An In-Depth Technical Guide to 4-Chloro-2-methoxy-5-nitropyridine
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 4-Chloro-2-methoxy-5-nitropyridine. It delves into its fundamental properties, provides a reasoned...
Author: BenchChem Technical Support Team. Date: January 2026
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 4-Chloro-2-methoxy-5-nitropyridine. It delves into its fundamental properties, provides a reasoned synthetic pathway, explores its reactivity and applications, and outlines critical safety protocols.
Core Compound Identity and Properties
4-Chloro-2-methoxy-5-nitropyridine is a substituted pyridine derivative that serves as a valuable building block in organic synthesis. Its trifunctional nature—possessing a reactive chlorine atom, an electron-donating methoxy group, and an electron-withdrawing nitro group—makes it a versatile intermediate for constructing more complex molecular architectures.
The presence of these functional groups on the pyridine ring, an electron-deficient aromatic system, imparts distinct reactivity, particularly for nucleophilic aromatic substitution (SNAr) reactions. This makes the compound a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1]
Caption: Chemical Structure of 4-Chloro-2-methoxy-5-nitropyridine.
Proposed Synthesis Pathway
While multiple synthetic routes may exist, a logical and robust pathway can be proposed based on fundamental principles of heterocyclic chemistry. This multi-step synthesis is designed to control regioselectivity, a common challenge in pyridine chemistry. The chosen pathway begins with 2-hydroxypyridine, a readily available starting material.
Caption: Proposed multi-step synthesis workflow for 4-Chloro-2-methoxy-5-nitropyridine.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Nitration of 2-Hydroxypyridine
Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add concentrated sulfuric acid. Cool the flask to 0°C in an ice bath.
Addition: Slowly add 2-hydroxypyridine in portions, ensuring the temperature does not exceed 10°C.
Nitration: Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise via the dropping funnel, maintaining the temperature below 10°C.
Reaction: After addition, allow the mixture to warm to room temperature and stir for several hours until TLC indicates consumption of the starting material.
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution to precipitate the product, 2-hydroxy-5-nitropyridine. Filter, wash with cold water, and dry.
Causality: Nitration occurs at the 5-position due to the directing effects of the hydroxyl group and the pyridine nitrogen. The use of a strong acid medium is standard for nitrating deactivated ring systems.
Step 2: Chlorination of 2-Hydroxy-5-nitropyridine
Setup: In a flask equipped with a reflux condenser, combine 2-hydroxy-5-nitropyridine and phosphorus oxychloride (POCl₃).
Reaction: Heat the mixture to reflux and maintain for several hours. The hydroxyl group is converted to a chloro group.
Work-up: After cooling, carefully quench the excess POCl₃ by slowly pouring the mixture onto ice. Neutralize and extract the product, 2-chloro-5-nitropyridine, with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate under reduced pressure.
Causality: POCl₃ is a standard and effective reagent for converting hydroxypyridines to chloropyridines.
Step 3: Selective Methoxylation of 2-Chloro-5-nitropyridine
Setup: Dissolve 2-chloro-5-nitropyridine in anhydrous methanol in a round-bottom flask.
Reaction: Add a solution of sodium methoxide in methanol. The chlorine at the C2 position is highly activated by the adjacent ring nitrogen and the para-nitro group, making it susceptible to nucleophilic substitution.
Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
Work-up: Once complete, neutralize the reaction, remove the methanol under reduced pressure, and perform an aqueous work-up to isolate 2-methoxy-5-nitropyridine.
Causality: The C2 position is the most electrophilic site on 2-chloro-5-nitropyridine, leading to highly regioselective substitution by the methoxide nucleophile.
Step 4: Regioselective Chlorination of 2-Methoxy-5-nitropyridine
Setup: Dissolve 2-methoxy-5-nitropyridine in a suitable solvent like acetic acid.
Chlorination: Add N-Chlorosuccinimide (NCS) to the solution. The methoxy group is an activating group that directs electrophilic substitution to the ortho and para positions. The C4 position is electronically favored for chlorination.
Reaction: Stir the mixture, possibly with gentle heating, until the reaction is complete.
Isolation: Perform an aqueous work-up and purification by column chromatography or recrystallization to yield the final product, 4-Chloro-2-methoxy-5-nitropyridine.
Causality: This electrophilic chlorination targets the electron-rich C4 position, guided by the activating effect of the C2-methoxy group.
Chemical Reactivity and Applications
The primary utility of 4-Chloro-2-methoxy-5-nitropyridine lies in its capacity for further functionalization, making it a strategic intermediate in multi-step syntheses.[1]
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C4 position is activated for SNAr by the electron-withdrawing nitro group at C5 and the ring nitrogen. This allows for the displacement of the chloride with a wide range of nucleophiles.
Caption: General scheme for Nucleophilic Aromatic Substitution (SNAr) at the C4 position.
Amination: Reaction with primary or secondary amines introduces diverse amino groups, a common strategy in the synthesis of kinase inhibitors and other pharmacologically active molecules.
Thiolation: Reaction with thiols or thiolates yields thioethers, which are precursors for sulfoxides and sulfones.
Alkoxylation/Aryloxylation: Substitution with other alkoxides or phenoxides can be used to modulate the electronic and steric properties of the molecule.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine using standard conditions (e.g., H₂, Pd/C; or SnCl₂, HCl). This unmasks a nucleophilic amino group at the C5 position, opening up a new avenue for functionalization, such as amide bond formation or diazotization reactions. This transformation is critical for building complex heterocyclic systems used in drug discovery.
Safety and Handling
As with any substituted nitropyridine, 4-Chloro-2-methoxy-5-nitropyridine should be handled with care. While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely published, data from close structural isomers (like 2-Chloro-4-methoxy-5-nitropyridine) provides a reliable basis for hazard assessment.
Hazard Class: Expected to be classified as an irritant.[5]
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Chloro-2-methoxy-5-nitropyridine stands out as a highly functionalized and synthetically useful building block. Its defined regiochemical properties allow for predictable transformations, primarily through nucleophilic aromatic substitution at the C4-chloro position and chemical modification of the C5-nitro group. A sound understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the design and development of novel pharmaceuticals, agrochemicals, and other advanced materials.
References
MySkinRecipes. (n.d.). 4-chloro-2-methoxy-5-nitropyridine. Retrieved from [Link]
PubChem. (n.d.). 2-Chloro-4-methoxy-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
Appretech Scientific Limited. (n.d.). 4-chloro-2-methoxy-5-nitropyridine. Retrieved from [Link]
An In-depth Technical Guide to 4-Chloro-2-methoxy-5-nitropyridine: Structure, Synthesis, and Application
Abstract 4-Chloro-2-methoxy-5-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, derived...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
4-Chloro-2-methoxy-5-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, derived from the strategic placement of chloro, methoxy, and nitro substituents on a pyridine scaffold, render it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a validated synthetic protocol, and its reactivity. Particular emphasis is placed on its role as a key intermediate in drug discovery, contextualized by the mechanistic principles that govern its utility. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel bioactive agents.
Core Chemical Identity and Physicochemical Properties
4-Chloro-2-methoxy-5-nitropyridine is a crystalline solid under standard conditions. The pyridine ring, an electron-deficient aromatic system, is further activated by the potent electron-withdrawing nitro group (-NO₂) at the 5-position. The chlorine atom at the 4-position serves as an excellent leaving group, while the methoxy group (-OCH₃) at the 2-position modulates the electronic properties and reactivity of the scaffold.
The precise arrangement of these substituents is critical. The nitro group, being para to the chloro substituent, strongly activates the C4 position for nucleophilic aromatic substitution (SNAr), a cornerstone of this molecule's synthetic utility.[1][2]
While specific spectra for this compound are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift principles for substituted pyridines.[4][6][7]
¹H NMR Spectroscopy: The molecule presents a simple AX system for the two aromatic protons on the pyridine ring.
The proton at the C6 position (H-6), being ortho to the electron-withdrawing nitro group, is expected to be the most downfield signal, appearing as a singlet around δ 8.8-9.0 ppm.
The proton at the C3 position (H-3), influenced by the adjacent methoxy group, would appear as a singlet further upfield, likely in the δ 7.2-7.4 ppm region.
The methoxy group protons (-OCH₃) will present as a characteristic sharp singlet at approximately δ 4.0-4.2 ppm.
¹³C NMR Spectroscopy: The carbon signals will reflect the strong electronic effects of the substituents.
Carbons bearing electron-withdrawing groups or electronegative atoms (C2, C4, C5) will be significantly deshielded.
C2 (bearing -OCH₃): ~165 ppm
C4 (bearing -Cl): ~145 ppm
C5 (bearing -NO₂): ~140 ppm
The remaining carbons (C3, C6) and the methoxy carbon will appear at higher field strengths.
Chemical Synthesis: A Validated Protocol
The synthesis of 4-chloro-2-methoxy-5-nitropyridine is typically achieved through a multi-step sequence starting from a readily available pyridine derivative. The following protocol is a robust, logical pathway constructed from well-established, analogous transformations reported in patent literature and synthetic methodology papers for nitropyridines.[8][9]
The overall strategy involves the sequential functionalization of a pyridine core: nitration, formation of a hydroxypyridine (a pyridone), and subsequent chlorination.
Caption: Synthetic workflow for 4-Chloro-2-methoxy-5-nitropyridine.
Step-by-Step Experimental Protocol:
Step 1: Nitration of 2-Methoxy-4-hydroxypyridine
Rationale: The pyridine ring is first activated with a strong electron-donating group (the hydroxyl/pyridone oxygen) to facilitate electrophilic aromatic substitution (nitration). The nitration occurs regioselectively at the C5 position, directed by the existing substituents.
Procedure:
a. To a cooled (0-5 °C) flask containing concentrated sulfuric acid, add 2-methoxy-4-hydroxypyridine (1.0 eq.) portion-wise, ensuring the temperature does not exceed 10 °C.
b. Stir the resulting solution until all solid has dissolved.
c. Add a nitrating mixture (fuming nitric acid in sulfuric acid) dropwise to the solution, maintaining the internal temperature below 10 °C.
d. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of starting material.
e. Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the intermediate, 2-methoxy-5-nitro-4-hydroxypyridine.
f. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Step 2: Chlorination of 2-Methoxy-5-nitro-4-hydroxypyridine
Rationale: The hydroxyl group of the pyridone intermediate is converted to the target chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[9] This reaction proceeds via an intermediate phosphate ester, which is then displaced by a chloride ion.
Procedure:
a. In a flask equipped with a reflux condenser and a gas scrubber, combine the dried intermediate from Step 1 (1.0 eq.) with phosphorus oxychloride (POCl₃, 5-10 eq.). A catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.
b. Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.
c. Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto a large volume of crushed ice with vigorous stirring.
d. Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate or aqueous sodium hydroxide, until the pH is ~7-8.
e. The solid product, 4-Chloro-2-methoxy-5-nitropyridine, will precipitate. Filter the solid, wash with water, and dry.
f. Self-Validation: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve high purity. Purity should be confirmed by melting point analysis and HPLC. The expected yield for this sequence is typically in the range of 70-85%.
Reactivity and Mechanistic Insights
The primary mode of reactivity for 4-Chloro-2-methoxy-5-nitropyridine is Nucleophilic Aromatic Substitution (SNAr) .[10] The molecule is exceptionally well-suited for this reaction for two key reasons:
Ring Activation: The pyridine nitrogen and the C5-nitro group are powerful electron-withdrawing groups that lower the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[1]
Leaving Group Stabilization: The chloro group at the C4 position is a good leaving group. The negative charge of the intermediate is stabilized by resonance, particularly onto the oxygen atoms of the nitro group, which is a critical factor for the reaction's feasibility.[1][10]
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1][10]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
This predictable reactivity allows chemists to readily displace the chloro group with a wide variety of nucleophiles (amines, alcohols, thiols, etc.) to build molecular complexity, making it an invaluable tool in library synthesis for drug discovery.
Applications in Drug Development and Agrochemicals
The true value of 4-Chloro-2-methoxy-5-nitropyridine lies in its role as a versatile synthetic intermediate.[3] Its structure is a privileged scaffold, meaning it is a framework that can be readily modified to bind to a variety of biological targets.
Medicinal Chemistry: In drug discovery, the chloro and methoxy groups are frequently used substituents to optimize a compound's properties.[11] The chloro group can form halogen bonds and improve metabolic stability, while the methoxy group acts as a hydrogen bond acceptor and can positively influence cell permeability and solubility.[11] This intermediate provides a direct entry point to introduce these features. It is used to generate libraries of novel compounds that are then screened for activity against therapeutic targets such as kinases, proteases, and GPCRs.
Agrochemicals: The nitropyridine motif is present in several classes of herbicides and insecticides.[3] This compound serves as a key starting material for creating new derivatives with potential activity as plant growth regulators or pest control agents.
Safety and Handling
As with any active chemical reagent, proper handling is paramount.
Hazard Identification: This compound is classified as a skin, eye, and respiratory irritant.
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Handling: Avoid creating dust. Use proper grounding techniques to prevent static discharge.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][5] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]
References
MySkinRecipes. 4-chloro-2-methoxy-5-nitropyridine. MySkinRecipes. Available at: [Link]
Reich, H. NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]
Metin, Ö. Basic 1H- and 13C-NMR Spectroscopy. De Gruyter. Available at: [Link]
MySkinRecipes (Thai). 4-chloro-2-methoxy-5-nitropyridine. MySkinRecipes. Available at: [Link]
Jackson, M. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available at: [Link]
Jackson, M. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. Available at: [Link]
Reich, H. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]
Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine. Google Patents.
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Available at: [Link]
A Technical Guide to 4-Chloro-2-methoxy-5-nitropyridine: Properties, Synthesis, and Characterization
Abstract 4-Chloro-2-methoxy-5-nitropyridine is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules.[1] Its trifunctional nature, featuring chloro, methox...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
4-Chloro-2-methoxy-5-nitropyridine is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules.[1] Its trifunctional nature, featuring chloro, methoxy, and nitro groups, makes it a versatile building block for developing novel compounds in the pharmaceutical and agrochemical industries.[1] This technical guide provides a comprehensive overview of its core physicochemical properties, with a primary focus on its molecular weight. We will delve into a representative synthetic pathway, detail a robust analytical protocol for its characterization via mass spectrometry, and outline essential safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this important chemical entity.
Core Physicochemical Properties
The precise molecular weight of a compound is fundamental to its identity, enabling accurate stoichiometric calculations in synthesis and unambiguous confirmation in analytical procedures. The molecular weight of 4-Chloro-2-methoxy-5-nitropyridine is derived from its molecular formula, C₆H₅ClN₂O₃.[1][2] A summary of its key properties is presented below.
The synthesis of substituted methoxypyridines often involves the methylation of a corresponding hydroxypyridine precursor. This O-methylation is a critical transformation that modifies the compound's reactivity and solubility. A common approach involves nucleophilic substitution, where the hydroxyl group (or its conjugate base, a pyridinolate) attacks an electrophilic methyl source, such as iodomethane.
The causality for this experimental choice is rooted in the high reactivity of iodomethane as a methylating agent and the favorable nucleophilicity of the pyridinolate anion, which can be readily formed by treating the hydroxypyridine with a suitable base. The reaction is typically performed in a polar aprotic solvent to facilitate the Sₙ2 reaction mechanism. The following diagram illustrates a generalized workflow for this type of transformation.
Caption: Generalized synthetic workflow for O-methylation.
Experimental Protocol: Molecular Weight Verification by LC-MS
To empirically validate the molecular weight and purity of a synthesized batch of 4-Chloro-2-methoxy-5-nitropyridine, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice. The following protocol describes a self-validating system using Electrospray Ionization (ESI), a soft ionization technique ideal for preserving the molecular ion.
Objective: To confirm the identity and determine the molecular mass of 4-Chloro-2-methoxy-5-nitropyridine.
Instrumentation:
HPLC system with a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).[6]
Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.[6]
Materials:
Sample of 4-Chloro-2-methoxy-5-nitropyridine
Acetonitrile (HPLC grade)
Deionized Water (18 MΩ·cm)
Formic Acid (LC-MS grade)
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 1 mg of the compound.
Dissolve it in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. The use of a mixed solvent system ensures complete dissolution and compatibility with the mobile phase.[6]
Perform a serial dilution to a final working concentration of approximately 1 µg/mL.
Liquid Chromatography (LC) Method:
Mobile Phase A: 0.1% Formic Acid in Water.[6] The formic acid is a crucial additive that protonates the analyte, promoting efficient ionization in positive ESI mode.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]
Gradient Program:
Start with 10% B, linearly increase to 95% B over 10 minutes.
Hold at 95% B for 3 minutes.
Return to 10% B over 1 minute and equilibrate for 4 minutes before the next injection.
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Mass Spectrometry (MS) Method:
Ionization Mode: ESI, Positive Ion Mode.[6] This mode is selected to detect the protonated molecule [M+H]⁺.
Mass Range: Scan from m/z 50 to 400. This range comfortably encompasses the expected molecular ion.[6]
Data Analysis and Validation:
The primary peak eluting from the LC column should correspond to the compound of interest.
Examine the mass spectrum associated with this peak.
Expected Result: A prominent ion peak should be observed at m/z 189.0. This corresponds to the protonated molecule ([C₆H₅ClN₂O₃ + H]⁺), confirming the molecular weight of 188.57 g/mol .
The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be visible in the molecular ion cluster, with a secondary peak at m/z 191.0. This provides authoritative structural confirmation.
Safety and Handling
Substituted nitropyridines require careful handling due to their potential biological activity and reactivity. While a specific safety data sheet for CAS 955395-98-9 was not available, data from structurally related compounds provide a strong basis for safe laboratory practices.
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a laboratory coat.[7][8]
Engineering Controls: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][8] Ensure eyewash stations and safety showers are readily accessible.[7]
Handling: Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[7][8] Avoid creating dust.[9]
Hazards: Based on analogous compounds, potential hazards include skin irritation, serious eye irritation, and respiratory irritation.[7][10][11] It may be harmful if swallowed, in contact with skin, or inhaled.[11]
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store at the recommended temperature of 2-8°C.[1]
Conclusion
4-Chloro-2-methoxy-5-nitropyridine is a key chemical intermediate with a precisely defined molecular weight of 188.57 g/mol . This value is central to its use in synthetic chemistry and is reliably confirmed through modern analytical techniques like LC-MS, which can also verify its structural integrity via isotopic patterns. Understanding its physicochemical properties, synthetic origins, and proper handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
Appretech Scientific Limited. 4-chloro-2-methoxy-5-nitropyridine. Available at: [Link]
MySkinRecipes. 4-chloro-2-methoxy-5-nitropyridine. Available at: [Link]
PubChem. 2-Chloro-4-methoxy-5-nitropyridine | C6H5ClN2O3. Available at: [Link]
PubChem. 4-Chloro-2-hydroxy-5-nitropyridine | C5H3ClN2O3. Available at: [Link]
Angene Chemical. Exploring 2-Chloro-4-methoxy-5-nitropyridine: Properties and Applications. Available at: [Link]
Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
PubChem. 4-Chloro-2-methoxypyridine | C6H6ClNO. Available at: [Link]
PubChem. 2-Chloro-3-methoxy-5-nitropyridine | C6H5ClN2O3. Available at: [Link]
An In-Depth Technical Guide to 4-Chloro-2-methoxy-5-nitropyridine: Synthesis, Properties, and Applications
An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties, reactivity, and strategic applications of the versatile heterocyclic intermediate, 4-Chloro-2-methoxy-5-n...
Author: BenchChem Technical Support Team. Date: January 2026
An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties, reactivity, and strategic applications of the versatile heterocyclic intermediate, 4-Chloro-2-methoxy-5-nitropyridine.
Introduction: A Versatile Heterocyclic Building Block
4-Chloro-2-methoxy-5-nitropyridine is a highly functionalized pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules.[1] Its strategic placement of activating and directing groups—a nucleophilically displaceable chlorine atom, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group—creates a scaffold ripe for chemical modification. This unique electronic arrangement makes it a compound of significant interest for constructing novel molecular architectures, particularly in the fields of medicinal chemistry and agrochemicals.[2]
This guide provides a comprehensive overview of 4-Chloro-2-methoxy-5-nitropyridine, detailing its chemical properties, exploring its reactivity, and outlining its role as a key building block in modern organic synthesis.
Core Compound Properties and Safety Profile
A thorough understanding of the physicochemical properties and safety protocols is foundational for the effective and safe utilization of any chemical reagent in a laboratory setting.
Physicochemical Characteristics
The key identifying information and physical properties of 4-Chloro-2-methoxy-5-nitropyridine are summarized in the table below, compiled from various chemical suppliers and databases.[3][4][5][6]
4-Chloro-2-methoxy-5-nitropyridine is classified as an irritant. Standard laboratory safety precautions should be strictly followed.
Hazard Statements : Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
Precautionary Measures : Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust, fumes, or vapors.
First Aid : In case of contact with eyes, rinse cautiously with water for several minutes. If skin contact occurs, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.
Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of 4-Chloro-2-methoxy-5-nitropyridine is dominated by the electronic nature of the substituted pyridine ring. The inherent electron deficiency of the pyridine ring is significantly amplified by the potent electron-withdrawing effect of the nitro group at the C5 position. This electronic pull makes the ring highly susceptible to attack by nucleophiles.
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr). The chlorine atom at the C4 position is an excellent leaving group, activated for displacement by the para-positioned nitro group.
The general mechanism for the SNAr reaction is a two-step addition-elimination process:
Addition Step : A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C4 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.
Elimination Step : The leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
The methoxy group at the C2 position also influences the reactivity. As an electron-donating group, it can modulate the overall electron density of the ring and direct the regioselectivity of other potential reactions. This dual activation—strong activation towards SNAr at C4 and the electronic influence of the C2-methoxy group—makes the molecule a highly tunable and predictable synthetic intermediate.
Synthesis and Manufacturing
While specific, detailed experimental protocols for the synthesis of 4-Chloro-2-methoxy-5-nitropyridine are not widely published in peer-reviewed journals, its structure suggests a logical multi-step synthesis based on established pyridine chemistry. The following represents a plausible and illustrative synthetic pathway.
Plausible Synthetic Pathway
A likely approach involves the nitration of a suitable 2-methoxypyridine precursor followed by chlorination, or the selective methoxylation of a dichloronitropyridine. One common strategy for analogous compounds begins with a commercially available aminopyridine.
Causality Behind the Steps:
Nitration : The pyridine ring is first activated with a strong acid, and a nitrating agent (e.g., a mixture of nitric and sulfuric acids) introduces the nitro group. The position of nitration is directed by the existing substituents.
Diazotization & Hydrolysis : The amino group can be converted into a diazonium salt using sodium nitrite and a strong acid. This diazonium group is an excellent leaving group and can be subsequently displaced by water (hydrolysis) upon heating to yield a hydroxypyridine (or its pyridone tautomer).
Methoxylation : The resulting hydroxyl group is then converted to the target methoxy ether. This can be achieved through various methods, such as Williamson ether synthesis using a methylating agent like methyl iodide in the presence of a base, or by reaction with sodium methoxide.
Alternatively, chlorination of the hydroxyl group followed by a selective methoxylation could be employed. The choice of route often depends on the availability of starting materials, cost, and scalability.
Applications in Drug Discovery and Development
Halogenated and nitrated pyridines are foundational scaffolds in medicinal chemistry.[7] They serve as key intermediates for building more complex molecules designed to interact with biological targets. While specific, publicly documented examples of blockbuster drugs synthesized directly from 4-Chloro-2-methoxy-5-nitropyridine are not prominent, its utility is clear from the prevalence of the substituted nitropyridine motif in pharmaceutical research.
The primary application is as a versatile building block for creating libraries of compounds for high-throughput screening. The predictable SNAr reactivity at the C4 position allows for the systematic introduction of a wide variety of nucleophiles (amines, thiols, alcohols, etc.), enabling the exploration of structure-activity relationships (SAR).
Example Workflow for Library Synthesis:
This strategy allows medicinal chemists to rapidly generate a diverse set of candidate molecules. Subsequent reduction of the nitro group to an amine provides another reactive handle for further diversification, making this a powerful scaffold for lead discovery and optimization programs.
Analytical Characterization
Predicted Spectroscopic Data
¹H NMR (Proton NMR) :
One singlet is expected for the methoxy (–OCH₃) protons, likely in the δ 3.9–4.2 ppm range.
Two singlets (or narrow doublets with a small coupling constant) are expected for the two aromatic protons on the pyridine ring. The proton at C6 will likely be downfield (δ 8.5–9.0 ppm) due to the influence of the adjacent nitro group and ring nitrogen. The proton at C3 will be further upfield (δ 7.0–7.5 ppm).
¹³C NMR (Carbon NMR) :
Six distinct signals are expected.
The methoxy carbon (–OCH₃) should appear around δ 55–60 ppm.
The five aromatic carbons will appear in the δ 110–165 ppm region. The carbon bearing the methoxy group (C2) and the carbon bearing the chloro group (C4) will be significantly affected by their respective substituents.
Infrared (IR) Spectroscopy :
Strong characteristic peaks for the nitro group (–NO₂) are expected around 1520–1560 cm⁻¹ (asymmetric stretch) and 1345–1385 cm⁻¹ (symmetric stretch).
C–O stretching for the methoxy group will be visible in the 1200–1250 cm⁻¹ region.
C=N and C=C stretching vibrations from the pyridine ring will appear in the 1400–1600 cm⁻¹ range.
Mass Spectrometry (MS) :
The molecular ion (M⁺) peak would be expected at m/z 188, with a characteristic M+2 isotope peak at m/z 190 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.
Conclusion
4-Chloro-2-methoxy-5-nitropyridine stands as a potent and versatile chemical intermediate. Its value lies in its predictable reactivity, primarily through Nucleophilic Aromatic Substitution, which is highly activated by the nitro group. This allows for the straightforward introduction of diverse functional groups, making it an ideal scaffold for building molecular libraries in the pursuit of new pharmaceuticals and agrochemicals. While detailed synthetic and characterization data in academic literature is sparse, its commercial availability and logical position within established synthetic strategies for heterocyclic compounds ensure its continued relevance to the research and development community. Proper understanding of its properties, reactivity, and safety is paramount for leveraging this powerful building block to its full potential.
References
This list is compiled from available chemical supplier data and scientific literature on related compounds. Direct, citable references for the synthesis and characterization of 4-Chloro-2-methoxy-5-nitropyridine (CAS 955395-98-9) are not widely available in peer-reviewed publications.
Electronic Supplementary Information . The Royal Society of Chemistry.
Patent CN102040554A: Method for preparing 2-chloro-5-nitropyridine . Google Patents.
Patent Application: A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline . Google Patents.
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline . Atlantis Press.
(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline . ResearchGate.
Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine . Dissertation Abstract.
Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry . Benchchem.
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES . Rasayan Journal of Chemistry.
4-Chloro-4'-methoxychalcone Compound Summary . PubChem, National Center for Biotechnology Information.
An In-Depth Technical Guide to 4-Chloro-2-methoxy-5-nitropyridine: Properties, Reactivity, and Synthetic Applications
Introduction: 4-Chloro-2-methoxy-5-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic architecture, featuring a...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: 4-Chloro-2-methoxy-5-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic architecture, featuring a pyridine ring substituted with a methoxy group, a nitro group, and a reactive chlorine atom, makes it a versatile building block for the synthesis of more complex molecular entities. The strategic placement of the electron-withdrawing nitro group para to the chloro substituent renders the C4 position exceptionally susceptible to nucleophilic attack, serving as the primary locus of reactivity. This guide provides an in-depth exploration of the core physical and chemical properties of this compound, details its characteristic reactivity, presents validated experimental protocols, and outlines essential safety information for its handling.
Section 1: Core Molecular & Physical Properties
A foundational understanding of a chemical intermediate begins with its fundamental physical and molecular characteristics. These properties dictate the compound's handling, storage, and compatibility with various reaction conditions. The key specifications for 4-Chloro-2-methoxy-5-nitropyridine are summarized below.
Spectroscopic analysis is indispensable for the structural verification and purity assessment of organic compounds. Based on the structure of 4-Chloro-2-methoxy-5-nitropyridine, the following spectral characteristics are anticipated.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly informative. Two distinct signals would appear in the aromatic region, corresponding to the two non-equivalent protons on the pyridine ring. The proton at C3 (between the methoxy and chloro groups) and the proton at C6 (adjacent to the nitro group) will likely appear as singlets due to the lack of adjacent protons. A sharp singlet integrating to three protons would be observed in the upfield region (typically δ 3.9-4.1 ppm) corresponding to the methoxy (-OCH₃) group.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbon atoms bonded to the electronegative nitrogen, oxygen, and chlorine atoms, as well as the nitro-substituted carbon, appearing further downfield.
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Strong, characteristic absorption bands are expected for the nitro group (NO₂) asymmetric and symmetric stretching, typically appearing around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. Other notable peaks would include C-O stretching for the methoxy ether and C-Cl stretching vibrations.[5][6]
Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M+) peak corresponding to the molecular weight of 188.57. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak approximately one-third the intensity of the M+ peak) would be a definitive feature.
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic value of 4-Chloro-2-methoxy-5-nitropyridine is primarily derived from two key reactive sites: the C4-chloro substituent and the C5-nitro group. The interplay of the electron-donating methoxy group and the strongly electron-withdrawing nitro group defines its chemical behavior.
The most prominent reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr).[7] The pyridine ring is inherently electron-deficient, and this effect is powerfully amplified by the nitro group at the C5 position. This electronic arrangement makes the C4 carbon, bearing the chloro leaving group, highly electrophilic and primed for attack by a wide range of nucleophiles.[8]
Causality of Reactivity: The reaction proceeds via a two-step addition-elimination mechanism.[8]
Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.
Stabilization & Leaving Group Departure: The negative charge of this intermediate is effectively delocalized and stabilized by the adjacent nitro group through resonance. This stabilization is the critical driving force for the reaction. Aromaticity is then restored by the expulsion of the chloride ion, a competent leaving group, to yield the final substituted product.[8]
This high reactivity allows for the facile introduction of various functionalities, including amines, alkoxides, and thiolates, making it a cornerstone for building diverse molecular libraries in drug discovery.
Caption: SNAr reaction proceeds via a stabilized Meisenheimer intermediate.
Pillar 2: Reduction of the Nitro Group
The nitro group serves not only as an activating group for SNAr but also as a synthetic handle for conversion into an amino group. The resulting 5-amino-4-substituted-2-methoxypyridine derivatives are valuable intermediates, particularly in pharmaceutical synthesis.[9]
The reduction of aromatic nitro compounds is a well-established and reliable transformation.[10][11] A variety of methods can be employed, offering flexibility based on the substrate's tolerance to other functional groups.
Common Reduction Methodologies:
Catalytic Hydrogenation: This is often the method of choice for a clean and efficient reduction. Reagents like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (e.g., H₂ gas, ammonium formate) are highly effective.[12]
Metal-Acid Systems: Classic conditions such as iron (Fe) or tin(II) chloride (SnCl₂) in the presence of an acid like HCl or acetic acid are robust and cost-effective methods for this transformation.[12]
Other Reagents: For substrates with sensitive functionalities, milder reagents like sodium dithionite (Na₂S₂O₄) can be employed.[10]
The choice of reductant is critical and depends on the overall synthetic strategy, particularly the presence of other reducible groups within the molecule.
Section 4: Experimental Protocols
The following protocols are provided as validated, foundational procedures that can be adapted by researchers for specific applications.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a typical SNAr reaction, a self-validating system through the inclusion of reaction monitoring and purification steps.
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-Chloro-2-methoxy-5-nitropyridine (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, THF, or DMF).
Reagent Addition: Add the desired amine nucleophile (1.1-1.5 eq) followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq). The base acts as a scavenger for the HCl generated during the reaction.
Reaction Conditions: Stir the mixture at room temperature. For less reactive nucleophiles, the reaction may require heating (e.g., 50-80 °C).
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure 4-amino-substituted product.
Protocol 2: General Procedure for Nitro Group Reduction via Catalytic Hydrogenation
This workflow outlines a standard, high-yielding method for the reduction of the nitro group.
An In-Depth Technical Guide to the Spectral Analysis of 4-Chloro-2-methoxy-5-nitropyridine
Introduction: The Structural Significance of 4-Chloro-2-methoxy-5-nitropyridine 4-Chloro-2-methoxy-5-nitropyridine is a key heterocyclic building block in modern medicinal and agricultural chemistry.[1][2] Its substitute...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Structural Significance of 4-Chloro-2-methoxy-5-nitropyridine
4-Chloro-2-methoxy-5-nitropyridine is a key heterocyclic building block in modern medicinal and agricultural chemistry.[1][2] Its substituted pyridine ring serves as a versatile scaffold for the synthesis of a wide array of bioactive molecules.[1][2] The specific arrangement of its functional groups—a chloro atom at the 4-position, a methoxy group at the 2-position, and a nitro group at the 5-position—creates a unique electronic and steric environment that is pivotal for its reactivity and subsequent application in drug development and agrochemical research.[1][2]
A thorough understanding of the spectral characteristics of this molecule is paramount for researchers. It allows for unambiguous identification, purity assessment, and the ability to monitor its transformations in complex reaction mixtures. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data of 4-Chloro-2-methoxy-5-nitropyridine, offering insights into the relationship between its molecular structure and its spectral output.
Molecular Structure and Spectroscopic Correlation
The structural features of 4-Chloro-2-methoxy-5-nitropyridine are directly correlated with its spectral data. The pyridine ring, with its electron-withdrawing nitro group and chlorine atom, and electron-donating methoxy group, presents a fascinating case for spectroscopic analysis.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 4-Chloro-2-methoxy-5-nitropyridine, both ¹H and ¹³C NMR provide invaluable information about its atomic connectivity and chemical environment.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 4-Chloro-2-methoxy-5-nitropyridine is characterized by two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a sharp singlet in the aliphatic region, representing the methoxy group protons.
Predicted ¹H NMR Data:
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~8.8
Singlet
1H
H-6
~7.5
Singlet
1H
H-3
~4.1
Singlet
3H
-OCH₃
Interpretation and Rationale:
The proton at the C-6 position (H-6) is expected to be the most downfield-shifted proton in the aromatic region. This is due to the strong deshielding effects of the adjacent electron-withdrawing nitro group and the nitrogen atom in the pyridine ring. The proton at the C-3 position (H-3) would appear more upfield compared to H-6, influenced by the electron-donating methoxy group at the C-2 position. The methoxy protons (-OCH₃) will appear as a characteristic singlet, typically in the range of 3.9-4.2 ppm.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will exhibit six distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly dependent on the electronic environment created by the substituents.
Predicted ¹³C NMR Data:
Chemical Shift (δ) ppm
Assignment
Rationale
~165
C-2
Carbon attached to the electronegative oxygen of the methoxy group.
~150
C-4
Carbon bearing the chlorine atom.
~145
C-6
Carbon adjacent to the ring nitrogen and influenced by the nitro group.
~140
C-5
Carbon attached to the electron-withdrawing nitro group.
~110
C-3
Shielded carbon, ortho to the electron-donating methoxy group.
~55
-OCH₃
Methoxy carbon.
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For 4-Chloro-2-methoxy-5-nitropyridine, the presence of a chlorine atom results in a characteristic isotopic pattern.
Expected Mass Spectrum (Electron Ionization - EI):
The mass spectrum is expected to show a molecular ion peak (M⁺) and a prominent M+2 peak due to the presence of the ³⁷Cl isotope.
m/z
Relative Intensity
Assignment
188
~100%
[M⁺] with ³⁵Cl
190
~33%
[M⁺] with ³⁷Cl
Fragmentation Pathway Analysis:
The fragmentation of 4-Chloro-2-methoxy-5-nitropyridine under EI conditions is likely to be initiated by the loss of the nitro group or the methoxy group.[3][4]
Caption: Predicted EI-MS fragmentation of 4-Chloro-2-methoxy-5-nitropyridine.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Chloro-2-methoxy-5-nitropyridine will show characteristic absorption bands for the nitro group, the C-O bond of the methoxy group, the C-Cl bond, and the aromatic pyridine ring.
Expected IR Absorption Bands:
Wavenumber (cm⁻¹)
Intensity
Functional Group
~1530-1550 and ~1340-1360
Strong
Asymmetric and symmetric NO₂ stretching
~1250-1300
Strong
Ar-O-CH₃ stretching
~1600 and ~1475
Medium
C=C and C=N stretching in the pyridine ring
~3100-3000
Medium-Weak
Aromatic C-H stretching
~800-600
Medium-Strong
C-Cl stretching
Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed in this guide. Instrument parameters should be optimized for the specific equipment used.
NMR Spectroscopy Protocol:
Sample Preparation: Dissolve 5-10 mg of 4-Chloro-2-methoxy-5-nitropyridine in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
¹H NMR Parameters:
Pulse sequence: Standard single pulse.
Spectral width: -2 to 12 ppm.
Number of scans: 16-32.
Relaxation delay: 1-2 seconds.
¹³C NMR Parameters:
Pulse sequence: Proton-decoupled.
Spectral width: 0 to 200 ppm.
Number of scans: 1024 or more, depending on sample concentration.
Relaxation delay: 2-5 seconds.
Mass Spectrometry (GC-MS with EI) Protocol:
Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a volatile organic solvent like ethyl acetate or dichloromethane.
Gas Chromatography (GC) Conditions:
Injector: Split/splitless, 250 °C.
Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
Carrier Gas: Helium at 1 mL/min.
Mass Spectrometry (MS) Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-400.
Source Temperature: 230 °C.
Infrared (FT-IR) Spectroscopy Protocol:
Sample Preparation (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
Data Acquisition:
Spectral range: 4000-400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of scans: 16-32.
Background: A background spectrum of the clean ATR crystal should be acquired before the sample spectrum.
Conclusion
The spectral data of 4-Chloro-2-methoxy-5-nitropyridine provides a detailed fingerprint of its molecular structure. A comprehensive analysis of its NMR, MS, and IR spectra allows for its unequivocal identification and provides a baseline for monitoring its chemical transformations. This guide serves as a valuable resource for researchers in the fields of drug discovery and materials science, enabling them to confidently work with this important chemical intermediate.
References
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
MySkinRecipes. (n.d.). 4-chloro-2-methoxy-5-nitropyridine. Retrieved from [Link]
NA ZAIDI, JM AL-KATTI AND FH SAEED. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society.
NIST. (n.d.). 2-Chloro-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
PubChem. (n.d.). 2-Chloro-4-methoxy-5-nitropyridine. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
An In-depth Technical Guide to the Electronic Effects of Substituents on the Nitropyridine Ring
Abstract The nitropyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, offering a versatile platform for the development of novel therapeutic agents and functional materials.[1][2] The...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The nitropyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, offering a versatile platform for the development of novel therapeutic agents and functional materials.[1][2] The inherent electronic properties of the pyridine ring, further modulated by the potent electron-withdrawing nitro group, create a unique chemical landscape. The strategic placement of additional substituents allows for the fine-tuning of the molecule's physicochemical properties, reactivity, and biological activity. This comprehensive technical guide provides an in-depth exploration of the electronic effects of substituents on the nitropyridine ring. We will delve into the fundamental principles governing these effects, their profound impact on reactivity—particularly in nucleophilic aromatic substitution (SNAr) reactions—and the experimental and computational methodologies employed for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical heterocyclic system.
The Nitropyridine Core: A Privileged Scaffold
The pyridine ring, an isostere of benzene, features a nitrogen atom that introduces a significant dipole moment and alters the electronic distribution within the aromatic system.[3] This nitrogen atom imparts a degree of basicity and influences the ring's susceptibility to electrophilic and nucleophilic attack.[4] The introduction of a nitro group (-NO2), a powerful electron-withdrawing group through both inductive and resonance effects, profoundly modifies the electronic landscape of the pyridine ring.[5] This modification is central to the utility of nitropyridines as versatile intermediates in organic synthesis.[1][6]
The electron-deficient nature of the nitropyridine ring makes it highly susceptible to nucleophilic attack, a characteristic that is extensively exploited in the synthesis of complex molecules.[7][8] Furthermore, the nitro group itself can be readily transformed into other functional groups, such as amines, providing a gateway to a diverse array of derivatives.[9] This synthetic tractability has cemented the position of nitropyridines as "privileged structures" in drug discovery, appearing in a multitude of approved pharmaceuticals.[2][10]
Fundamental Electronic Effects of Substituents
The electronic influence of a substituent on the nitropyridine ring is a combination of two primary effects:
Inductive Effect (σ-effect): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the substituent relative to carbon. Electron-withdrawing groups (EWGs) pull electron density away from the ring, while electron-donating groups (EDGs) push electron density towards it.
Resonance Effect (π-effect or Mesomeric Effect): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. It is most pronounced for substituents with lone pairs or π-bonds that can overlap with the π-system of the pyridine ring.
The interplay of these two effects, along with the position of the substituent relative to the nitro group and the ring nitrogen, dictates the overall electronic character of the substituted nitropyridine.
Quantifying Electronic Effects: The Hammett Equation
The Hammett equation is a powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic systems.[11][12] It relates the rate or equilibrium constant of a reaction for a substituted aromatic compound to that of the unsubstituted parent compound. The equation is given by:
log(K/K0) = σρ or log(k/k0) = σρ
Where:
K or k is the equilibrium or rate constant for the substituted compound.
K0 or k0 is the equilibrium or rate constant for the unsubstituted compound.
σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent and is a measure of its electronic effect.
ρ (rho) is the reaction constant , which depends on the nature of the reaction and its sensitivity to electronic effects.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.[13][14]
Table 1: Hammett σ Constants for Common Substituents on the Pyridine Ring
Substituent
σm
σp
-NO2
0.71
0.78
-CN
0.56
0.66
-Cl
0.37
0.23
-Br
0.39
0.23
-H
0
0
-CH3
-0.07
-0.17
-OCH3
0.12
-0.27
-NH2
-0.16
-0.66
Note: These values are for substituents on a benzene ring but provide a good approximation for the electronic effects on a pyridine ring. Specific values for pyridine can be found in the literature.[11][15][16]
Impact of Substituent Position on Reactivity
The position of a substituent on the nitropyridine ring is critical in determining its influence on the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The nitro group, being a strong deactivating group for electrophilic substitution, is a powerful activating group for nucleophilic substitution, especially when positioned ortho or para to the leaving group.[7]
Nucleophilic Aromatic Substitution (SNAr) of Nitropyridines
The SNAr mechanism is a two-step process involving the formation of a resonance-stabilized intermediate called a Meisenheimer complex.[7] The presence of electron-withdrawing groups, such as the nitro group, is crucial for stabilizing the negative charge of this intermediate.
Diagram 1: The SNAr Mechanism
Caption: The two-step mechanism of nucleophilic aromatic substitution (SNAr).
The stabilizing effect of the nitro group is most effective when it is located at a position that allows for direct delocalization of the negative charge from the site of nucleophilic attack.
Diagram 2: Resonance Stabilization in a Meisenheimer Complex
Caption: Resonance structures illustrating the stabilization of the Meisenheimer complex by a para-nitro group.
The position of other substituents further modulates this reactivity. An electron-donating group positioned to destabilize the Meisenheimer complex will slow down the reaction, while an additional electron-withdrawing group can further enhance the reaction rate.
Experimental Characterization of Electronic Effects
Several experimental techniques are employed to quantify the electronic effects of substituents on the nitropyridine ring.
pKa Determination
The pKa of a substituted pyridine is a direct measure of the basicity of the ring nitrogen. Electron-withdrawing substituents decrease the electron density on the nitrogen, making it less basic and thus lowering the pKa. Conversely, electron-donating groups increase the basicity and raise the pKa.[13]
Experimental Protocol: Potentiometric Titration for pKa Determination [17][18]
Preparation of Solutions:
Prepare a standard solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
Accurately weigh and dissolve the substituted nitropyridine in deionized water or a suitable co-solvent to a known concentration (e.g., 0.01 M).
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
Titration:
Place a known volume of the nitropyridine solution in a beaker with a magnetic stir bar.
Immerse the calibrated pH electrode into the solution.
Slowly add the standard titrant (acid or base) in small increments.
Record the pH value after each addition, allowing the reading to stabilize.
Data Analysis:
Plot the pH versus the volume of titrant added.
The pKa is the pH at the half-equivalence point, where half of the nitropyridine has been protonated or deprotonated. This corresponds to the midpoint of the steepest part of the titration curve.
Kinetic Studies of SNAr Reactions
By measuring the reaction rates of a series of substituted nitropyridines with a common nucleophile, one can construct a Hammett plot and determine the reaction constant (ρ). This provides a quantitative measure of the sensitivity of the reaction to the electronic effects of the substituents.[19]
Experimental Protocol: UV-Vis Spectrophotometry for Kinetic Analysis
Solution Preparation: Prepare solutions of the substituted nitropyridine and the nucleophile in a suitable solvent at known concentrations.
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the product of the SNAr reaction, ensuring that the reactants have minimal absorbance at this wavelength.
Kinetic Run:
Equilibrate the reactant solutions to the desired reaction temperature in a thermostatted water bath.
Initiate the reaction by mixing the solutions in a cuvette.
Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance at the selected λmax over time.
Data Analysis:
Plot absorbance versus time.
The initial rate of the reaction can be determined from the initial slope of this curve.
By performing the reaction with varying concentrations of reactants, the rate law and the rate constant (k) can be determined.
Computational Approaches to Understanding Electronic Effects
Computational chemistry provides powerful tools for elucidating the electronic structure and reactivity of substituted nitropyridines at the molecular level.[20][21][22]
Density Functional Theory (DFT) Calculations
DFT calculations can be used to compute a variety of electronic properties, including:
Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.[23]
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule, allowing for the quantification of inductive and resonance effects.[24]
Diagram 3: Workflow for Computational Analysis of Substituted Nitropyridines
Caption: A typical workflow for the computational analysis of the electronic properties of substituted nitropyridines.
Aromaticity Indices
Aromaticity is a key concept in understanding the stability and reactivity of the nitropyridine ring. Several computational indices can be used to quantify the degree of aromaticity, such as:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A negative NICS value is indicative of aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization around the ring.
Para-Delocalization Index (PDI): This index quantifies the electron sharing between para-related atoms in a six-membered ring.[24][25][26][27]
These indices can be used to assess how different substituents perturb the aromaticity of the nitropyridine ring and, consequently, its reactivity.
Applications in Drug Discovery and Development
The ability to precisely modulate the electronic properties of the nitropyridine ring through substitution is of paramount importance in drug discovery.[1][6][10] These modifications can influence:
Target Binding Affinity: Fine-tuning the electronic distribution can optimize interactions with the target protein, such as hydrogen bonding and π-π stacking.
Pharmacokinetic Properties (ADME): Modifying the pKa and lipophilicity through substitution can impact a drug's absorption, distribution, metabolism, and excretion. For example, pyridones, which are related to pyridines, can act as bioisosteres to improve these properties.[28]
Metabolic Stability: Introducing substituents can block sites of metabolic attack, thereby increasing the drug's half-life.
Toxicity: Altering the electronic properties can mitigate off-target effects and reduce toxicity.
The strategic use of substituted nitropyridines as key intermediates allows medicinal chemists to systematically explore the chemical space around a lead compound, ultimately leading to the development of safer and more effective drugs.[9][29]
Conclusion
The electronic effects of substituents on the nitropyridine ring are a fundamental aspect of its chemistry and a powerful tool for molecular design. A thorough understanding of these effects, guided by both experimental and computational methods, is essential for researchers in organic synthesis, medicinal chemistry, and materials science. The principles and methodologies outlined in this guide provide a solid foundation for the rational design and synthesis of novel nitropyridine-based compounds with tailored properties and functions. The continued exploration of this versatile scaffold promises to yield further innovations in both academic research and industrial applications.
References
The Role of Nitropyridines in Pharmaceutical Development. (n.d.). Google Cloud.
The Role of Nitropyridine Intermediates in Modern Drug Discovery. (n.d.). Google Cloud.
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (n.d.). PMC.
Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Royal Society of Chemistry.
Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI.
The substituent effect of π-electron delocalization in N-methylamino-nitropyridine derivatives: crystal structure and DFT. (2020). SpringerLink.
Nitropyridine: Synthesis, reactions, applications, side effects and storage. (n.d.). Chempanda.
The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
Nitropyridines in the Synthesis of Bioactive Molecules. (2025). PubMed.
Nitropyridines: Synthesis and reactions. (2025). ResearchGate.
Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. (n.d.). Royal Society of Chemistry.
The substituent effect of π-electron delocalization in N-methylamino-nitropyridine derivatives: crystal structure and DFT calculations. (n.d.). Semantic Scholar.
Theoretical Considerations Concerning Hammett's Equation. Ill. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons. (n.d.). AIP Publishing.
A Brief View on Pyridine Compounds. (2025). Open Access Journals.
Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. (n.d.). ScholarWorks@UARK.
Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. (n.d.). World Journal of Chemical Education.
Exploring electronic resonances in pyridine: Insights from orbital stabilization techniques. (n.d.). AIP Publishing.
A Computational Study of the Structures and Electrostatic Potentials of Some Azines and Nitroazines. (n.d.). DTIC.
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). PMC.
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Royal Society of Chemistry.
Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle. (2022). Science and Education Publishing.
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC.
Exploring electronic resonances in pyridine: Insights from orbital stabilization techniques. (2024). AIP Publishing.
Pyridones in drug discovery: Recent advances. (2021). PubMed.
Electrochemistry of pyridine derivatives. (2023). ResearchGate.
S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019). ResearchGate.
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). Organic Letters.
Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (n.d.). MDPI.
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
Quantifying aromaticity with electron delocalisation measures. (2015). The Royal Society of Chemistry.
Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors. (2022). ACS Omega.
Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory. (n.d.). ResearchGate.
ELECTRONIC SPECTRA AND SOLVENT EFFECT OF SUBSTITUTED NITRO PYRIDINE. (2017). ResearchGate.
Determination of the pKa values of some pyridine derivatives by computational methods. (2018). Bulgarian Chemical Communications.
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Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors. (2022). PubMed Central.
Estimation of electronic effects in aromatic systems. (n.d.). Royal Society of Chemistry.
Absolute and relative p K a calculations of mono and diprotic pyridines by quantum methods. (2025). SpringerLink.
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The Strategic Utility of 4-Chloro-2-methoxy-5-nitropyridine: A Technical Guide for Synthetic and Medicinal Chemists
An In-depth Review of a Versatile Heterocyclic Building Block Introduction: Unveiling a Key Synthetic Intermediate In the landscape of modern drug discovery and agrochemical development, the strategic deployment of highl...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Review of a Versatile Heterocyclic Building Block
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of modern drug discovery and agrochemical development, the strategic deployment of highly functionalized heterocyclic building blocks is paramount. Among these, 4-Chloro-2-methoxy-5-nitropyridine stands out as a versatile and reactive intermediate. Its unique arrangement of substituents—a nucleophilically displaceable chlorine atom, an activating nitro group, and a modulating methoxy group—on a pyridine scaffold makes it a valuable precursor for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of 4-Chloro-2-methoxy-5-nitropyridine, offering field-proven insights for researchers, scientists, and drug development professionals.
Table 1: Physicochemical Properties of 4-Chloro-2-methoxy-5-nitropyridine
The Synthetic Pathway: Accessing the Core Scaffold
While various synthetic strategies for substituted nitropyridines exist, a common approach to 4-Chloro-2-methoxy-5-nitropyridine involves a multi-step sequence starting from more readily available precursors. The causality behind the chosen synthetic route often lies in the commercial availability of starting materials and the desire for regioselective control of functional group introduction. A plausible and efficient synthesis is outlined below, based on established transformations of pyridine derivatives.
Experimental Protocol: A Potential Synthetic Route
Step 1: Nitration of 2-methoxypyridine
To a stirred solution of 2-methoxypyridine in concentrated sulfuric acid, cooled to 0°C, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5°C.
The reaction mixture is stirred at low temperature for a specified duration, and the progress is monitored by Thin Layer Chromatography (TLC).
Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.
The crude 2-methoxy-5-nitropyridine is collected by filtration, washed with cold water, and dried.
Rationale: The methoxy group at the 2-position is an ortho-, para-director. Nitration is expected to occur primarily at the 5-position due to steric hindrance at the 3-position and the electronic activation provided by the methoxy group.
Step 2: Chlorination of 2-methoxy-5-nitropyridine
A mixture of 2-methoxy-5-nitropyridine and a chlorinating agent, such as phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) in a suitable solvent (e.g., acetonitrile), is heated under reflux.
The reaction is monitored by TLC for the disappearance of the starting material.
After completion, the reaction mixture is cooled, and the excess chlorinating agent and solvent are removed under reduced pressure.
The residue is carefully quenched with ice water and neutralized. The crude product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 4-Chloro-2-methoxy-5-nitropyridine.
Purification is typically achieved by column chromatography on silica gel.
Rationale: The introduction of the chloro group at the 4-position is facilitated by the activating effect of the nitro group and the inherent reactivity of the pyridine ring towards certain chlorination reagents.
Chemical Reactivity and Mechanistic Insights: The Power of Nucleophilic Aromatic Substitution (SNAr)
The chemical utility of 4-Chloro-2-methoxy-5-nitropyridine is dominated by its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, significantly amplified by the strong electron-withdrawing nitro group at the 5-position, renders the carbon atom at the 4-position (bearing the chloro leaving group) highly electrophilic.
This electronic arrangement facilitates the attack of a wide range of nucleophiles, leading to the displacement of the chloride ion. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as a key intermediate.
Caption: Generalized SNAr mechanism of 4-Chloro-2-methoxy-5-nitropyridine.
The choice of nucleophile is critical and dictates the nature of the final product. Common nucleophiles include amines, alkoxides, and thiolates, allowing for the introduction of a wide variety of functional groups at the 4-position. The methoxy group at the 2-position, being less prone to nucleophilic attack under typical SNAr conditions, generally remains intact, thus providing a scaffold with retained functionality for further synthetic manipulations.
Applications in Medicinal Chemistry and Agrochemicals: A Building Block for Bioactive Molecules
4-Chloro-2-methoxy-5-nitropyridine serves as a important intermediate in the synthesis of both pharmaceuticals and agrochemicals.[1] Its structure allows for further functionalization, making it a valuable component in the creation of active ingredients that can target specific biological systems.[1]
Case Study: Synthesis of Kinase Inhibitors
The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are a crucial class of drugs for the treatment of cancer and other diseases. The strategic functionalization of the pyridine ring is key to achieving potency and selectivity. 4-Chloro-2-methoxy-5-nitropyridine provides a platform to introduce various amine-containing side chains at the 4-position, a common strategy for engaging with the hinge region of kinase active sites.
Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor Precursor
Caption: Workflow for the synthesis of a kinase inhibitor core from 4-Chloro-2-methoxy-5-nitropyridine.
The subsequent reduction of the nitro group to an amine provides a second point for diversification or for the construction of fused heterocyclic systems, a common feature in many kinase inhibitors.
Applications in Agrochemicals
In the agrochemical sector, 4-Chloro-2-methoxy-5-nitropyridine is a precursor for the development of novel herbicides and plant growth regulators.[1] The substituted pyridine core can be incorporated into molecules designed to interact with specific enzyme systems in plants.
Spectroscopic Characterization: A Guide to Identification
Table 2: Predicted Spectroscopic Data for 4-Chloro-2-methoxy-5-nitropyridine
Technique
Expected Features
¹H NMR
Two singlets in the aromatic region, corresponding to the protons at the 3- and 6-positions. A singlet for the methoxy group protons.
¹³C NMR
Six distinct carbon signals, including those for the methoxy carbon and the five carbons of the pyridine ring.
IR Spectroscopy
Characteristic absorption bands for the C-Cl, C-O, and N-O (nitro group) stretching vibrations.
Mass Spectrometry
A molecular ion peak corresponding to the molecular weight of 188.57 g/mol , with a characteristic isotopic pattern due to the presence of chlorine.
Safety and Handling
As with all nitroaromatic and chlorinated compounds, 4-Chloro-2-methoxy-5-nitropyridine should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion: A Versatile Tool for Chemical Innovation
4-Chloro-2-methoxy-5-nitropyridine is a strategically important building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its well-defined reactivity, centered on nucleophilic aromatic substitution, allows for the controlled introduction of diverse functionalities. The insights provided in this technical guide are intended to empower researchers to effectively utilize this versatile intermediate in the design and synthesis of novel, high-value molecules. Further exploration of its reaction scope and applications will undoubtedly continue to fuel innovation in chemical and biological sciences.
References
[Please note that a comprehensive, publicly available, and peer-reviewed synthesis and full characterization of 4-Chloro-2-methoxy-5-nitropyridine is not readily found in the searched literature. The synthesis and some data points are inferred from supplier information and general chemical principles. The following references provide context for related compounds and general principles.]
An In-Depth Technical Guide to 4-Chloro-2-methoxy-5-nitropyridine: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Heterocyclic Building Block 4-Chloro-2-methoxy-5-nitropyridine is a highly functionalized heterocyclic compound that has...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Building Block
4-Chloro-2-methoxy-5-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a critical intermediate in the synthesis of a wide array of complex organic molecules. Its strategic placement of a chloro leaving group, an electron-donating methoxy group, and an electron-withdrawing nitro group on the pyridine ring bestows it with unique reactivity, making it a valuable synthon in the fields of medicinal chemistry and agrochemical research.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and applications, with a focus on practical, field-proven insights for laboratory and industrial use.
The pyridine core is a ubiquitous scaffold in numerous pharmaceuticals and agrochemicals. The specific substitution pattern of 4-Chloro-2-methoxy-5-nitropyridine allows for selective functionalization, enabling the construction of novel molecular architectures with desired biological activities.[1] Its role as a versatile building block continues to expand as researchers explore new synthetic strategies and target novel therapeutic agents and crop protection solutions.
Physicochemical Properties and Identification
A clear understanding of the physicochemical properties of a chemical intermediate is fundamental to its effective use and handling. The key identifiers and properties of 4-Chloro-2-methoxy-5-nitropyridine are summarized in the table below.
While specific, detailed industrial synthesis protocols for 4-Chloro-2-methoxy-5-nitropyridine are often proprietary, the general synthetic strategies for related nitrated chloropyridines provide a strong basis for its preparation. The synthesis of such compounds typically involves a multi-step sequence including nitration, hydrolysis, and chlorination of a pyridine precursor.[4]
A plausible synthetic pathway can be conceptualized as follows:
Caption: Conceptual synthetic workflow for 4-Chloro-2-methoxy-5-nitropyridine.
Reactivity and Functionalization: A Chemist's Perspective
The reactivity of 4-Chloro-2-methoxy-5-nitropyridine is dominated by the interplay of its functional groups. The pyridine ring is inherently electron-deficient, and this is further amplified by the strong electron-withdrawing nitro group at the 5-position. This electronic landscape makes the pyridine ring susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
The most significant reaction of 4-Chloro-2-methoxy-5-nitropyridine is nucleophilic aromatic substitution (SNAr), where the chloro group at the 4-position acts as a good leaving group.[5] The presence of the nitro group ortho to the chlorine atom significantly activates the C4 position towards nucleophilic attack. This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[5]
A wide range of nucleophiles can be employed to displace the chloride, including amines, alcohols, thiols, and carbanions, leading to the formation of diverse substituted pyridine derivatives.[6][7]
Caption: Generalized mechanism of SNAr on 4-Chloro-2-methoxy-5-nitropyridine.
Applications in Drug Discovery and Agrochemical Synthesis
The utility of 4-Chloro-2-methoxy-5-nitropyridine as a chemical intermediate is well-established in both the pharmaceutical and agrochemical industries.[1][8]
Pharmaceutical Synthesis
In drug discovery, this compound serves as a key building block for the synthesis of various biologically active molecules. The ability to introduce diverse functionalities at the 4-position via SNAr reactions allows for the rapid generation of compound libraries for screening and lead optimization. For instance, substituted pyridines are core structures in many kinase inhibitors, anti-inflammatory agents, and other therapeutic classes.[8]
Agrochemical Production
In the agrochemical sector, 4-Chloro-2-methoxy-5-nitropyridine is utilized in the development of novel herbicides and pesticides.[1][9] The resulting pyridine derivatives can be designed to target specific enzymes or biological pathways in weeds and pests, leading to effective crop protection.[1]
Experimental Protocols
While a specific, publicly available, detailed protocol for the synthesis of 4-Chloro-2-methoxy-5-nitropyridine is not readily found, a general procedure for a related nucleophilic substitution reaction using a similar substrate is provided below to illustrate the practical application of its reactivity.
Protocol: General Nucleophilic Aromatic Substitution of a Chloronitropyridine
This protocol is a generalized representation and should be adapted and optimized based on the specific nucleophile and substrate used.
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chloronitropyridine (1.0 equivalent) in a suitable anhydrous solvent (e.g., ethanol, THF, DMF) under an inert atmosphere (e.g., nitrogen or argon).
Addition of Reagents: Add the nucleophile (1.0-1.2 equivalents) to the solution. If the nucleophile is an amine, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) may be added to scavenge the HCl generated during the reaction.
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the nucleophile. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion of the reaction, cool the mixture to room temperature. The work-up procedure will vary depending on the solvent and the properties of the product. A typical work-up may involve:
Removal of the solvent under reduced pressure.
Partitioning the residue between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.
Washing the organic layer with brine.
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
Filtering and concentrating the organic layer to obtain the crude product.
Purification: The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure substituted nitropyridine.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Chloro-2-methoxy-5-nitropyridine. It is essential to consult the Safety Data Sheet (SDS) before use.
General Safety Recommendations:
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
Inhalation: Avoid inhaling dust or vapors.
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and connectivity of the atoms.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the nitro group (strong absorptions typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹) and the C-Cl and C-O bonds.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Conclusion
4-Chloro-2-methoxy-5-nitropyridine stands out as a valuable and versatile intermediate for organic synthesis. Its unique electronic and structural features provide a reliable platform for the construction of complex molecules with significant potential in drug discovery and agrochemical development. A thorough understanding of its reactivity, particularly in nucleophilic aromatic substitution reactions, coupled with stringent safety practices, will enable researchers and scientists to fully harness the synthetic potential of this important heterocyclic building block. As the demand for novel and effective pharmaceuticals and agrochemicals continues to grow, the importance of such well-defined and reactive intermediates will undoubtedly increase.
References
MySkinRecipes. 4-chloro-2-methoxy-5-nitropyridine. Available at: [Link]
Ningbo Inno Pharmchem Co., Ltd. 4-Chloro-3-nitropyridine: A Vital Intermediate in Pharmaceutical Synthesis. Available at: [Link]
Ningbo Inno Pharmchem Co., Ltd. Enhancing Crop Protection: The Role of 4-Chloro-5-nitropyridin-2-ol in Agrochemicals. Available at: [Link]
PubChem. 2-Chloro-4-methoxy-5-nitropyridine. Available at: [Link]
Appretech Scientific Limited. 4-chloro-2-methoxy-5-nitropyridine. Available at: [Link]
Ningbo Inno Pharmchem Co., Ltd. 2-Chloro-5-nitropyridine: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Material Science. Available at: [Link]
Arkat USA, Inc. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Available at: [Link]
Ningbo Inno Pharmchem Co., Ltd. Agrochemical Innovations: The Essential Role of 4-Chloro-2-methylpyridine. Available at: [Link]
ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]
Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]
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Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]
ResearchGate. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Available at: [Link]
NIST WebBook. 2-Chloro-5-nitropyridine. Available at: [Link]
ResearchGate. Practical method for the large-scale synthesis of 4'-chloro-2-nitrobiphenyl: A key intermediate of Boscalid. Available at: [Link]
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A Comprehensive Technical Guide to the Key Characteristics of Substituted Chloronitropyridines
<_ _> Abstract Substituted chloronitropyridines are a class of heterocyclic compounds of paramount importance in modern organic synthesis and drug discovery. The interplay between the electron-withdrawing nature of the p...
Author: BenchChem Technical Support Team. Date: January 2026
<_
_>
Abstract
Substituted chloronitropyridines are a class of heterocyclic compounds of paramount importance in modern organic synthesis and drug discovery. The interplay between the electron-withdrawing nature of the pyridine nitrogen, the nitro group, and the displaceable chloro substituent creates a unique electronic landscape that governs their reactivity and utility. This guide provides an in-depth exploration of the core characteristics of these molecules, from their synthesis and fundamental physicochemical properties to their reactivity in key transformations and their applications as versatile building blocks for complex molecular architectures. Authored from the perspective of a senior application scientist, this document synthesizes theoretical principles with practical, field-proven insights, offering researchers, scientists, and drug development professionals a robust resource for leveraging these powerful intermediates.
Chapter 1: Fundamental Physicochemical Properties
The reactivity and utility of a substituted chloronitropyridine are fundamentally dictated by the electronic effects exerted by its substituents. The pyridine ring itself is inherently electron-deficient (π-deficient) due to the electronegativity of the nitrogen atom, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital). This effect is most pronounced at the α (2,6) and γ (4) positions.
The addition of a strongly electron-w'ithdrawing nitro group (-NO₂) further depletes the electron density of the ring through both inductive (-I) and resonance (-M) effects. When positioned ortho or para to a chlorine atom, the nitro group profoundly activates the carbon atom attached to the chlorine for nucleophilic attack. The chlorine atom, while also electron-w'ithdrawing inductively, is the key player as a good leaving group in the most characteristic reaction of this class: Nucleophilic Aromatic Substitution (SNAr).
The precise arrangement of these three components—the ring nitrogen, the nitro group, and the chlorine—determines the isomer's stability, reactivity, and ultimate synthetic utility. For instance, in 2-chloro-5-nitropyridine, the chlorine at the 2-position is activated by the ring nitrogen, making it susceptible to displacement[1].
Chapter 2: Synthesis of Substituted Chloronitropyridines
The preparation of chloronitropyridines can be approached in several ways, primarily depending on the desired substitution pattern and the availability of starting materials. The two most common strategies are the nitration of a pre-existing chloropyridine or the chlorination of a nitropyridine.
1. Nitration of Chloropyridines:
Direct nitration of chloropyridines typically requires harsh conditions, such as the use of a mixture of concentrated nitric and sulfuric acids ("mixed acid"). The regioselectivity of this electrophilic substitution is governed by the deactivating nature of both the chlorine atom and the pyridine nitrogen. Nitration of 2-aminopyridine, followed by subsequent reactions, is a route to compounds like 2-chloro-5-nitropyridine[2][3]. A patented method for producing 4-amino-2-chloro-3-nitropyridine involves using 65% nitric acid and concentrated sulfuric acid, achieving high yields of the mixed isomers[4].
2. Chlorination of Nitropyridines:
This is often a more direct and regioselective method. Hydroxynitropyridines (or nitropyridones) serve as excellent precursors. The hydroxyl group can be readily converted to a chloro group using standard chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This approach is used for the synthesis of 4-chloro-3-nitropyridine from 4-hydroxy-3-nitropyridine and 2-chloro-5-nitropyridine from 2-hydroxy-5-nitropyridine[3][5].
Experimental Protocol: Synthesis of 4-Chloro-3-nitropyridine from 4-Hydroxy-3-nitropyridine[5]
Rationale: This protocol exemplifies the conversion of a hydroxypyridine to a chloropyridine using phosphorus oxychloride, a common and effective method. Toluene is used as a high-boiling solvent to facilitate the reaction, which requires elevated temperatures. The workup procedure is designed to remove excess reagent and isolate the product.
Step-by-Step Methodology:
Reaction Setup: To a suspension of 3-nitro-4-pyridinol (20 g, 143 mmol) in toluene (300 mL), slowly add phosphorus oxychloride (65.7 g, 429 mmol) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
Scientist's Note: The slow addition at low temperature is crucial to control the initial exothermic reaction.
Heating: Gradually warm the reaction mixture to room temperature and then heat to reflux (approx. 110 °C). Maintain reflux for 16 hours.
Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
Solvent Removal: Remove the solvent and excess phosphorus oxychloride by rotary evaporation under reduced pressure.
Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure 4-chloro-3-nitropyridine.
Chapter 3: Reactivity and Mechanistic Insights
The hallmark reaction of substituted chloronitropyridines is Nucleophilic Aromatic Substitution (SNAr) . This powerful transformation allows for the introduction of a wide variety of nucleophiles, making these compounds invaluable synthetic intermediates[1][7].
The SNAr Mechanism
The SNAr reaction is a two-step addition-elimination process. It is not a concerted SN2 reaction, which is sterically hindered on an aromatic ring[8][9][10].
Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient carbon atom bearing the chlorine. This attack temporarily breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex [8][11][12]. The stability of this complex is the key to the reaction's feasibility. The negative charge is delocalized onto the electronegative atoms of the ring, particularly the pyridine nitrogen and the oxygen atoms of the nitro group[8].
Elimination Step (Fast): The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.
dot
Caption: The SNAr mechanism proceeds via a stable Meisenheimer intermediate.
Factors Influencing Reactivity
The rate of SNAr reactions is highly dependent on several factors:
Position of Substituents: The reaction is fastest when the nitro group is positioned ortho or para to the chlorine leaving group. This geometry allows for maximal resonance stabilization of the negative charge in the Meisenheimer intermediate[8][13]. A meta-nitro group offers only inductive stabilization, resulting in a significantly slower reaction.
Nature of the Nucleophile: Stronger nucleophiles generally react faster. Common nucleophiles include amines, alkoxides, thiolates, and carbanions.
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal as they solvate the counter-ion of the nucleophile but do not solvate the nucleophile itself, thus enhancing its reactivity.
Experimental Protocol: A Representative SNAr Reaction
Reaction: 2-Chloro-5-nitropyridine with Piperidine
Rationale: This protocol details a classic SNAr reaction. Piperidine is a common secondary amine nucleophile. Ethanol is used as a polar protic solvent, which can facilitate the reaction, although polar aprotic solvents are often preferred for maximizing rates. The progress is monitored to determine reaction kinetics or endpoint.
Step-by-Step Methodology:
Preparation: Dissolve 2-chloro-5-nitropyridine (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a condenser and magnetic stirrer.
Reagent Addition: Add piperidine (2 mmol, 2 equivalents) to the solution.
Scientist's Note: Using a slight excess of the nucleophile ensures the reaction goes to completion.
Reaction Conditions: Heat the mixture to a constant temperature (e.g., 40°C or reflux) and monitor the reaction over time.
Monitoring: Withdraw aliquots at regular intervals. Dilute the aliquots with a known volume of solvent and analyze by UV-Vis spectrophotometry or HPLC to determine the concentration of the starting material and product, allowing for the calculation of reaction rates[14].
Workup: Once the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and purify the resulting N-(5-nitropyridin-2-yl)piperidine by column chromatography or recrystallization.
Chapter 4: Spectroscopic and Analytical Characterization
Unambiguous characterization of substituted chloronitropyridines is essential for confirming their structure and purity. NMR, IR, and Mass Spectrometry are the primary tools for this purpose[15][16].
¹H NMR Spectroscopy: The chemical shifts of the pyridine ring protons are highly diagnostic. Protons are significantly deshielded and appear downfield (typically >7.5 ppm) due to the aromatic ring current and the electron-withdrawing effects of the nitrogen and nitro group. The coupling constants (J-values) between adjacent protons are characteristic of the substitution pattern. For example, the ¹H NMR of 2,6-dimethyl-4-chloro-3-nitropyridine shows two singlets for the methyl groups at 2.58 and 2.61 ppm and a singlet for the remaining ring proton at 7.22 ppm[6].
¹³C NMR Spectroscopy: Carbon atoms directly attached to the chlorine and nitro groups, as well as those alpha to the pyridine nitrogen, show characteristic downfield shifts.
Infrared (IR) Spectroscopy: The most prominent peaks are the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically found around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. C-Cl stretching vibrations are observed in the 850-550 cm⁻¹ region.
Mass Spectrometry (MS): The molecular ion peak (M⁺) is crucial for confirming the molecular weight. A characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) provides definitive evidence for the presence of a single chlorine atom in the molecule.
Chapter 5: Applications in Drug Discovery and Materials Science
The predictable reactivity of chloronitropyridines makes them highly valuable building blocks, particularly in the pharmaceutical industry[7][19][20]. The chloro group acts as a synthetic handle, allowing for the facile introduction of various functional groups via SNAr to build molecular complexity.
Role in Medicinal Chemistry
Many modern therapeutic agents, especially protein kinase inhibitors , utilize substituted pyridine and pyrimidine scaffolds to interact with the ATP-binding site of kinases[21][22]. The chloronitropyridine moiety is an ideal starting point for the synthesis of these inhibitors. The SNAr reaction is often a key step in linking the core heterocycle to other fragments of the drug molecule.
In some cases, the electrophilicity of these compounds is harnessed for covalent inhibition . A cysteine residue in the active site of a kinase can act as a nucleophile, attacking the chloropyridine or chloropyrimidine ring and displacing the chlorine to form a permanent covalent bond with the enzyme[23].
Application Notes and Protocols for the Synthesis of Derivatives from 4-Chloro-2-methoxy-5-nitropyridine
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block 4-Chloro-2-methoxy-5-nitropyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemist...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
4-Chloro-2-methoxy-5-nitropyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its strategic substitution pattern—featuring a labile chlorine atom at the 4-position, an electron-donating methoxy group at the 2-position, and a potent electron-withdrawing nitro group at the 5-position—renders it an exceptionally versatile scaffold for the synthesis of a diverse array of novel derivatives. The electron-deficient nature of the pyridine ring, further accentuated by the nitro group, makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). Additionally, the chloro substituent serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of the key synthetic transformations of 4-chloro-2-methoxy-5-nitropyridine, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. This compound is used in the synthesis of agrochemicals and pharmaceuticals, particularly in the development of herbicides and plant growth regulators.[1]
Safety and Handling Precautions
Compounds in the nitropyridine class require careful handling due to their potential toxicity and reactivity.[2][3][4] Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 4-chloro-2-methoxy-5-nitropyridine and related reagents.
General Handling Guidelines:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[5][6]
Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3][6]
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and acid chlorides.[6]
Storage: Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container, away from heat and direct sunlight.[3]
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The cornerstone of derivatization of 4-chloro-2-methoxy-5-nitropyridine is the nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing effect of the nitro group at the 5-position significantly activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the chloride at the 4-position.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitro group, which is a key factor in lowering the activation energy of this step. In the subsequent elimination step, the chloride ion is expelled, and the aromaticity of the pyridine ring is restored.
Caption: Generalized workflow for the SNAr reaction.
Protocol 1.1: Synthesis of 4-Amino-2-methoxy-5-nitropyridine Derivatives
The reaction with primary and secondary amines is a facile and widely used method to introduce nitrogen-based functionalities.
Materials:
4-Chloro-2-methoxy-5-nitropyridine
Amine (primary or secondary)
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
Ethanol or Dimethylformamide (DMF)
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask, dissolve 4-chloro-2-methoxy-5-nitropyridine (1.0 equiv) in ethanol or DMF.
Add the desired amine (1.1-1.2 equiv) to the solution.
Add the base (K₂CO₃ or Et₃N, 2.0 equiv) to the reaction mixture.
Stir the reaction mixture at room temperature or heat to 50-80°C, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Partition the residue between ethyl acetate and water.
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure to afford the crude product.
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-2-methoxy-5-nitropyridine derivative.
Protocol 1.2: Synthesis of 4-Alkoxy- and 4-Aryloxy-2-methoxy-5-nitropyridine Derivatives
The displacement of the chloride with alcohols and phenols provides access to a range of ether derivatives.
Materials:
4-Chloro-2-methoxy-5-nitropyridine
Alcohol or Phenol
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Ethyl acetate
Saturated aqueous ammonium chloride (NH₄Cl)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous DMF or THF.
Cool the suspension to 0°C and add a solution of the alcohol or phenol (1.1 equiv) in the same solvent dropwise.
Allow the mixture to warm to room temperature and stir until gas evolution ceases (approximately 30 minutes).
Add a solution of 4-chloro-2-methoxy-5-nitropyridine (1.0 equiv) in the same solvent to the freshly prepared alkoxide/phenoxide solution.
Heat the reaction mixture to 60-100°C and monitor by TLC.
After completion, cool the reaction to 0°C and carefully quench with saturated aqueous NH₄Cl.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 1.3: Synthesis of 4-Thio-2-methoxy-5-nitropyridine Derivatives
The reaction with thiols provides access to thioether derivatives, which are valuable in various biological contexts.
Materials:
4-Chloro-2-methoxy-5-nitropyridine
Thiol
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
Ethanol or Acetonitrile
Ethyl acetate
Water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve the thiol (1.1 equiv) in ethanol or acetonitrile.
Add K₂CO₃ (1.5 equiv) or an aqueous solution of NaOH (1.1 equiv) and stir for 15 minutes at room temperature to form the thiolate.
Add 4-chloro-2-methoxy-5-nitropyridine (1.0 equiv) to the thiolate solution.
Stir the reaction at room temperature or gently heat (40-60°C) until the starting material is consumed (monitored by TLC).
Remove the solvent under reduced pressure.
Partition the residue between ethyl acetate and water.
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate and purify the product by flash column chromatography.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 4-chloro-2-methoxy-5-nitropyridine is an excellent substrate for these transformations.
Caption: Overview of key cross-coupling reactions.
Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the synthesis of biaryl and vinyl-substituted pyridine derivatives.[8]
Materials:
4-Chloro-2-methoxy-5-nitropyridine
Aryl- or vinyl-boronic acid or boronic acid pinacol ester
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Ethyl acetate
Water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a flame-dried Schlenk flask, add 4-chloro-2-methoxy-5-nitropyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
Add the palladium catalyst (2-5 mol%).
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
Add the degassed solvent via syringe.
Heat the reaction mixture to 80-120°C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
Concentrate the filtrate and partition the residue between ethyl acetate and water.
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate and purify the product by flash column chromatography.
Protocol 2.2: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted pyridines.[11]
Materials:
4-Chloro-2-methoxy-5-nitropyridine
Terminal alkyne
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
Copper(I) iodide (CuI)
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
Solvent (e.g., THF, DMF)
Ethyl acetate
Saturated aqueous NH₄Cl
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a Schlenk flask under an inert atmosphere, add 4-chloro-2-methoxy-5-nitropyridine (1.0 equiv), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).
Add the anhydrous solvent (THF or DMF) followed by the base (Et₃N or DIPA).
Add the terminal alkyne (1.2-1.5 equiv) dropwise.
Stir the reaction at room temperature or heat to 50-70°C, monitoring by TLC.
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
Filter, concentrate, and purify by flash column chromatography.
Protocol 2.3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful alternative to SNAr for the formation of C-N bonds, often with broader substrate scope and milder conditions.[12][13][14][15][16]
Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Ethyl acetate
Water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk tube.
Add 4-chloro-2-methoxy-5-nitropyridine and the amine.
Add the anhydrous solvent and seal the tube.
Heat the reaction mixture to 80-110°C with stirring.
Monitor the reaction by LC-MS or GC-MS.
After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the product by flash column chromatography.
Protocol 2.4: Heck Coupling for C-C Bond Formation with Alkenes
The Heck reaction allows for the arylation of alkenes, leading to substituted styrenyl-type derivatives.[1][17][18][19]
Materials:
4-Chloro-2-methoxy-5-nitropyridine
Alkene (e.g., styrene, butyl acrylate)
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
Phosphine ligand (optional, e.g., P(o-tolyl)₃)
Base (e.g., Et₃N, K₂CO₃)
Solvent (e.g., DMF, acetonitrile)
Ethyl acetate
Water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Combine 4-chloro-2-methoxy-5-nitropyridine (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0 equiv) in a pressure tube or sealed vial.
If required, add the phosphine ligand (2-10 mol%).
Add the solvent, seal the vessel, and heat to 100-140°C.
Monitor the reaction by TLC or GC-MS.
Upon completion, cool to room temperature and dilute with ethyl acetate.
Filter the mixture and wash the filtrate with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.
Characterization of Derivatives
The synthesized derivatives should be thoroughly characterized to confirm their structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information about the proton environment in the molecule. For a typical 4-amino substituted derivative, one would expect to see the disappearance of the signal for the proton at the 4-position of the starting material and the appearance of new signals corresponding to the protons of the introduced amino group.
¹³C NMR: Shows the carbon skeleton of the molecule. The carbon at the 4-position will show a significant upfield or downfield shift upon substitution, depending on the nature of the new substituent.
Representative ¹H and ¹³C NMR Data for a Substituted 2-methoxy-5-nitropyridine Derivative:
Provides the molecular weight of the compound and information about its fragmentation pattern, which can help in structure elucidation. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. The fragmentation of nitropyridine derivatives upon electron ionization is often initiated by the loss of the nitro group and halogen atoms.
Conclusion
4-Chloro-2-methoxy-5-nitropyridine is a valuable and versatile building block for the synthesis of a wide range of functionalized pyridine derivatives. The protocols and mechanistic discussions provided in this guide are intended to serve as a comprehensive resource for researchers in drug discovery and materials science. By leveraging the reactivity of this scaffold through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, chemists can efficiently access novel molecular architectures with diverse biological and physical properties. As with any synthetic procedure, the reaction conditions may require optimization for specific substrates and desired outcomes.
Application Note & Protocol Title: A Comprehensive Guide to Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-2-methoxy-5-nitropyridine for the Synthesis of Novel Heterocyclic Scaffolds Introduction Nucleophilic Arom...
Author: BenchChem Technical Support Team. Date: January 2026
Application Note & Protocol
Title: A Comprehensive Guide to Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-2-methoxy-5-nitropyridine for the Synthesis of Novel Heterocyclic Scaffolds
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a powerful and fundamental transformation in organic chemistry, enabling the synthesis of highly functionalized aromatic and heteroaromatic compounds.[1] This application note provides an in-depth technical guide and a robust experimental protocol for the SNAr reaction on 4-chloro-2-methoxy-5-nitropyridine.
The pyridine core, particularly when substituted, is a privileged scaffold in medicinal chemistry and materials science. The title compound is a highly valuable building block due to its specific electronic properties. The presence of a potent electron-withdrawing nitro group at the 5-position, combined with the inherent electron-deficient nature of the pyridine ring, strongly activates the C4 position for nucleophilic attack.[2][3][4] The chlorine atom at this position serves as an excellent leaving group, facilitating displacement by a wide array of nucleophiles. This guide will delve into the mechanistic underpinnings of this reaction and provide a field-proven protocol for its successful implementation, with a focus on amine nucleophiles, which leads to the formation of 4-amino-2-methoxy-5-nitropyridine derivatives—key intermediates in pharmaceutical development.[5][6]
Core Mechanistic Principles
The SNAr reaction of 4-chloro-2-methoxy-5-nitropyridine proceeds through a well-established two-step addition-elimination mechanism.[3][7] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C4 position (the ipso-carbon), which bears the chloride leaving group. This is typically the rate-determining step of the reaction.[3][8] This attack temporarily breaks the aromaticity of the pyridine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4]
Step 2: Stabilization and Restoration of Aromaticity
The stability of the Meisenheimer complex is the key to the entire process. The negative charge is effectively delocalized across the molecule through resonance, with significant stabilization provided by two key features:
The Nitro Group: As a powerful electron-withdrawing group positioned para to the site of attack, the nitro group delocalizes the negative charge onto its oxygen atoms.[2][7]
The Pyridine Nitrogen: The electronegative nitrogen atom in the ring also acts as an electron sink, further stabilizing the anionic intermediate.[8][9]
In a subsequent, much faster step, the aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.[3]
Caption: General Mechanism of the SNAr Reaction.
Experimental Protocol: Synthesis of N-Benzyl-2-methoxy-5-nitropyridin-4-amine
This protocol details a representative SNAr reaction using benzylamine as the nucleophile. The principles can be adapted for other primary and secondary amines.
Materials and Reagents
4-Chloro-2-methoxy-5-nitropyridine (1.0 equiv.)
Benzylamine (1.1 equiv.)
Ethanol (Absolute, Anhydrous)
Triethylamine (TEA) (1.2 equiv.) (Optional, but recommended for amine HCl salts or to scavenge HCl)
Ethyl Acetate (EtOAc)
Hexanes
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Deionized Water
Silica Gel (for column chromatography)
Equipment
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Glassware for column chromatography
Thin Layer Chromatography (TLC) plates and chamber
Safety Precautions
4-Chloro-2-methoxy-5-nitropyridine: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood.[10][11] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[12][13]
Benzylamine: Corrosive and causes burns. Use with extreme care in a fume hood.
Triethylamine: Flammable and corrosive. Handle in a fume hood.
Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.[12]
Step-by-Step Procedure
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-2-methoxy-5-nitropyridine (1.0 equiv).
Dissolution: Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1-0.2 M.
Reagent Addition: At room temperature, add benzylamine (1.1 equiv) to the solution dropwise with stirring. If using, add triethylamine (1.2 equiv) at this stage.[1]
Heating: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-6 hours. The reaction temperature and time will vary depending on the nucleophilicity of the amine.[14]
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting material spot is no longer visible.
Cooling and Concentration: Once complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
Work-up: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with deionized water and then brine. This removes the base and any water-soluble salts.
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Characterization: Combine the pure fractions, concentrate via rotary evaporation, and dry under high vacuum to yield the final product as a solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental Workflow for SNAr Protocol.
Data Presentation: Reactivity with Various Nucleophiles
The efficiency and rate of the SNAr reaction are highly dependent on the nature of the nucleophile. The table below summarizes typical outcomes for the reaction of 4-chloro-2-methoxy-5-nitropyridine with different classes of amines under standardized ethanolic reflux conditions.
Steric hindrance is minimal; high nucleophilicity leads to rapid conversion.
Primary Aromatic
Aniline
Moderate
60-80%
6-12 hours
Reduced nucleophilicity of anilines requires longer reaction times or higher temperatures.
Substituted Anilines
4-Methoxyaniline
Moderate-High
70-85%
4-8 hours
Electron-donating groups on the aniline increase nucleophilicity and reaction rate.
Substituted Anilines
4-Nitroaniline
Very Low
<20%
>24 hours
Electron-withdrawing groups on the aniline significantly decrease nucleophilicity.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Incomplete Reaction (Starting material remains)
1. Insufficient reaction time or temperature. 2. Low nucleophilicity of the amine. 3. Deactivated catalyst (if applicable).
1. Increase reflux time and re-monitor by TLC. 2. Consider a more forcing solvent (e.g., isopropanol, DMSO) or higher temperature. 3. Use fresh reagents.
Low Yield
1. Inefficient work-up or purification. 2. Product is water-soluble. 3. Side reactions (e.g., hydrolysis of the chloro group).
1. Optimize extraction pH; ensure complete extraction with multiple solvent portions. 2. Back-extract the aqueous layers if product loss is suspected. 3. Ensure anhydrous conditions are maintained.
Multiple Products on TLC
1. Presence of impurities in starting materials. 2. Decomposition of product or starting material. 3. Di-substitution or other side reactions.
1. Purify starting materials before use. 2. Lower the reaction temperature and extend the time. 3. Carefully control stoichiometry; ensure no more than 1.1 equiv. of the nucleophile is used.
Difficulty in Purification
1. Product and starting material have similar Rf values. 2. Product is streaking on the silica column.
1. Test multiple solvent systems for TLC to achieve better separation before attempting column. 2. Add a small amount of triethylamine (~0.5%) to the chromatography eluent to suppress tailing of basic amine products.
Application Notes: The Strategic Role of 4-Chloro-2-methoxy-5-nitropyridine in Modern Agrochemical Synthesis
Abstract 4-Chloro-2-methoxy-5-nitropyridine is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of advanced agrochemicals.[1] Its strategic arrangement of a labile c...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
4-Chloro-2-methoxy-5-nitropyridine is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of advanced agrochemicals.[1] Its strategic arrangement of a labile chlorine atom, an activating nitro group, and a methoxy moiety on a pyridine scaffold allows for precise and efficient chemical modifications. This document provides an in-depth guide for researchers and development scientists on the application of this intermediate, focusing on the mechanistic principles, detailed synthetic protocols, and the rationale behind its use in creating targeted agricultural solutions.
Introduction: Why this Intermediate is a Cornerstone in Agrochemical R&D
The pyridine ring is a privileged scaffold in agrochemical design due to its presence in numerous natural bioactive molecules and its favorable metabolic profile in environmental systems. The specific isomer, 4-Chloro-2-methoxy-5-nitropyridine, is particularly valuable for several key reasons:
Activated Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nitro group (NO₂) at the 5-position, in conjunction with the inherent electron deficiency of the pyridine ring, strongly activates the carbon at the 4-position for nucleophilic attack.[2][3] This makes the displacement of the chlorine atom a facile and highly selective process.
Orthogonal Reactivity: The chlorine atom at C-4 is the primary site for substitution, leaving the methoxy group at C-2 intact under typical SNAr conditions. This allows for sequential, controlled modifications to the pyridine core.
Versatile Precursor: This intermediate is a key component in the synthesis of various herbicides and fungicides, enabling the construction of complex active ingredients that target specific biological pathways in weeds and pathogens.[1][4]
Physicochemical Properties & Safety Handling
Accurate characterization and safe handling are paramount for reproducible and secure experimentation.
While a specific, comprehensive Safety Data Sheet (SDS) for this exact isomer is not universally available, data from structurally similar nitropyridines and chlorophenols indicates a need for caution.[6][7]
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Exposure Routes: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7][8]
First Aid:
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[6]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
Inhalation: Move the person to fresh air and keep comfortable for breathing.[6]
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[6]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Core Application: Synthesis of Sulfonylurea Herbicide Intermediates
A primary application of 4-Chloro-2-methoxy-5-nitropyridine is in the synthesis of precursors for sulfonylurea herbicides, such as Nicosulfuron.[9] The core reaction involves the displacement of the C-4 chlorine with an appropriate amine, a classic example of the SNAr mechanism.
General Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism.
Nucleophilic Attack: The nucleophile (e.g., an amine) attacks the electron-deficient carbon atom at the C-4 position, breaking the aromaticity of the pyridine ring. This is typically the rate-determining step.[2][10]
Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[2][3][11]
Elimination & Aromatization: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.[2]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol: Synthesis of a Key Nicosulfuron Precursor
This protocol details the synthesis of N-(2-methoxy-5-nitropyridin-4-yl)-N',N'-dimethylurea, a hypothetical but illustrative precursor, by reacting 4-Chloro-2-methoxy-5-nitropyridine with N,N-dimethylurea. This reaction showcases the core SNAr chemistry central to building more complex herbicides.
Materials & Reagents
Reagent
M.W.
Quantity
Moles
Eq.
4-Chloro-2-methoxy-5-nitropyridine
188.57
5.00 g
26.5 mmol
1.0
N,N-Dimethylurea
88.11
2.56 g
29.1 mmol
1.1
Triethylamine (TEA)
101.19
4.0 mL
28.7 mmol
1.08
Anhydrous Dimethylformamide (DMF)
-
50 mL
-
-
Ethyl Acetate
-
150 mL
-
-
Brine (Saturated NaCl)
-
50 mL
-
-
Anhydrous Magnesium Sulfate
-
-
-
-
Step-by-Step Experimental Procedure
Caption: Experimental workflow for the synthesis of a Nicosulfuron precursor.
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Chloro-2-methoxy-5-nitropyridine (5.00 g, 26.5 mmol) and N,N-dimethylurea (2.56 g, 29.1 mmol).
Solvent Addition: Add 50 mL of anhydrous DMF to dissolve the solids.
Base Addition: Add triethylamine (4.0 mL, 28.7 mmol) dropwise to the stirring solution at room temperature. TEA acts as a non-nucleophilic base to quench the HCl generated during the reaction.
Heating and Monitoring: Heat the reaction mixture to 80-90°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.
Workup: Once the starting material is consumed, allow the reaction to cool to room temperature. Pour the dark reaction mixture into 200 mL of ice-water and stir for 15 minutes.
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (3 x 50 mL).
Washing: Combine the organic extracts and wash with water (2 x 25 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to afford the pure product.
Characterization & Quality Control
¹H NMR (400 MHz, CDCl₃): Confirm the presence of protons corresponding to the methoxy group, the aromatic pyridine ring, and the N,N-dimethyl groups. The disappearance of the starting material's characteristic signals is a key indicator.
LC-MS: Verify the molecular weight of the final product (Expected [M+H]⁺ = 241.09).
Melting Point: A sharp melting point range indicates high purity of the synthesized compound.
Conclusion and Future Prospects
4-Chloro-2-methoxy-5-nitropyridine is an exemplary intermediate whose reactivity is well-defined by the principles of physical organic chemistry. The SNAr reaction it readily undergoes provides a reliable and high-yielding pathway to a diverse range of agrochemical precursors.[2] By mastering the protocols outlined herein, researchers can efficiently construct novel molecular architectures, paving the way for the development of next-generation herbicides, fungicides, and other crop protection agents that are more selective, effective, and environmentally benign.
References
National Center for Biotechnology Information. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PubMed Central. 2022-01-03. Available from: [Link]
Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. 2018-10-17. Available from: [Link]
MySkinRecipes. 4-chloro-2-methoxy-5-nitropyridine. Available from: [Link]
Google Patents. CN103524493A - Nicosulfuron preparation method.
Google Patents. CN110878084A - Preparation method of nicosulfuron original drug.
MySkinRecipes. 4-Chloro-2-methoxy-5-methyl-pyrimidine. Available from: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Crop Protection: The Role of 4-Chloro-5-nitropyridin-2-ol in Agrochemicals. Available from: [Link]
PubChem. 4-Chloro-2-hydroxy-5-nitropyridine. Available from: [Link]
Reaction conditions for substitutions on 4-Chloro-2-methoxy-5-nitropyridine
An Application Guide to Nucleophilic Aromatic Substitution on 4-Chloro-2-methoxy-5-nitropyridine Introduction: The Versatility of a Key Heterocyclic Building Block 4-Chloro-2-methoxy-5-nitropyridine is a pivotal intermed...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide to Nucleophilic Aromatic Substitution on 4-Chloro-2-methoxy-5-nitropyridine
Introduction: The Versatility of a Key Heterocyclic Building Block
4-Chloro-2-methoxy-5-nitropyridine is a pivotal intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its utility stems from a highly activated pyridine ring, primed for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group at the 5-position, in conjunction with the inherent electron deficiency of the pyridine ring, renders the C4 position exceptionally susceptible to nucleophilic attack.[3][4][5] This electronic arrangement facilitates the displacement of the chloro leaving group by a wide array of nucleophiles, enabling the strategic introduction of diverse functional groups.
This guide provides a detailed exploration of the reaction conditions for substitutions on this versatile scaffold, offering field-proven protocols and explaining the chemical principles that govern these transformations.
The Mechanism of Activation: Nucleophilic Aromatic Substitution (SNAr)
The substitution reactions on 4-chloro-2-methoxy-5-nitropyridine proceed via the classical SNAr pathway. This two-step addition-elimination mechanism is initiated by the attack of a nucleophile on the electron-deficient C4 carbon. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The negative charge in this complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. The subsequent, rapid step involves the expulsion of the chloride leaving group, which restores the aromaticity of the ring and yields the final substituted product.
Caption: The Addition-Elimination mechanism of SNAr.
Protocols for Substitution with N-Nucleophiles (Amination)
The introduction of nitrogen-based substituents is one of the most common transformations performed on this substrate. Primary and secondary amines readily displace the C4-chloro group to yield 4-amino-2-methoxy-5-nitropyridine derivatives.
Protocol 1: General Amination with a Primary/Secondary Amine
Objective: To synthesize a 4-amino-2-methoxy-5-nitropyridine derivative.
Solvent: Ethanol, Acetonitrile, N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF)
Standard laboratory glassware for reaction, workup, and purification
Procedure:
To a round-bottom flask, add 4-chloro-2-methoxy-5-nitropyridine and the chosen solvent (e.g., ethanol).
Add the amine to the solution with stirring.
Add the base (e.g., triethylamine) to the reaction mixture.[4]
Stir the reaction at room temperature or heat to a temperature between 50-80°C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Upon completion, concentrate the mixture under reduced pressure to remove the solvent.
To the residue, add ethyl acetate and water and transfer the mixture to a separatory funnel.
Separate the organic layer, and wash it sequentially with water and brine.[4]
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-amino-2-methoxy-5-nitropyridine derivative.
Causality Behind Choices:
Solvent: Polar aprotic solvents like DMF or acetonitrile can accelerate the reaction by solvating the cation of the base without strongly solvating the nucleophile. Alcohols like ethanol are also effective and are often easier to remove.
Base: A non-nucleophilic organic base like TEA or DIPEA is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. An inorganic base like K₂CO₃ can also be used, particularly in polar aprotic solvents.
Protocols for Substitution with O-Nucleophiles (Etherification)
Alkoxides are potent nucleophiles that can efficiently displace the chloride to form new ether linkages.
Protocol 2: Methoxylation using Sodium Methoxide
Objective: To replace the 4-chloro group with a methoxy group. This protocol is adapted from the methoxylation of the similar 2-chloro-5-nitropyridine.[8]
Materials:
4-Chloro-2-methoxy-5-nitropyridine (1.0 equiv)
Sodium methoxide (1.2 - 1.5 equiv)
Solvent: Methanol (MeOH)
Standard laboratory glassware
Procedure:
In a reaction flask, dissolve 4-chloro-2-methoxy-5-nitropyridine in methanol.
Slowly add the sodium methoxide to the stirred solution. An exotherm may be observed.
Heat the reaction mixture to reflux and maintain for 2-4 hours.
Monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
To the residue, add cold water to precipitate the product.
Filter the solid, wash with cold water, and dry under vacuum to yield 2,4-dimethoxy-5-nitropyridine.
Protocols for C-C Bond Formation (Suzuki-Miyaura Coupling)
While direct SNAr with carbanions can be challenging, the chloro-substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds. The Suzuki-Miyaura coupling is a powerful method for this transformation.[9][10]
Protocol 3: General Suzuki-Miyaura Coupling
Objective: To couple an aryl or heteroaryl group at the C4 position. The following protocol is a robust starting point based on established methods for challenging chloro-heterocycles.[11]
Solvent System: 1,4-Dioxane/Water (e.g., 4:1 or 5:1 v/v) or Toluene/Water
Inert atmosphere (Nitrogen or Argon)
Procedure:
To an oven-dried reaction vial, add 4-chloro-2-methoxy-5-nitropyridine, the boronic acid, the base, the palladium precursor, and the phosphine ligand.
Evacuate and backfill the vial with an inert gas (e.g., argon) three times to remove oxygen.
Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.[11]
Seal the vial and heat the reaction mixture to 80-110°C with vigorous stirring.
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 12-24 hours).
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
Filter the mixture through a pad of Celite to remove the palladium catalyst.
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
Purify the crude product via column chromatography on silica gel.
Causality Behind Choices:
Catalyst System: Aryl chlorides are less reactive than bromides or iodides, requiring a more active catalyst system.[11] The combination of a palladium source with a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the difficult oxidative addition step.[9]
Base and Solvent: The base is required to activate the boronic acid for the transmetalation step.[9] A mixed aqueous-organic solvent system is often necessary to dissolve both the organic substrates and the inorganic base.
Data Summary: Reaction Conditions
The following table summarizes typical conditions for various nucleophilic substitutions on the 4-chloro-2-methoxy-5-nitropyridine scaffold.
A robust and reproducible workflow is essential for success. The following diagram outlines the key stages from reaction setup to the isolation of the pure product.
Caption: A generalized experimental workflow for synthesis.
Application Note & Protocol: Determination of the Solubility Profile of 4-Chloro-2-methoxy-5-nitropyridine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to understanding and determining the solubility of 4-Chloro-2-methoxy-5-nitropyridine, a key intermediate in me...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to understanding and determining the solubility of 4-Chloro-2-methoxy-5-nitropyridine, a key intermediate in medicinal chemistry and materials science.[1] Given that solubility is a critical parameter influencing bioavailability, formulation, and reaction kinetics, this guide offers both a theoretical framework and detailed experimental protocols.[2][3]
Introduction: The Critical Role of Solubility
4-Chloro-2-methoxy-5-nitropyridine is a substituted pyridine derivative whose structural motifs, including chloro, methoxy, and nitro groups, are prevalent in pharmacologically active compounds.[4][5][6] The chloro and methoxy groups, in particular, can significantly influence intermolecular interactions and, consequently, a molecule's physicochemical properties and binding to biological targets.[4][5][6] Understanding the solubility of this intermediate is paramount for:
Drug Discovery: Ensuring that a compound is sufficiently soluble in physiological media and compatible with various in vitro and in vivo assays is essential for reliable results.[2][7] Poor solubility can be a major hurdle in the drug development pipeline.[3][8]
Process Chemistry: Optimizing reaction conditions, purification strategies (like crystallization), and formulation development relies heavily on accurate solubility data.[9]
Formulation Science: Developing a stable and effective drug product requires selecting appropriate excipients and solvent systems, a process guided by the active pharmaceutical ingredient's (API) solubility profile.[9][10]
This guide provides both a predictive qualitative assessment of solubility and robust, step-by-step protocols for its precise quantitative determination.
The structure combines a polar aromatic heterocycle (pyridine) with a strongly electron-withdrawing nitro group, a moderately polar methoxy group, and a halogen (chloro) atom. This combination suggests a moderate to low solubility in non-polar solvents and potentially higher solubility in polar aprotic and some polar protic solvents.
Predicted Qualitative Solubility Profile
Based on the principle of "like dissolves like," we can predict the general solubility of 4-Chloro-2-methoxy-5-nitropyridine in a range of common organic solvents.[16] The presence of polar functional groups (nitro, methoxy, pyridine nitrogen) suggests that solvents capable of dipole-dipole interactions or hydrogen bonding will be more effective.
Solvent
Solvent Type
Predicted Solubility
Rationale
Hexane
Non-polar
Insoluble
The high polarity of the nitropyridine core is incompatible with the non-polar nature of hexane.
Toluene
Non-polar Aromatic
Slightly Soluble
The aromatic ring of toluene may offer some pi-pi stacking interactions with the pyridine ring, but the overall polarity mismatch limits solubility.
Diethyl Ether
Polar Aprotic
Slightly to Moderately Soluble
The ether offers some polarity but lacks strong hydrogen bonding capabilities.
Dichloromethane (DCM)
Polar Aprotic
Moderately Soluble
DCM is a good solvent for many organic compounds with moderate polarity due to its dipole moment.
Ethyl Acetate (EtOAc)
Polar Aprotic
Moderately to Soluble
EtOAc has a significant dipole moment and can act as a hydrogen bond acceptor, making it a versatile solvent.
Acetone
Polar Aprotic
Soluble
A highly polar aprotic solvent capable of strong dipole-dipole interactions.
Acetonitrile (ACN)
Polar Aprotic
Soluble
Its high polarity and dipole moment make it effective for dissolving polar compounds.
Isopropanol (IPA)
Polar Protic
Moderately Soluble
A polar protic solvent that can engage in hydrogen bonding, but its alkyl chain reduces overall polarity compared to methanol.
Ethanol (EtOH)
Polar Protic
Moderately to Soluble
Similar to IPA but slightly more polar, enhancing its ability to dissolve the solute.
Methanol (MeOH)
Polar Protic
Soluble
The most polar of the simple alcohols, it is expected to be a very effective solvent.
Dimethylformamide (DMF)
Polar Aprotic
Very Soluble
A powerful, highly polar aprotic solvent known for its broad solubilizing capabilities.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
Very Soluble
A highly polar aprotic solvent, often used to create stock solutions for biological assays due to its excellent solvating power.[7][17][18]
PART I: Experimental Protocol for Thermodynamic Solubility Determination
Thermodynamic solubility represents the true equilibrium solubility of a compound in a solvent, where the dissolved solute is in equilibrium with the undissolved solid.[19] The shake-flask method is the gold standard for this measurement.[20][21]
Rationale
This method ensures that the system reaches equilibrium, providing a definitive measure of a compound's maximum dissolved concentration under specific conditions (e.g., temperature).[19] Extended incubation allows sufficient time for the dissolution process to complete, which is crucial for crystalline solids where lattice energy must be overcome.[19] Analysis by a validated HPLC method provides accurate and selective quantification.[8][22]
Workflow Diagram: Thermodynamic Solubility
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Step-by-Step Methodology
Preparation of Vials:
Accurately weigh approximately 5-10 mg of solid 4-Chloro-2-methoxy-5-nitropyridine into several 1.5 mL glass vials. The key is to ensure an excess of solid will remain after equilibrium is reached.[19]
Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials in an orbital shaker or on a vial roller system set to a constant temperature (e.g., 25°C).[8][21]
Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[19][20] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.[21]
Phase Separation:
After incubation, allow the vials to stand for a short period to let heavy solids settle.
Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.[23]
Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no particulate matter is transferred, filter the supernatant through a chemically resistant syringe filter (e.g., 0.45 µm PTFE).[7]
Quantification:
Prepare a series of dilutions of the filtered supernatant with the same solvent.
Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[8][22] The wavelength for detection should be set to the λ_max of 4-Chloro-2-methoxy-5-nitropyridine.
Quantify the concentration by comparing the peak area to a standard curve prepared from known concentrations of the compound.
Data Reporting:
Calculate the solubility in units such as mg/mL or µg/mL.[23]
The experiment should be performed in triplicate for each solvent to ensure reproducibility.[21]
PART II: Experimental Protocol for Kinetic Solubility Determination
Kinetic solubility is a high-throughput assessment that measures the concentration at which a compound, added from a concentrated DMSO stock, precipitates out of an aqueous or organic solution.[2][7][18] It is not an equilibrium measurement but is highly valuable for early-stage drug discovery to quickly flag potential solubility issues.[2][24]
Rationale
This method mimics the conditions of many high-throughput screening (HTS) biological assays, where compounds are introduced from DMSO stocks into an aqueous buffer.[7][17][18] The rapid precipitation assessment helps predict if a compound might produce unreliable results due to poor solubility under assay conditions.[24] Nephelometry (light scattering) provides a fast and direct way to detect the formation of a precipitate.[7][17]
Safe handling and storage procedures for 4-Chloro-2-methoxy-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Chloro-2-methoxy-5-nitropyridine is a heterocyclic organic compound with significant applications as a building block in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methoxy-5-nitropyridine is a heterocyclic organic compound with significant applications as a building block in medicinal chemistry and drug development. Its substituted pyridine ring makes it a valuable intermediate in the synthesis of a variety of more complex molecules with potential biological activity. The presence of the chloro, methoxy, and nitro functional groups provides multiple reaction sites for further chemical modifications. Due to its chemical nature, understanding and implementing safe handling and storage procedures are paramount to ensure the safety of laboratory personnel and the integrity of the research.
These application notes provide a detailed guide to the safe handling, storage, and disposal of 4-Chloro-2-methoxy-5-nitropyridine, based on available safety data for the compound and structurally related chemicals.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with 4-Chloro-2-methoxy-5-nitropyridine is the foundation of safe laboratory practices.
GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. For 4-Chloro-2-methoxy-5-nitropyridine, the following classifications have been identified[1]:
Hazard Class
Category
Hazard Statement
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Serious Eye Damage/Eye Irritation
Category 2
H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)
The hazardous nature of 4-Chloro-2-methoxy-5-nitropyridine stems from its chemical structure. The nitro group and the chlorinated pyridine ring are common toxophores in medicinal chemistry. These groups can interact with biological macromolecules, leading to the observed irritation and toxicity. The fine, potentially dusty nature of the solid compound also contributes to the risk of inhalation and subsequent respiratory irritation.
Safe Handling Protocols
Adherence to strict handling protocols is essential to minimize exposure and ensure a safe working environment.
Engineering Controls
The primary line of defense against exposure is the use of appropriate engineering controls.
Fume Hood: All handling of 4-Chloro-2-methoxy-5-nitropyridine, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound. The following table outlines the required PPE, with rationale based on the identified hazards.
PPE Category
Specification
Rationale
Eye and Face Protection
Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashing.
To prevent eye contact which can cause serious irritation[2].
Skin Protection
Chemical-resistant, impervious gloves (e.g., nitrile or neoprene). A lab coat must be worn.
To avoid skin contact, which can cause irritation. Gloves should be inspected before use[2].
Respiratory Protection
A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling large quantities or if dust generation is unavoidable.
To prevent inhalation of the compound, which may cause respiratory tract irritation[2][3].
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for safely handling 4-Chloro-2-methoxy-5-nitropyridine.
Caption: Workflow for handling 4-Chloro-2-methoxy-5-nitropyridine.
Storage and Incompatibility
Proper storage is crucial for maintaining the stability of the compound and preventing hazardous situations.
Storage Conditions
Based on supplier recommendations, 4-Chloro-2-methoxy-5-nitropyridine should be stored under the following conditions:
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
The following first-aid measures should be taken in case of exposure.
Exposure Route
First-Aid Protocol
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[6].
Skin Contact
Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[6].
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3].
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6].
Spill Response
In the event of a spill, follow these steps:
Evacuate: Evacuate non-essential personnel from the area.
Ventilate: Ensure the area is well-ventilated.
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials should be disposed of as hazardous waste.
Report: Report the spill to the appropriate environmental health and safety (EHS) department.
Logical Flow of Emergency Response
This diagram outlines the decision-making process in an emergency involving 4-Chloro-2-methoxy-5-nitropyridine.
Caption: Emergency response decision tree.
Disposal Procedures
Waste generated from the use of 4-Chloro-2-methoxy-5-nitropyridine must be treated as hazardous waste.
Waste Collection
Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated, compatible, and clearly labeled hazardous waste container.
Final Disposal
Disposal should be carried out by a licensed hazardous waste disposal contractor.
The preferred method of disposal for chlorinated and nitrated organic compounds is high-temperature incineration at a permitted facility[7].
Do not dispose of this chemical down the drain or in general waste.
Empty Container Disposal
Empty containers that held 4-Chloro-2-methoxy-5-nitropyridine should be triple-rinsed with a suitable solvent.
The rinsate must be collected and disposed of as hazardous waste[7].
Once decontaminated, the original label should be defaced, and the container can be disposed of as non-hazardous waste or recycled, in accordance with institutional policies.
4-Chloro-2-methoxy-5-nitropyridine material safety data sheet (MSDS) information
Application Notes & Protocols for 4-Chloro-2-methoxy-5-nitropyridine A Guide for Synthetic Chemistry and Drug Discovery Professionals This document provides a comprehensive technical guide on 4-Chloro-2-methoxy-5-nitropy...
Author: BenchChem Technical Support Team. Date: January 2026
Application Notes & Protocols for 4-Chloro-2-methoxy-5-nitropyridine
A Guide for Synthetic Chemistry and Drug Discovery Professionals
This document provides a comprehensive technical guide on 4-Chloro-2-methoxy-5-nitropyridine (CAS No. 955395-98-9), a key heterocyclic building block in medicinal chemistry and agrochemical synthesis. The following sections detail its chemical properties, safety and handling protocols, principles of reactivity, and a detailed experimental protocol for its application in nucleophilic aromatic substitution reactions.
Compound Profile & Safety Overview
Chemical Identity & Properties
4-Chloro-2-methoxy-5-nitropyridine is a functionalized pyridine derivative. The strategic placement of the chloro, methoxy, and nitro groups imparts specific reactivity, making it a valuable intermediate for introducing the 2-methoxy-5-nitropyridinyl moiety into target molecules.
This compound is classified as hazardous. All handling should be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust or vapors.[5][6] Ensure safety showers and eyewash stations are readily accessible.
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[7]
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.[7]
Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.[6] Wash hands thoroughly after handling.[5][7] Keep away from incompatible materials such as strong oxidizing agents.[6]
First Aid Measures
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][8]
In Case of Skin Contact: Immediately wash off with plenty of soap and water.[7] If skin irritation persists, get medical advice.[7]
In Case of Eye Contact: Rinse cautiously with water for several minutes.[7][8] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[7][8]
If Swallowed: Rinse mouth with water.[5] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]
Core Principles of Reactivity: A Mechanistic Perspective
The utility of 4-Chloro-2-methoxy-5-nitropyridine in synthesis is dictated by the electronic nature of the substituted pyridine ring. Understanding this is key to predicting its reactivity and designing successful experiments.
Electrophilic Aromatic Ring: The pyridine nitrogen and the strongly electron-withdrawing nitro group at the 5-position significantly reduce the electron density of the aromatic ring. This deactivation makes the ring highly susceptible to attack by nucleophiles.
Activation for SNAr: The nitro group is para to the chloro substituent at the 4-position. This geometric arrangement is ideal for activating the chlorine as a leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. A nucleophile attacking the 4-position creates a resonance-stabilized negative intermediate (a Meisenheimer complex), where the charge is delocalized onto the electronegative oxygen atoms of the nitro group. This stabilization provides the thermodynamic driving force for the reaction.
The Role of the Methoxy Group: The 2-methoxy group is an electron-donating group, which can subtly influence the reactivity profile, but the activating effect of the nitro group dominates the chemistry at the C4 position.
Suzuki coupling reactions with 4-Chloro-2-methoxy-5-nitropyridine
An Application Guide to Suzuki-Miyaura Coupling Reactions with 4-Chloro-2-methoxy-5-nitropyridine Introduction: The Strategic Importance of Substituted Pyridines In the landscape of modern drug discovery and development,...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide to Suzuki-Miyaura Coupling Reactions with 4-Chloro-2-methoxy-5-nitropyridine
Introduction: The Strategic Importance of Substituted Pyridines
In the landscape of modern drug discovery and development, pyridine scaffolds are privileged structures, forming the core of numerous therapeutic agents.[1][2] The specific molecule, 4-Chloro-2-methoxy-5-nitropyridine, is a particularly valuable building block. Its unique electronic architecture—featuring a reactive chloro group, an electron-donating methoxy substituent, and a potent electron-withdrawing nitro group—offers a versatile platform for synthesizing complex molecular targets. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and adaptable methods for carbon-carbon bond formation, prized for its mild conditions and broad functional group tolerance.[3][4] This guide provides a comprehensive technical overview and detailed protocols for the successful application of Suzuki coupling to 4-Chloro-2-methoxy-5-nitropyridine, addressing the specific challenges and considerations this substrate presents.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid) and an organic halide.[5][6] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is paramount for rational troubleshooting and optimization. The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[7]
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of the 4-Chloro-2-methoxy-5-nitropyridine. This is often the rate-determining step, especially for less reactive aryl chlorides.[8] The strong electron-withdrawing effect of the nitro group on the pyridine ring decreases the electron density at the C-Cl bond, making it more susceptible to this oxidative addition step compared to non-activated chloropyridines.[7][9]
Transmetalation: Before the boronic acid can participate, it must be activated by a base to form a more nucleophilic boronate species.[10] This boronate then transfers its organic group to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) intermediate. The choice of base and solvent is critical for the efficiency of this step.[11][12]
Reductive Elimination: In the final step, the two organic ligands on the palladium(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][13]
A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Key Experimental Considerations
The successful coupling of a challenging substrate like 4-Chloro-2-methoxy-5-nitropyridine hinges on the judicious selection of the catalyst system, base, and solvent. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, necessitating more robust catalytic systems.[14]
Catalyst & Ligand Selection: While traditional catalysts like Pd(PPh₃)₄ can be effective, couplings of aryl chlorides often require more advanced systems to overcome the high activation energy of the oxidative addition step.[15] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[8][16] These ligands stabilize the palladium center and increase its electron density, which promotes the cleavage of the C-Cl bond.
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[12][17] Stronger bases can accelerate the reaction but may also promote side reactions like protodeboronation.[8] For challenging couplings, potassium phosphate (K₃PO₄) is often a superior choice over weaker bases like sodium or potassium carbonate.[2][18] Cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) can also be effective, particularly under anhydrous conditions.
Solvent System: The solvent must solubilize the organic substrates, the catalyst, and the base (or at least facilitate its interaction). Biphasic systems, such as 1,4-dioxane/water, toluene/water, or DME/water, are very common.[1][5] The aqueous phase is essential for dissolving inorganic bases like K₃PO₄ or Na₂CO₃, facilitating the formation of the active boronate species.
Experimental Workflow and Protocols
The following section outlines a general workflow and a detailed protocol for the Suzuki-Miyaura coupling of 4-Chloro-2-methoxy-5-nitropyridine with a generic arylboronic acid.
A typical workflow for a laboratory-scale Suzuki coupling experiment.
Detailed Protocol: Coupling of 4-Chloro-2-methoxy-5-nitropyridine with Phenylboronic Acid
This protocol is a starting point and may require optimization for different boronic acids or scales.
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Inert gas (Argon or Nitrogen)
Procedure:
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-2-methoxy-5-nitropyridine, phenylboronic acid, potassium phosphate (K₃PO₄), palladium(II) acetate, and SPhos.[19]
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely oxygen-free atmosphere.[2][8]
Solvent Addition: Add degassed 1,4-dioxane followed by degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 dioxane:water, with a reaction concentration of 0.1–0.2 M with respect to the limiting reagent.[14]
Reaction Execution: Immerse the flask in a preheated oil bath at 80–100 °C. Stir the mixture vigorously for 4–24 hours.[2]
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[19]
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
Washing & Drying: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-methoxy-5-nitro-4-phenylpyridine.[19]
Optimization Parameters
The efficiency of the Suzuki coupling can be highly sensitive to reaction variables. The following table provides a starting point for optimization.
Parameter
Variation
Expected Outcome & Rationale
Catalyst/Ligand
Pd(dppf)Cl₂, Pd₂(dba)₃/XPhos
For less reactive boronic acids, more electron-rich and bulky ligands like XPhos may improve yield by accelerating oxidative addition and reductive elimination.[8]
Base
K₂CO₃, Cs₂CO₃
K₂CO₃ is a milder, less expensive base that may be sufficient. Cs₂CO₃ is more soluble in organic solvents and can be effective, sometimes allowing for lower reaction temperatures.[13]
Solvent
Toluene/Water, DME/Water
The choice of organic solvent can influence catalyst solubility and reaction rate. Toluene can often tolerate higher temperatures, while DME is a more polar option.[5]
Temperature
60 °C, 80 °C, 110 °C
Increasing temperature generally increases the reaction rate, but can also lead to catalyst decomposition or side reactions. Optimization is key.[18]
1. Use a more active catalyst/ligand system (e.g., a Buchwald precatalyst).[6] 2. Ensure all solvents are properly degassed and glassware is oven-dried.[8] 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered.[9]
Protodeboronation
1. Boronic acid instability. 2. Excess water or overly strong base. 3. Prolonged reaction time at high temperature.
1. Use the boronic acid as soon as possible after purchase/synthesis. Consider converting to a more stable boronate ester (e.g., pinacol ester). 2. Reduce the amount of water or switch to a non-aqueous base like CsF.[8] 3. Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid
Presence of oxygen in the reaction mixture.
Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction.[8]
Catalyst Decomposition (black precipitate)
1. Reaction temperature is too high. 2. Ligand is not robust enough. 3. Presence of impurities.
1. Lower the reaction temperature. 2. Use a more robust, sterically hindered ligand that better protects the palladium center. 3. Ensure high purity of all reagents.
Conclusion
The Suzuki-Miyaura coupling of 4-Chloro-2-methoxy-5-nitropyridine is a highly valuable transformation for the synthesis of complex, functionalized pyridine derivatives. While the reaction is challenged by the relative inertness of the C-Cl bond, success can be readily achieved through the rational selection of a modern, highly active palladium catalyst system, an appropriate base, and optimized reaction conditions. By understanding the underlying mechanism and potential pitfalls, researchers can effectively leverage this powerful reaction to advance programs in drug discovery and materials science.
References
Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. [Link]
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
NIH. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
De Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
NIH. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Institutes of Health. [Link]
World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [Link]
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
Royal Society of Chemistry. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
NIH. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. [Link]
Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]
Organic Chemistry Portal. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Chemistry Portal. [Link]
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
NIH. (2014). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. National Institutes of Health. [Link]
ACS Publications. (2017). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters. [Link]
Autechaux. (n.d.). Exploring the Synthesis Applications of 3-Methoxy-2-nitropyridine. Autechaux. [Link]
The Synthetic Utility of 4-Chloro-2-methoxy-5-nitropyridine in the Genesis of Bioactive Molecules
An Application Note for Medicinal Chemists and Drug Development Scientists Abstract 4-Chloro-2-methoxy-5-nitropyridine has emerged as a highly versatile and valuable building block in the synthesis of a diverse array of...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Note for Medicinal Chemists and Drug Development Scientists
Abstract
4-Chloro-2-methoxy-5-nitropyridine has emerged as a highly versatile and valuable building block in the synthesis of a diverse array of bioactive molecules. Its strategic substitution pattern, featuring a reactive chloro group, an electron-donating methoxy group, and an electron-withdrawing nitro group, provides a unique platform for a variety of chemical transformations. This application note delves into the key reactivity patterns of this scaffold and provides detailed protocols for its application in the synthesis of molecules with significant therapeutic potential, particularly in the realm of kinase inhibitors.
Introduction: A Scaffold of Strategic Importance
The pyridine ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The strategic functionalization of this heterocycle is paramount in modulating the pharmacological activity, selectivity, and pharmacokinetic properties of drug candidates. 4-Chloro-2-methoxy-5-nitropyridine offers a compelling starting point for drug discovery programs due to its inherent chemical handles that allow for sequential and regioselective modifications. The electron-withdrawing nitro group activates the C4 position for nucleophilic aromatic substitution (SNAr), while the chloro substituent serves as an excellent leaving group.[2][3][4] Furthermore, the nitro group can be readily reduced to an amino group, opening avenues for a plethora of subsequent derivatizations.[5] This document will explore the key synthetic transformations involving this reagent and provide practical, step-by-step protocols for its use in constructing complex molecular architectures.
Chemical Properties and Reactivity
The reactivity of 4-Chloro-2-methoxy-5-nitropyridine is dominated by the interplay of its substituents. The methoxy group at the C2 position and the nitro group at the C5 position electronically influence the pyridine ring, making the C4 position particularly susceptible to nucleophilic attack.
The primary modes of reactivity that will be discussed in this note are:
Nucleophilic Aromatic Substitution (SNAr) at C4: The displacement of the chloride with various nucleophiles.
Reduction of the Nitro Group: Conversion of the nitro functionality to an amine.
Palladium-Catalyzed Cross-Coupling Reactions: Although less common directly on this scaffold, derivatization post-SNAr or nitro reduction can enable these powerful C-C and C-N bond-forming reactions.[9][10][11][12]
The cornerstone of 4-Chloro-2-methoxy-5-nitropyridine's utility lies in its propensity to undergo SNAr reactions. The electron-withdrawing nitro group significantly stabilizes the Meisenheimer intermediate formed upon nucleophilic attack at the C4 position, thereby facilitating the displacement of the chloro group.[3][4] This reaction is instrumental in introducing a wide range of functionalities, particularly amines, which are crucial for kinase inhibitor activity.[13][14][15][16]
Protocol 1: General Procedure for SNAr with an Amine
This protocol describes the synthesis of a key intermediate for a dual FLT3/Aurora kinase inhibitor.[15]
Reaction Scheme:
A general SNAr reaction scheme.
Materials:
4-Chloro-2-methoxy-5-nitropyridine (1.0 eq)
Appropriate piperazine derivative (1.1 - 1.5 eq)
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
N-Methyl-2-pyrrolidone (NMP) or other suitable polar aprotic solvent (e.g., DMF, DMSO)
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a solution of 4-Chloro-2-methoxy-5-nitropyridine in NMP, add the piperazine derivative and DIPEA.
Heat the reaction mixture to 80-120 °C under an inert atmosphere.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted pyridine derivative.
Causality Behind Experimental Choices:
Solvent: Polar aprotic solvents like NMP, DMF, or DMSO are used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.
Base: A non-nucleophilic organic base like DIPEA is employed to neutralize the HCl generated during the reaction without competing with the primary nucleophile.
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen or moisture, especially at elevated temperatures.
Reduction of the Nitro Group and Subsequent Derivatization
Following the successful introduction of a substituent at the C4 position, the nitro group at C5 can be readily reduced to an amine. This transformation is a gateway to a vast chemical space, as the resulting aniline-like functionality can undergo a multitude of reactions, including acylation, sulfonylation, and participation in further cross-coupling reactions. Common reducing agents include tin(II) chloride, iron powder in acidic media, or catalytic hydrogenation.
Protocol 2: Reduction of the Nitro Group
This protocol outlines a general procedure for the reduction of the nitro group to an amine, a common step in the synthesis of kinase inhibitors.[5]
Application Notes and Protocols: The Strategic Use of 4-Chloro-2-methoxy-5-nitropyridine in Kinase Inhibitor Development
Introduction: The Kinase Inhibitor Landscape and the Role of Privileged Scaffolds Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery,...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Kinase Inhibitor Landscape and the Role of Privileged Scaffolds
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized treatment paradigms for numerous diseases. A key strategy in medicinal chemistry is the use of "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets. The substituted pyridine ring is one such scaffold, frequently serving as a bioisostere for the adenine hinge-binding motif of ATP.
This application note provides a technical guide for researchers and drug development professionals on the utility of 4-Chloro-2-methoxy-5-nitropyridine as a versatile starting material for the synthesis of novel kinase inhibitors. We will explore the chemical logic behind its design, provide detailed synthetic protocols, and outline methodologies for biological evaluation and structure-activity relationship (SAR) analysis.
The Chemical Rationale: Why 4-Chloro-2-methoxy-5-nitropyridine?
The efficacy of 4-Chloro-2-methoxy-5-nitropyridine as a synthetic building block stems from the specific electronic arrangement of its substituents, which dictates its reactivity.
Activation for Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is significantly amplified by the potent electron-withdrawing nitro group (-NO₂) positioned para to the chloro substituent. This arrangement strongly activates the C4 position for nucleophilic attack, making the displacement of the chloride leaving group highly favorable. The mechanism proceeds through a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, which is a hallmark of SNAr reactions on electron-poor aromatic systems.[1][2] The negative charge of this intermediate is effectively delocalized onto the oxygen atoms of the nitro group, lowering the activation energy of the reaction.[1][2]
Modulation and Selectivity: The methoxy group (-OCH₃) at the C2 position serves a dual purpose. Electronically, it acts as an electron-donating group, which can subtly modulate the reactivity of the ring and influence the binding of the final inhibitor to the target kinase. Sterically, its presence provides a vector for further chemical modification and can help orient the molecule within the ATP-binding pocket of a kinase.
Synthetic Handle for Diversification: The nitro group, after serving its role as an activating group, can be readily reduced to an aniline. This resulting amino group provides a crucial synthetic handle for subsequent diversification, allowing for the introduction of various functionalities through amide bond formation, sulfonylation, or other coupling reactions to explore the solvent-front region of the kinase active site.
Experimental Protocols: A Stepwise Guide to Kinase Inhibitor Synthesis
This section details a representative, multi-step synthesis of a hypothetical kinase inhibitor library targeting a kinase such as Aurora Kinase A, based on established chemical principles for this scaffold.[3]
Workflow Overview
The overall synthetic strategy involves a three-stage process:
Core Assembly: SNAr reaction to displace the C4-chloride with a diverse set of amines.
Functionalization Handle: Reduction of the C5-nitro group to an aniline.
Final Diversification: Acylation of the C5-aniline to generate the final library of inhibitors.
Caption: General workflow for kinase inhibitor synthesis.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes the displacement of the chloride at the C4 position with a representative amine, such as 4-methylpiperazine.
Causality: The choice of a polar aprotic solvent like n-butanol or DMF facilitates the reaction, and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is used to quench the HCl generated in situ without competing with the primary amine nucleophile. Elevated temperatures are required to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring during the formation of the Meisenheimer intermediate.[4]
Materials:
4-Chloro-2-methoxy-5-nitropyridine (1.0 eq)
4-methylpiperazine (1.1 eq)
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
n-Butanol or DMF
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Silica gel for column chromatography
Ethyl acetate/Hexanes for elution
Step-by-Step Procedure:
To a round-bottom flask, add 4-Chloro-2-methoxy-5-nitropyridine (1.0 eq) and dissolve in n-butanol (approx. 0.1 M concentration).
Add 4-methylpiperazine (1.1 eq) followed by DIPEA (1.5 eq) to the solution.
Equip the flask with a condenser and heat the reaction mixture to 120 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
Once complete, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
Re-dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitropyridine.
Protocol 2: Reduction of the Nitro Group
This protocol details the reduction of the nitro-substituted pyridine to the corresponding aniline, a critical intermediate for further diversification.
Causality: Iron powder in the presence of ammonium chloride in an aqueous ethanol mixture is a classic and reliable method for nitro group reduction (Bechamp reduction). This method is often preferred in laboratory settings over catalytic hydrogenation for its cost-effectiveness and tolerance of various functional groups. The reaction proceeds via a series of single-electron transfers from the iron metal.
Suspend the nitro-pyridine intermediate (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.
Add iron powder (5.0 eq) and ammonium chloride (4.0 eq) to the suspension.
Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. The reaction is often exothermic.
Monitor the reaction by TLC/LC-MS. The reaction is typically complete within 1-3 hours.
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethanol or methanol.
Concentrate the filtrate under reduced pressure to remove the ethanol.
Extract the aqueous residue with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the desired 5-amino-2-methoxy-4-(4-methylpiperazin-1-yl)pyridine, which can often be used in the next step without further purification.
Once a library of compounds is synthesized, their biological activity must be assessed. A common and robust method is a fluorescence-based in vitro kinase assay.
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a target kinase. This example uses a time-resolved fluorescence resonance energy transfer (TR-FRET) format.[5]
Assay Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. A terbium (Tb)-labeled antibody specific to the phosphorylated form of the peptide is used for detection. When the antibody binds the phosphorylated peptide, which is captured by streptavidin-conjugated XL665 (a fluorescent acceptor), FRET occurs between the Tb donor and the XL665 acceptor. The resulting signal is proportional to kinase activity. Inhibitors will reduce the signal.[5]
Caption: Principle of a TR-FRET kinase inhibition assay.
Materials:
384-well assay plates (low-volume, black)
Target kinase (e.g., Aurora A)
Biotinylated peptide substrate (e.g., Kemptide)
ATP
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
Synthesized inhibitor compounds, serially diluted in DMSO
Detection reagents: Tb-labeled anti-phospho-antibody, Streptavidin-XL665 in detection buffer
Plate reader capable of TR-FRET measurements
Step-by-Step Procedure:
Compound Plating: Serially dilute the test compounds in DMSO. Add a small volume (e.g., 50 nL) of each compound dilution to the wells of the 384-well plate. Include positive (no inhibitor, DMSO only) and negative (no kinase) controls.
Kinase/Substrate Addition: Prepare a master mix of the target kinase and biotinylated substrate in kinase assay buffer. Dispense this mix (e.g., 5 µL) into each well.
Incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow compounds to bind to the kinase.
Initiate Reaction: Prepare an ATP solution in kinase assay buffer. Add the ATP solution (e.g., 5 µL) to all wells to start the phosphorylation reaction. The final ATP concentration should be at or near the Kₘ for the kinase.
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
Stop/Detection: Add the detection reagent mix (containing the Tb-antibody and SA-XL665 in a buffer with EDTA to chelate Mg²⁺ and stop the reaction) to each well (e.g., 10 µL).
Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
Read Plate: Measure the TR-FRET signal on a compatible plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Analysis
The synthesized library allows for the systematic evaluation of how different chemical modifications impact inhibitory potency. The goal is to identify trends that guide the design of more potent and selective inhibitors.
Compound ID
R1 (at C4-Amine)
R2 (at C5-Amide)
Aurora A IC₅₀ (nM)
1a
4-Methylpiperazin-1-yl
Benzoyl
250
1b
4-Methylpiperazin-1-yl
4-Fluorobenzoyl
120
1c
4-Methylpiperazin-1-yl
Cyclohexanecarbonyl
850
2a
Morpholino
Benzoyl
600
2b
(S)-3-Aminopyrrolidin-1-yl
Benzoyl
95
2c
(S)-3-Aminopyrrolidin-1-yl
4-Fluorobenzoyl
45
SAR Insights:
C4-Amine (R1): A comparison of 1a and 2a suggests that the basic nitrogen of the piperazine ring is beneficial for activity compared to the morpholine oxygen, possibly forming a key salt bridge or hydrogen bond in the active site. The improved potency of 2b over 1a indicates that the pyrrolidine ring is a more favorable scaffold and the free amine may provide an additional interaction point.
C5-Amide (R2): The introduction of a fluorine atom on the benzoyl group (1b vs 1a and 2c vs 2b ) consistently improves potency. This is a common observation in medicinal chemistry where fluorine can modulate pKa, improve metabolic stability, or form favorable orthogonal interactions with the protein.[6] The significant drop in potency for the aliphatic cyclohexyl group (1c ) compared to the aromatic benzoyl group (1a ) highlights the importance of an aromatic ring at this position, likely for π-stacking interactions.
Conclusion
4-Chloro-2-methoxy-5-nitropyridine is a highly valuable and strategically designed building block for the development of kinase inhibitors. Its activated nature towards SNAr reactions allows for the facile introduction of a wide range of amine-containing fragments, while the nitro group serves as a latent handle for subsequent diversification. By following systematic protocols for synthesis, biological evaluation, and SAR analysis, researchers can effectively leverage this scaffold to generate novel and potent kinase inhibitors for further preclinical and clinical development.
References
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]
Joanna, W. et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. Available at: [Link]
Khan, F. A. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Available at: [Link]
Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Study Prep. Available at: [Link]
Deol, A., & Taha, Z. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3335. Available at: [Link]
Adriaenssens, E. (2023). (PDF) In vitro kinase assay v1. ResearchGate. Available at: [Link]
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
Organic Chemistry. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]
Prieur, A., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 684. Available at: [Link]
Caujolle, R., et al. (2015). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 20(12), 22449-22481. Available at: [Link]
Fancelli, D., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9499-9517. Available at: [Link]
National Genomics Data Center. (n.d.). 3D-QSAR modeling and molecular docking study on Mer kinase inhibitors of pyridine-substituted pyrimidines. Available at: [Link]
Cui, J. R., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. Available at: [Link]
Hutter, L., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 12(4), 624-630. Available at: [Link]
ResearchGate. (n.d.). SAR of azaacridine derivatives as dual-target EGFR and Src kinase inhibitors. Available at: [Link]
El-Naggar, A. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7801. Available at: [Link]
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available at: [Link]
Lee, S., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Molecules, 26(11), 3381. Available at: [Link]
Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]
Topic: Regioselective Amination of 4-Chloro-2-methoxy-5-nitropyridine
An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of 4-Amino-2-methoxy-5-nitrop...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 4-Amino-2-methoxy-5-nitropyridine
In the landscape of modern medicinal chemistry, the substituted aminopyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents. 4-Amino-2-methoxy-5-nitropyridine, in particular, serves as a critical intermediate in the synthesis of a variety of bioactive molecules, finding applications in pharmaceutical development and agricultural chemistry.[1][2] Its value lies in a unique arrangement of functional groups that allows for further synthetic diversification to enhance biological activity.
The primary challenge in its synthesis from 4-Chloro-2-methoxy-5-nitropyridine is achieving exquisite control over regioselectivity. The pyridine ring possesses two potentially reactive sites for nucleophilic attack. This guide provides a deep dive into the mechanistic principles that govern this selectivity and presents a robust, field-proven protocol for the targeted synthesis of the C4-aminated product.
Mechanistic Rationale: Directing Nucleophilic Attack to the C4 Position
The successful regioselective amination of 4-Chloro-2-methoxy-5-nitropyridine is a classic example of Nucleophilic Aromatic Substitution (SNAr). The reaction's efficiency and selectivity are dictated by the electronic properties of the pyridine ring, which is inherently electron-deficient and further activated by the presence of a potent electron-withdrawing nitro group.[3][4]
Key Factors Governing Regioselectivity:
Electronic Activation: The nitro group (NO₂) at the 5-position strongly withdraws electron density from the ring via resonance and inductive effects. This significantly lowers the energy barrier for a nucleophile to attack the ring, a prerequisite for the SNAr mechanism.[5]
Stabilization of the Meisenheimer Intermediate: The rate-determining step of the SNAr reaction is the formation of a high-energy anionic intermediate, known as a Meisenheimer complex.[6][7] The stability of this complex is paramount. When an amine nucleophile attacks the C4 position, the resulting negative charge is effectively delocalized across the pyridine nitrogen and, crucially, onto the oxygen atoms of the para-positioned nitro group. This extensive resonance stabilization makes the C4-attack pathway significantly more favorable than attack at the C2 position.[4][8]
Steric Considerations: While the C2 position is also electronically activated by the ring nitrogen, it is flanked by the methoxy group, which can present a degree of steric hindrance to an incoming nucleophile compared to the more accessible C4 position.[4]
The diagram below illustrates the preferential formation of the C4-adduct due to superior resonance stabilization.
Caption: Reaction pathway for the regioselective amination of 4-Chloro-2-methoxy-5-nitropyridine.
Data Presentation: Reaction Versatility
The protocol is robust and adaptable to various amine nucleophiles. The following table summarizes typical reaction conditions and expected yields, demonstrating the broad applicability of this methodology.
Amine Type
Specific Amine
Solvent
Base
Temperature (°C)
Time (h)
Typical Yield (%)
Ammonia
Aq. Ammonia
Ethanol
-
80-100
4-8
85-95
Primary Aliphatic
Benzylamine
Isopropanol
K₂CO₃
80
2-4
90-98
Secondary Aliphatic
Morpholine
Ethanol
Et₃N
Reflux
2-6
85-95
Primary Aromatic
Aniline
DMF
K₂CO₃
100-120
8-16
75-85
Experimental Protocol: Synthesis of 4-Amino-2-methoxy-5-nitropyridine
This section provides a detailed, step-by-step procedure for the amination of 4-Chloro-2-methoxy-5-nitropyridine using aqueous ammonia. This protocol is designed to be self-validating through in-process monitoring and standard purification techniques.
Caption: Experimental workflow for the synthesis of 4-Amino-2-methoxy-5-nitropyridine.
Materials and Reagents:
4-Chloro-2-methoxy-5-nitropyridine (1.0 equiv)
Aqueous Ammonia (28-30%, 10-15 equiv)
Ethanol (Reagent Grade)
Deionized Water
Diethyl Ether
Standard laboratory glassware, including a sealable pressure vessel or autoclave
Magnetic stirrer and heating plate
Filtration apparatus
TLC plates (Silica gel 60 F₂₅₄)
Procedure:
Reaction Setup: In a suitable pressure vessel equipped with a magnetic stir bar, dissolve 4-Chloro-2-methoxy-5-nitropyridine (e.g., 5.0 g, 1.0 equiv) in ethanol (50 mL).
Amine Addition: To the stirred solution, add concentrated aqueous ammonia (e.g., 30 mL, ~10-15 equiv) at ambient temperature.
Reaction Execution: Securely seal the pressure vessel. Heat the reaction mixture to 100°C with vigorous stirring. Caution: This reaction generates pressure. Ensure the vessel is rated for the conditions.
In-Process Monitoring: Maintain the temperature for 4-8 hours. After this period, cool the vessel to room temperature. A small aliquot of the reaction mixture can be carefully removed to monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
Product Isolation (Workup): Once the reaction is complete, cool the vessel in an ice bath to 0-5°C for 1-2 hours. The yellow product is expected to precipitate from the solution.
Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and cold diethyl ether (2 x 20 mL) to remove residual impurities and solvent.
Drying: Dry the purified 4-Amino-2-methoxy-5-nitropyridine under vacuum at 40-50°C to a constant weight.
Characterization: The final product should be characterized by ¹H NMR, LCMS, and melting point to confirm its identity and purity.
Conclusion
The amination of 4-Chloro-2-methoxy-5-nitropyridine can be achieved with high regioselectivity at the C4 position through a well-understood SNAr mechanism. The powerful electron-withdrawing nature of the 5-nitro group is the decisive factor in stabilizing the key Meisenheimer intermediate, thereby directing the nucleophilic attack preferentially to the para position. The provided protocol offers a reliable and scalable method for synthesizing this valuable chemical intermediate, which is crucial for advancing research in drug discovery and development.
References
Title: Regioselective 2-Amination of Polychloropyrimidines
Source: PubMed
URL: [Link]
Title: Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor
Source: ResearchGate
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Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
Source: PMC
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Title: Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water
Source: Preprints.org
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Title: Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors
Source: PMC
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Title: Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity
Source: Chemistry Stack Exchange
URL: [Link]
Improving reaction yield with 4-Chloro-2-methoxy-5-nitropyridine
Welcome to the technical support resource for 4-Chloro-2-methoxy-5-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizi...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support resource for 4-Chloro-2-methoxy-5-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction yields and troubleshooting common experimental challenges. As a key building block in the synthesis of pharmaceuticals and agrochemicals, mastering its reactivity is crucial for efficient and successful discovery campaigns.[1] This document moves beyond simple protocols to explain the chemical principles governing its reactivity, empowering you to make informed decisions in your work.
Core Principles: Understanding the Reactivity of 4-Chloro-2-methoxy-5-nitropyridine
The primary reaction pathway for this reagent is Nucleophilic Aromatic Substitution (SNAr) .[2] The pyridine ring is inherently electron-deficient, a characteristic that is dramatically amplified by the potent electron-withdrawing nitro group (-NO₂) at the 5-position. This electronic arrangement renders the carbon atom at the 4-position, bonded to the chloro leaving group, highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.[2][3]
The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is the key to the reaction's success, and its formation is the rate-determining step. The negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group, which provides substantial stabilization.
Caption: The addition-elimination mechanism of SNAr.
Troubleshooting Guide
This section addresses the most common issues encountered during reactions with 4-Chloro-2-methoxy-5-nitropyridine.
Q1: My reaction yield is low, or the reaction is not proceeding to completion. What are the primary factors to investigate?
A1: Low conversion is a frequent issue that can almost always be traced back to one of four key reaction parameters: the solvent, the base, the temperature, or the nucleophile itself.
Solvent Choice: SNAr reactions are significantly accelerated in polar aprotic solvents.[4][5] These solvents (e.g., DMSO, DMF, THF, Acetonitrile) excel at solvating the counter-ion of the base (like K⁺ or Na⁺) but do not strongly hydrogen-bond with the anionic nucleophile. This leaves the nucleophile "bare" and highly reactive. Protic solvents like ethanol or water can compete as nucleophiles and slow the reaction by solvating the intended nucleophile.[4]
Base Selection: If your nucleophile is a neutral species like an amine or an alcohol, a base is required to deprotonate it, thereby increasing its nucleophilicity. The base must be strong enough to deprotonate the nucleophile but not so strong that it causes decomposition or other side reactions.
For amine nucleophiles, inorganic bases like K₂CO₃ or Cs₂CO₃ are often excellent choices.
For alcohol nucleophiles, a stronger base like sodium hydride (NaH) is typically required to form the more potent alkoxide.
Reaction Temperature: Aromaticity must be disrupted to form the Meisenheimer complex, which creates a significant activation energy barrier.[6] Consequently, many SNAr reactions require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, incrementally increasing the temperature (e.g., to 50 °C, 80 °C, or reflux) is a standard optimization step. Always monitor for potential decomposition of starting material or product at higher temperatures using TLC or LCMS.
Nucleophile Reactivity: The intrinsic reactivity of the nucleophile is paramount. Anionic nucleophiles are generally more reactive than their neutral counterparts. If you are using a weakly nucleophilic species, you may need more forcing conditions (stronger base, higher temperature) to achieve a good yield.
Q2: I'm observing significant side product formation. What are the likely culprits?
A2: The formation of impurities signals a competing reaction pathway. Identifying the side product is the first step toward suppression.
Hydrolysis: The most common side product is 4-hydroxy-2-methoxy-5-nitropyridine, which results from the reaction with trace water.[7] This is especially problematic at elevated temperatures or under strongly basic or acidic conditions. To mitigate this, ensure your reagents and solvent are anhydrous and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Reaction with Solvent: If you are using a nucleophilic solvent (e.g., an alcohol), you may form the product of solvent addition. For instance, using methanol as a solvent with a different intended nucleophile could lead to the formation of 2,4-dimethoxy-5-nitropyridine. It is best to use non-nucleophilic, polar aprotic solvents.[4]
Starting Material Degradation: 4-Chloro-2-methoxy-5-nitropyridine can be sensitive to certain conditions. For example, in strongly acidic media, the pyridine nitrogen can be protonated, which can alter reactivity or lead to hydrolysis.[7] It is crucial to ensure the purity of your starting material before beginning the reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
Q3: How do I choose the optimal solvent for my reaction?
A3: The right solvent can be the difference between a 20% and a 95% yield. As previously mentioned, polar aprotic solvents are the gold standard for SNAr reactions.[4][5] The table below provides a comparison of commonly used solvents.
Solvent
Dielectric Constant (ε)
Boiling Point (°C)
Key Characteristics
DMSO
47
189
Excellent solvating power, high boiling point. Can be difficult to remove.
DMF
37
153
Good alternative to DMSO, easier to remove. Can decompose at high temps.
Acetonitrile
37.5
82
Lower boiling point, good for reactions at moderate temperatures.
THF
7.5
66
Less polar, but effective for many SNAr reactions.
Toluene
2.4
111
Non-polar, generally a poor choice unless used with a phase-transfer catalyst.[4]
For most applications, DMF or DMSO are the solvents of first choice due to their high polarity, which stabilizes the charged Meisenheimer intermediate.
Frequently Asked Questions (FAQs)
Q1: Why is the chloro group at the 4-position so reactive compared to a typical aryl chloride like chlorobenzene?
A1: The reactivity is governed by electronics. The nitrogen atom in the pyridine ring and, more significantly, the nitro group at the 5-position, are powerful electron-withdrawing groups.[2] They pull electron density out of the ring, making the carbon attached to the chlorine highly electron-deficient (electrophilic) and ready for nucleophilic attack. This effect stabilizes the negative charge in the Meisenheimer intermediate, lowering the activation energy of the reaction.[3]
Q2: Can the methoxy group at the 2-position be displaced?
A2: While methoxy groups can sometimes act as leaving groups in SNAr chemistry, the displacement of the 4-chloro group is overwhelmingly favored. The primary reason is that chloride is a much better leaving group than methoxide. Additionally, the combined electron-withdrawing effects of the ring nitrogen and the 5-nitro group are maximized at the 4-position, making it the most activated site for nucleophilic attack.
Q3: What are the recommended storage and handling procedures for 4-Chloro-2-methoxy-5-nitropyridine?
A3: This compound should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere to prevent hydrolysis.[1][8] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[9] Always handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
Exemplary Experimental Protocol: Synthesis of N-benzyl-2-methoxy-5-nitropyridin-4-amine
This protocol provides a general framework for a typical SNAr reaction. It should be adapted based on the specific nucleophile and reaction scale.
1. Reaction Setup:
To a flame-dried round-bottom flask under an argon atmosphere, add 4-Chloro-2-methoxy-5-nitropyridine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).
Equip the flask with a magnetic stir bar and a reflux condenser.
2. Reagent Addition:
With vigorous stirring, add benzylamine (1.1 eq) to the mixture dropwise via syringe at room temperature.
3. Reaction Conditions:
Heat the reaction mixture to 80 °C using an oil bath.
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LCMS, checking for the consumption of the starting material (eluent: e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-12 hours.
4. Work-up and Isolation:
Once the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes).
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Concentrate the filtrate under reduced pressure to yield the crude product.
5. Purification:
Purify the crude residue by column chromatography on silica gel, using a gradient elution (e.g., 0% to 30% ethyl acetate in hexanes) to isolate the pure N-benzyl-2-methoxy-5-nitropyridin-4-amine.
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]
(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. National Institutes of Health (NIH). [Link]
Technical Support Center: Purification of 4-Chloro-2-methoxy-5-nitropyridine
Welcome to the technical support center for the purification of 4-Chloro-2-methoxy-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesho...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the purification of 4-Chloro-2-methoxy-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the purification of this critical intermediate. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure the integrity and success of your experiments.
Introduction: Understanding the Chemistry of 4-Chloro-2-methoxy-5-nitropyridine
4-Chloro-2-methoxy-5-nitropyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is paramount for the success of subsequent reactions and the quality of the final product. The pyridine ring, activated by the electron-withdrawing nitro group, makes the chloro-substituent susceptible to nucleophilic substitution, which can be a source of impurities.[2] This guide will walk you through common purification challenges and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-Chloro-2-methoxy-5-nitropyridine product?
A1: Based on the synthesis routes and the chemical nature of nitropyridines, the common impurities can be categorized as follows:
Starting Materials: Unreacted precursors from the synthesis.
Isomeric Byproducts: Positional isomers that may form during the nitration step. For related compounds, the formation of isomers like 2-chloro-6-alkoxy-5-nitropyridines has been noted as a significant challenge.[3]
Hydrolysis Products: The chloro group can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures, leading to the formation of 4-hydroxy-2-methoxy-5-nitropyridine.
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: My crude product is a dark oil or a sticky solid. What is the likely cause and how can I handle it?
A2: The presence of a dark oil or sticky solid often indicates the presence of significant impurities that are depressing the melting point of your product. This could be due to residual solvents, starting materials, or byproducts from the reaction.
Troubleshooting Steps:
Initial Wash: Before attempting a full-scale purification, try washing the crude material with a non-polar solvent in which the product has low solubility, such as heptane or a mixture of ether and pentane.[3][4] This can help remove some of the less polar impurities.
Aqueous Wash: If acidic or basic impurities are suspected, an aqueous wash can be beneficial. For instance, washing with a dilute sodium bicarbonate solution can help remove acidic byproducts. A patent for a related compound suggests washing with a potassium carbonate solution to improve purity.[3]
Column Chromatography: If the material remains oily, column chromatography is the recommended next step to separate the desired product from the complex mixture of impurities.
Q3: I am trying to recrystallize my product, but it "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" during recrystallization occurs when the solute comes out of the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent.
Troubleshooting Steps:
Increase Solvent Volume: Add more of the recrystallization solvent to the hot solution to ensure the product is fully dissolved and to lower the saturation point.
Slower Cooling: Allow the solution to cool more slowly to room temperature, and then place it in an ice bath. Slow cooling encourages the formation of well-defined crystals.
Scratching the Flask: Gently scratch the inside of the flask with a glass rod at the solvent line. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
Change Solvent System: The chosen solvent may not be ideal. Experiment with different solvent systems. A good starting point for nitropyridine derivatives can be mixed solvent systems like water and alcohol (e.g., isopropanol or ethanol)[5][6] or a polar solvent with a non-polar anti-solvent.
Troubleshooting Guide: Purification Workflows
This section provides detailed protocols and troubleshooting for the two primary methods of purifying 4-Chloro-2-methoxy-5-nitropyridine: Recrystallization and Column Chromatography.
Method 1: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids. The key is to find a suitable solvent or solvent system.
General Recrystallization Protocol:
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For chlorinated nitropyridines, alcohols like isopropanol or ethanol, or mixtures with water, are often a good starting point.[5][6]
Dissolution: In a flask, add the crude product and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated carbon and boil for a few minutes. Hot filter the solution to remove the carbon.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.
Recrystallization Troubleshooting Table:
Problem
Possible Cause
Solution
Product does not dissolve
Insufficient solvent or incorrect solvent choice.
Add more solvent in small increments. If the product still does not dissolve, the solvent is likely unsuitable.
No crystals form upon cooling
Solution is not saturated; too much solvent was used.
Boil off some of the solvent to concentrate the solution and try cooling again.
Low recovery of product
The product is too soluble in the cold solvent.
Place the solution in an ice bath for a longer period. Use a different solvent in which the product is less soluble at low temperatures.
Crystals are colored
Colored impurities are co-crystallizing with the product.
Use activated carbon for decolorization during the recrystallization process. A second recrystallization may be necessary.
Method 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. For 4-Chloro-2-methoxy-5-nitropyridine, normal-phase chromatography using silica gel is effective.[7]
General Column Chromatography Protocol:
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase (a non-polar solvent like petroleum ether or hexanes). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.[7]
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). For better separation, it is recommended to pre-adsorb the crude product onto a small amount of silica gel (dry loading).[7]
Elution: Start the elution with a non-polar mobile phase (e.g., 100% petroleum ether). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate.
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified product.
Column Chromatography Troubleshooting Table:
Problem
Possible Cause
Solution
Poor separation of spots on TLC
Incorrect mobile phase polarity.
Adjust the solvent ratio. If spots are too high (high Rf), decrease the polarity. If spots are too low (low Rf), increase the polarity.
Product does not elute from the column
Mobile phase is not polar enough.
Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Cracked or channeled column bed
Improper packing of the column.
Ensure the silica gel is packed uniformly as a slurry. Do not let the column run dry.
Broad or tailing bands
Column is overloaded with sample; sample is not soluble in the mobile phase.
Use a larger column or less sample. Ensure the sample is loaded in a minimal amount of solvent and is soluble in the mobile phase.
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of 4-Chloro-2-methoxy-5-nitropyridine.
Caption: Decision workflow for purification.
References
Nitropyridines, Their Synthesis and Reactions. (2025). ResearchGate. [Link]
The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
Nitropyridines: Synthesis and reactions. (2025). ResearchGate. [Link]
Nitropyridines in the Synthesis of Bioactive Molecules. (2024). MDPI. [Link]
Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. (2010). Semantic Scholar. [Link]
Supporting Information for Angew. Chem. Int. Ed. Z52562. (2003). Wiley-VCH. [Link]
CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. (n.d.).
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017). Atlantis Press. [Link]
How can I achieve chemical characterization of a column fraction? (2014). ResearchGate. [Link]
CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (n.d.).
Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. (2018). ResearchGate. [Link]
Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (n.d.).
Technical Support Center: Synthesis of 4-Chloro-2-methoxy-5-nitropyridine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-methoxy-5-nitropyridine. Here, we address common side reactions, troubleshoo...
Author: BenchChem Technical Support Team. Date: January 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-methoxy-5-nitropyridine. Here, we address common side reactions, troubleshooting strategies, and frequently asked questions to ensure a successful and efficient synthesis.
Introduction
The synthesis of 4-Chloro-2-methoxy-5-nitropyridine is a critical process in the development of various pharmaceutical and agrochemical compounds. The most common synthetic route involves the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-5-nitropyridine with a methoxide source. While this reaction is generally robust, it is not without its challenges. Understanding the potential side reactions and their underlying mechanisms is paramount to optimizing the reaction and obtaining a high-purity product. This guide provides in-depth, field-proven insights to navigate these challenges.
Part 1: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis of 4-Chloro-2-methoxy-5-nitropyridine.
Question 1: My reaction is complete according to TLC, but after workup, my yield is significantly lower than expected. What are the potential causes?
Answer: Low yield can be attributed to several factors, primarily related to product loss during workup and purification.
Inadequate Extraction: 4-Chloro-2-methoxy-5-nitropyridine has moderate polarity. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane) and performing a sufficient number of extractions to recover all the product from the aqueous layer.
Product Volatility: While not extremely volatile, some product loss can occur during solvent removal under high vacuum and elevated temperatures. It is advisable to use a rotary evaporator at a moderate temperature and pressure.
Hydrolysis during Workup: Prolonged exposure to acidic or basic aqueous conditions during workup can lead to hydrolysis of the chloro or methoxy group. Aim for a swift and efficient workup process.
Question 2: I observe an unexpected spot on my TLC plate with a similar Rf value to my product. What could this be?
Answer: An impurity with a similar Rf value is often an isomer of the desired product. In this synthesis, the most probable isomeric impurity is 2-chloro-4-methoxy-5-nitropyridine .
Cause: While the nucleophilic attack of the methoxide ion is highly regioselective for the C4 position (para to the electron-withdrawing nitro group), a small amount of attack at the C2 position can occur, leading to the formation of the undesired isomer.[1][2] The stability of the Meisenheimer intermediate strongly favors C4 substitution.[1][2]
Troubleshooting:
Temperature Control: Ensure the reaction temperature is carefully controlled. Higher temperatures can sometimes lead to a decrease in regioselectivity.
Slow Addition of Reagents: A slow, controlled addition of the methoxide source can help maintain a low concentration of the nucleophile, favoring the more kinetically controlled C4 attack.[2]
Question 3: My final product appears to be contaminated with a more polar impurity that is difficult to remove by column chromatography. What is the likely identity of this impurity?
Answer: A more polar impurity is often the result of hydrolysis, leading to the formation of 4-chloro-2-hydroxy-5-nitropyridine .
Cause: This can occur if there is residual water in the reaction mixture or if the product is exposed to water for extended periods, especially at elevated temperatures. The chloro group at the 2-position can also be susceptible to hydrolysis under certain conditions.
Troubleshooting:
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
Purification: While challenging to separate by standard silica gel chromatography due to its polarity, recrystallization can be an effective method for removing this impurity.
Question 4: I have a less polar impurity that runs higher on the TLC plate than my product. What could this be?
Answer: A less polar impurity is likely the result of over-methoxylation, leading to the formation of 2,4-dimethoxy-5-nitropyridine .
Cause: This occurs when a second equivalent of methoxide displaces the remaining chloro group on the desired product. This is more likely to happen if an excess of the methoxide reagent is used or if the reaction is allowed to proceed for too long.
Troubleshooting:
Stoichiometry: Use a precise stoichiometry of the methoxide source (typically 1.0 to 1.1 equivalents).
Reaction Monitoring: Carefully monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed.
Part 2: Key Side Reactions and Their Mechanisms
Understanding the mechanistic pathways of potential side reactions is crucial for effective troubleshooting.
Side Reaction 1: Formation of the Isomeric Impurity
The primary side reaction is the formation of 2-chloro-4-methoxy-5-nitropyridine through nucleophilic attack at the C2 position.
Caption: Mechanism of desired vs. undesired methoxylation.
The negative charge in the Meisenheimer intermediate formed by attack at C4 can be delocalized onto the strongly electron-withdrawing nitro group, leading to greater stabilization compared to attack at C2.[1][2]
Side Reaction 2: Hydrolysis
Hydrolysis can occur with residual water, leading to the formation of hydroxy-pyridines.
Caption: Hydrolysis side reaction of the desired product.
Side Reaction 3: Over-methoxylation
Excess methoxide can lead to the formation of a dimethoxy-pyridine derivative.
Caption: Over-methoxylation side reaction.
Part 3: Experimental Protocols and Data
General Experimental Protocol for the Synthesis of 4-Chloro-2-methoxy-5-nitropyridine
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 2,4-dichloro-5-nitropyridine (1.0 eq.) in anhydrous methanol.
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium methoxide (1.0-1.1 eq.) in anhydrous methanol dropwise over 30 minutes.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:4 v/v).
Workup: Once the starting material is consumed, quench the reaction by adding water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Summary Table
Compound
Molecular Weight ( g/mol )
Typical Rf (EtOAc/Hexanes 1:4)
Key Analytical Features (1H NMR, δ ppm)
4-Chloro-2-methoxy-5-nitropyridine
188.57
~0.4
Singlet around 8.8 ppm, singlet around 7.5 ppm, singlet (methoxy) around 4.1 ppm
2-Chloro-4-methoxy-5-nitropyridine
188.57
~0.45
Two singlets in the aromatic region, singlet (methoxy)
4-Chloro-2-hydroxy-5-nitropyridine
174.54
~0.1
Broad singlet for the hydroxyl proton, two aromatic singlets
2,4-Dimethoxy-5-nitropyridine
184.15
~0.5
Two aromatic singlets, two methoxy singlets
Part 4: Troubleshooting Workflow
This workflow provides a systematic approach to identifying and resolving common issues in the synthesis.
Caption: Troubleshooting workflow for common synthesis issues.
Technical Support Center: Regioselective Functionalization of 4-Chloro-2-methoxy-5-nitropyridine
Welcome to the technical support center for the functionalization of 4-chloro-2-methoxy-5-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this ver...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the functionalization of 4-chloro-2-methoxy-5-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we address common challenges and provide in-depth, field-proven insights to help you control the regioselectivity of your reactions and troubleshoot common experimental issues.
Section 1: Understanding the Fundamental Reactivity
Before troubleshooting, it is crucial to understand the inherent electronic properties of the substrate. The interplay between the electron-deficient pyridine core and its substituents dictates its reactivity.
FAQ 1.1: Why is this molecule so reactive towards nucleophiles at the C4 position?
The high reactivity of the C4-chloro group towards nucleophilic aromatic substitution (SNAr) is a direct consequence of the powerful electron-withdrawing nitro group (-NO₂) at the C5 position.[1][2] In an SNAr reaction, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[3][4]
The stability of this intermediate is paramount. When a nucleophile attacks the C4 position (para to the nitro group), the resulting negative charge can be delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group. This resonance stabilization significantly lowers the activation energy for the reaction at C4.[1][5]
Conversely, attack at the C2 position (meta to the nitro group) does not allow for this direct resonance stabilization of the negative charge by the nitro group.[1] The intermediate is therefore higher in energy, making the C2 position kinetically less favorable for substitution.
Caption: C4 vs. C2 attack pathways in SNAr reactions.
This is the most common transformation for this substrate. Below are solutions to frequently encountered problems.
Question 2.1: My SNAr reaction with an amine/alkoxide/thiol is slow, incomplete, or fails entirely. What should I do?
This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Common Causes and Solutions:
Insufficient Basicity: Many SNAr reactions require a base to deprotonate the nucleophile (especially for alcohols and thiols) or to scavenge the HCl byproduct generated when using amine nucleophiles.
Troubleshooting: For neutral amine nucleophiles, add 1.1-2.0 equivalents of a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For alcohols or thiols, a stronger base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium methoxide is required to generate the more potent nucleophilic anion.
Poor Solvent Choice: The solvent must be able to dissolve the reactants and be appropriate for the reaction temperature. It should generally be a polar aprotic solvent to solvate the cationic counter-ion of the nucleophile without solvating the nucleophile itself.
Troubleshooting: Switch to a higher-boiling polar aprotic solvent like DMF, DMAc, NMP, or DMSO. These solvents can accelerate SNAr reactions significantly compared to THF, acetonitrile, or chloroform. Ensure the solvent is anhydrous, as water can compete as a nucleophile.
Low Temperature: The activation energy, while lowered by the nitro group, is still significant.
Troubleshooting: Increase the reaction temperature. Many SNAr reactions on this substrate proceed smoothly between room temperature and 80 °C. If no reaction is observed at room temperature after several hours, gradually heat the reaction to 50-100 °C while monitoring by TLC or LC-MS.
Deactivated Nucleophile: Sterically hindered nucleophiles will react more slowly. Electron-withdrawing groups on the nucleophile will also decrease its nucleophilicity.
Troubleshooting: For sterically demanding nucleophiles, longer reaction times and higher temperatures may be necessary. If the nucleophile is electronically deactivated, a more forcing set of conditions (stronger base, higher temperature) may be required.
Data Table 2.1: Typical Conditions for C4-Selective SNAr
Experimental Protocol 2.1: Synthesis of 4-(Cyclopentylamino)-2-methoxy-5-nitropyridine
This protocol illustrates a standard, highly regioselective amination at the C4 position.[2]
Materials:
4-Chloro-2-methoxy-5-nitropyridine (1.0 equiv)
Cyclopentylamine (1.2 equiv)
Triethylamine (1.5 equiv)
Anhydrous Acetonitrile (ACN)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-chloro-2-methoxy-5-nitropyridine.
Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).
In a separate flask, prepare a solution of cyclopentylamine and triethylamine in a small amount of anhydrous acetonitrile.
Slowly add the amine/base solution to the stirred solution of the pyridine at room temperature.
Stir the reaction for 10-30 minutes. The reaction is often rapid and can be monitored by TLC for the consumption of the starting material.
Upon completion, concentrate the reaction mixture under reduced pressure.
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
Purify the crude product by column chromatography on silica gel to yield the pure 4-substituted product.
Section 3: Advanced Functionalization via Cross-Coupling
For the construction of C-C and C-N bonds where SNAr is not feasible, palladium-catalyzed cross-coupling reactions are the methods of choice. The C4-Cl bond is the reactive handle for these transformations.
FAQ 3.1: My Suzuki/Sonogashira/Buchwald-Hartwig coupling reaction is not working. What are the common failure modes?
Cross-coupling reactions on pyridine substrates can be challenging due to the potential for the basic pyridine nitrogen to coordinate to and inhibit the palladium catalyst.[6] Careful selection of the catalyst system is critical.
Common Causes and Solutions:
Catalyst Inhibition/Deactivation: The lone pair on the pyridine nitrogen can act as a ligand for the palladium center, leading to inactive catalyst species.
Troubleshooting: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos for Suzuki/Buchwald-Hartwig) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[7] These ligands form stable, active catalysts that are less susceptible to inhibition by the substrate. For Sonogashira couplings, ensure both the palladium and copper co-catalyst are fresh.[8][9]
Incorrect Base/Solvent Combination: The choice of base is critical and depends on the specific coupling reaction.
Troubleshooting (Suzuki): A combination of an aqueous base (e.g., 2M K₂CO₃ or Cs₂CO₃) with a solvent like 1,4-dioxane or toluene is a robust starting point.[10] The base activates the boronic acid for transmetalation.
Troubleshooting (Buchwald-Hartwig): A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.[11][12] Solvents are usually anhydrous ethers (dioxane, THF) or aromatic hydrocarbons (toluene).
Troubleshooting (Sonogashira): An amine base like TEA or DIPEA is used, which also often serves as the solvent.[13]
Poor Reagent Quality: Boronic acids are prone to degradation (protodeboronation), especially heteroaryl boronic acids.[14] Amines and alkynes must be pure.
Troubleshooting: Use fresh boronic acid or consider using more stable boronate esters (e.g., pinacol esters). Ensure all reagents are pure and solvents are properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[6]
Homocoupling Side Reactions: In Sonogashira reactions, oxidative homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction.[13] In Suzuki reactions, homocoupling of the boronic acid can also occur.
Troubleshooting: Meticulously degas all solvents and run the reaction under a strictly inert atmosphere. For Sonogashira, using a copper-free protocol or adding a small amount of a reducing agent can sometimes suppress homocoupling.[13][15]
Caption: Decision workflow for C4 cross-coupling reactions.
Experimental Protocol 3.1: C4-Arylation via Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki coupling. Optimization of ligand and base may be required for specific substrates.
Materials:
4-Chloro-2-methoxy-5-nitropyridine (1.0 equiv)
Arylboronic acid (1.2 - 1.5 equiv)
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
SPhos (4-10 mol%)
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
To a flame-dried Schlenk flask, add 4-chloro-2-methoxy-5-nitropyridine, the arylboronic acid, and K₂CO₃.
Add the palladium acetate and SPhos ligand.
Seal the flask, and thoroughly evacuate and backfill with an inert gas (e.g., Argon) three times.
Add the degassed dioxane/water solvent mixture via syringe.
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography on silica gel.
References
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform
Nitropyridines in the Synthesis of Bioactive Molecules. (2021). MDPI. [Link]
Nitropyridine: Synthesis, reactions, applications, side effects and storage. (n.d.). Chempanda. [Link]
The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. (n.d.).
Nitropyridines: Synthesis and reactions. (n.d.). ResearchGate. [Link]
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). NIH. [Link]
Pyridine/pyrimidine groups in C−H activation. (n.d.). ResearchGate. [Link]
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (2014). NIH. [Link]
Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. (2023). PubMed. [Link]
Removable and modifiable directing groups in C-H activation. (2024). YouTube. [Link]
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2011). ACS Publications. [Link]
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]
Effect of Substituents On Basicity of Pyridine. (n.d.). Scribd. [Link]
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). [Link]
Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. (2013). NIH. [Link]
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2010). ACS Publications. [Link]
Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. (2017). Quora. [Link]
4-Chloro-2-methoxy-5-nitropyridine stability and degradation pathways
Welcome to the technical support center for 4-Chloro-2-methoxy-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooti...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 4-Chloro-2-methoxy-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this important chemical intermediate.
Introduction
4-Chloro-2-methoxy-5-nitropyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its reactivity, largely dictated by the electron-deficient pyridine ring substituted with a chloro, methoxy, and a strong electron-withdrawing nitro group, makes it a versatile reagent. However, this reactivity also predisposes it to several degradation pathways that can impact experimental outcomes, product purity, and storage longevity. This guide provides a comprehensive overview of the stability considerations and degradation pathways of 4-Chloro-2-methoxy-5-nitropyridine, empowering you to anticipate and mitigate potential challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-Chloro-2-methoxy-5-nitropyridine?
A1: The primary stability concern for 4-Chloro-2-methoxy-5-nitropyridine is its susceptibility to nucleophilic aromatic substitution (SNAr), particularly hydrolysis.[2][3] The pyridine ring, activated by the electron-withdrawing nitro group, renders the chlorine atom at the 4-position highly susceptible to displacement by nucleophiles, including water.[2] This reactivity is exacerbated by elevated temperatures and the presence of acidic or basic conditions. Additionally, photodegradation and reaction with other nucleophiles present in a reaction mixture are potential concerns.
Q2: What is the most likely degradation product of 4-Chloro-2-methoxy-5-nitropyridine in the presence of water?
A2: The expected major degradation product from hydrolysis is 4-hydroxy-2-methoxy-5-nitropyridine, where the chlorine atom is replaced by a hydroxyl group.[2] This transformation occurs via a nucleophilic aromatic substitution mechanism.
Q3: Are there any visual indicators of degradation?
A3: While 4-Chloro-2-methoxy-5-nitropyridine is a solid, its degradation in solution may not always present immediate visual cues.[2] However, you might observe a change in the color or clarity of the solution over time. The formation of a precipitate could also indicate the generation of a less soluble degradation product, such as the corresponding hydroxy derivative.[2] The most reliable method for detecting degradation is through analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Q4: How should I properly store 4-Chloro-2-methoxy-5-nitropyridine to ensure its stability?
A4: To minimize degradation, 4-Chloro-2-methoxy-5-nitropyridine should be stored in a tightly sealed container at low temperatures, typically between 2-8°C, and protected from moisture.[1][4] An inert atmosphere (e.g., argon or nitrogen) is also recommended for long-term storage to prevent exposure to atmospheric moisture.
Q5: Can the methoxy group at the 2-position also be displaced?
A5: While the chloro group at the 4-position is generally more labile due to the activating effect of the para-nitro group, the methoxy group can also be subject to nucleophilic substitution, especially with strong nucleophiles or under forcing reaction conditions. The relative reactivity will depend on the specific nucleophile and reaction conditions employed.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving 4-Chloro-2-methoxy-5-nitropyridine.
Observed Problem
Potential Cause(s)
Recommended Solution(s)
Low or inconsistent reaction yields
Degradation of the starting material due to hydrolysis from residual water in solvents or reagents.
- Ensure all solvents and reagents are anhydrous. - Prepare solutions of 4-Chloro-2-methoxy-5-nitropyridine fresh before use.[2] - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
Appearance of an unexpected, more polar spot on TLC or a new peak in HPLC analysis
Formation of the hydrolysis product, 4-hydroxy-2-methoxy-5-nitropyridine, which is generally more polar than the chlorinated starting material.[2]
- Characterize the byproduct by techniques such as LC-MS or NMR to confirm its identity. - If hydrolysis is confirmed, strictly adhere to anhydrous reaction conditions. - Consider using a non-protic solvent if compatible with your reaction.[2]
Reaction mixture changes color unexpectedly (e.g., darkens)
This could indicate complex side reactions or degradation, potentially involving the nitro group, especially under reducing conditions or high temperatures.
- Monitor the reaction closely by TLC or HPLC to track the consumption of starting material and the formation of byproducts. - Attempt the reaction at a lower temperature.[2]
Difficulty in achieving complete conversion
The nucleophile may not be sufficiently reactive, or the reaction conditions may not be optimal.
- Consider using a stronger nucleophile or a catalyst if appropriate for the desired transformation. - Optimize the reaction temperature and time. - Ensure the stoichiometry of the reactants is correct.
Predicted Degradation Pathways
The primary degradation pathways for 4-Chloro-2-methoxy-5-nitropyridine are anticipated to be hydrolysis and reaction with other nucleophiles. Photodegradation is also a plausible route.
Hydrolytic Degradation
Under aqueous acidic or basic conditions, 4-Chloro-2-methoxy-5-nitropyridine is susceptible to hydrolysis, leading to the formation of 4-hydroxy-2-methoxy-5-nitropyridine.
The chloro group is readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiols) via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[3][5]
Caption: General nucleophilic substitution pathway.
Potential Photodegradation
Drawing parallels from similar compounds like 4-chloronitrobenzene, photodegradation in the presence of UV light and a photocatalyst could lead to the displacement of both the chloro and nitro groups by hydroxyl radicals.[6]
Caption: Plausible photodegradation pathways.
Experimental Protocols
Protocol 1: Monitoring Stability by HPLC
This protocol outlines a general method for assessing the stability of 4-Chloro-2-methoxy-5-nitropyridine under specific stress conditions (e.g., acidic, basic, thermal).
Materials:
4-Chloro-2-methoxy-5-nitropyridine
HPLC-grade acetonitrile and water
Formic acid or trifluoroacetic acid (for acidic conditions)
Ammonium hydroxide or a suitable buffer (for basic conditions)
HPLC system with a UV detector
C18 reverse-phase HPLC column
Procedure:
Stock Solution Preparation: Prepare a stock solution of 4-Chloro-2-methoxy-5-nitropyridine in acetonitrile at a known concentration (e.g., 1 mg/mL).
Stress Sample Preparation:
Acidic: Dilute the stock solution with a solution of 0.1 M HCl in water/acetonitrile.
Basic: Dilute the stock solution with a solution of 0.1 M NaOH in water/acetonitrile.
Thermal: Incubate a solution of the compound in a suitable solvent at an elevated temperature (e.g., 50°C).
Control: Dilute the stock solution with the solvent used for the stress samples.
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stress sample and the control.
HPLC Analysis:
Inject the samples onto the HPLC system.
Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
Monitor the elution profile at an appropriate wavelength (e.g., the λmax of 4-Chloro-2-methoxy-5-nitropyridine).
Data Analysis:
Calculate the percentage of the parent compound remaining at each time point relative to the control at time 0.
Identify and quantify any major degradation products.
Protocol 2: Workflow for Troubleshooting a Failed Reaction
This workflow provides a systematic approach to identifying the cause of a failed or low-yielding reaction.
Caption: Troubleshooting workflow for reactions.
References
Appretech Scientific Limited. (n.d.). 4-chloro-2-methoxy-5-nitropyridine. Retrieved from [Link]
MySkinRecipes. (n.d.). 4-chloro-2-methoxy-5-nitropyridine. Retrieved from [Link]
Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkat USA. Retrieved from [Link]
PubChem. (n.d.). 4-Chloro-2-hydroxy-5-nitropyridine. Retrieved from [Link]
PubChem. (n.d.). 2-Chloro-4-methoxy-5-nitropyridine. Retrieved from [Link]
Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 65(6), 2317–2323. Retrieved from [Link]
Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. Retrieved from [Link]
Nambo, M., et al. (n.d.). Nucleophilic amination of methoxypyridines by a sodium hydride. DR-NTU. Retrieved from [Link]
Li, G., Ma, J., Li, X., & Zhang, H. (2011). Photodegradation of 4-chloronitrobenzene in the presence of aqueous titania suspensions in different gas atmospheres. Water Science and Technology, 64(7), 1466-1472. Retrieved from [Link]
Min, J., et al. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Applied Microbiology and Biotechnology, 103(17), 7255-7266. Retrieved from [Link]
Technical Support Center: Experimental Work-up for 4-Chloro-2-methoxy-5-nitropyridine Reactions
Welcome to the technical support center for reactions involving 4-chloro-2-methoxy-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for reactions involving 4-chloro-2-methoxy-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental work-up of reactions with this versatile building block. The inherent reactivity of this molecule, while advantageous for synthesis, can present unique challenges during product isolation and purification.
This center is structured to provide immediate answers to common questions and in-depth troubleshooting for more complex issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of 4-chloro-2-methoxy-5-nitropyridine?
A1: The primary mode of reactivity is nucleophilic aromatic substitution (SNAr). The pyridine ring is electron-deficient, and this is significantly amplified by the strong electron-withdrawing nitro group (-NO₂) at the 5-position. This electronic arrangement makes the carbon atom at the 4-position, bearing the chloro leaving group, highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1][2]
Q2: My reaction with an amine nucleophile appears complete by TLC. What is the standard initial quenching and extraction procedure?
A2: Upon completion, the reaction mixture should be cooled to room temperature. If a solvent like ethanol or acetonitrile was used, it's often beneficial to remove it under reduced pressure. The resulting residue should then be partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.[1] This initial aqueous wash helps to remove inorganic salts and water-soluble starting materials or byproducts.
Q3: I've performed a Suzuki-Miyaura coupling. How does the work-up differ from a standard SNAr reaction?
A3: The work-up for a Suzuki-Miyaura coupling requires additional steps to remove the palladium catalyst and boron-containing byproducts. After cooling the reaction, it is typically diluted with an organic solvent like ethyl acetate and washed with water and brine.[3][4] Some protocols suggest a wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to help complex and remove residual palladium.[5] To remove boronic acid residues, repeated co-evaporation of the crude product with methanol can be effective, as this forms volatile trimethyl borate.[5]
Q4: Can the methoxy group at the 2-position be hydrolyzed during work-up?
A4: Yes, the 2-methoxy group can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions, which would lead to the formation of the corresponding 2-pyridone derivative.[6][7] It is advisable to use mild acidic or basic conditions during the work-up and to avoid prolonged exposure or heating if an aqueous acidic or basic wash is necessary.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experimental work-up.
Issue 1: Low or No Yield of the Desired Product After Work-up
Symptoms:
Disappearance of starting material on TLC, but the desired product spot is faint or absent.
A complex mixture of products is observed after extraction.
Possible Causes & Solutions:
Potential Cause
Explanation
Troubleshooting Steps
Product is Water-Soluble
If the product of the reaction is highly polar (e.g., contains multiple heteroatoms or ionizable groups), it may have partitioned into the aqueous layer during extraction.
1. Back-Extraction: Extract the aqueous layer multiple times with a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. 2. pH Adjustment: If your product has an acidic or basic handle, adjust the pH of the aqueous layer to neutralize the charge and increase its solubility in the organic phase before back-extracting. 3. Brine Wash: Before discarding the aqueous layer, consider saturating it with sodium chloride (brine). This can decrease the solubility of organic compounds in the aqueous phase, a phenomenon known as the "salting-out" effect.
Product Degradation
The work-up conditions (e.g., strong acid or base wash) may be degrading your product. 4-Chloro-2-methoxy-5-nitropyridine itself can be susceptible to hydrolysis under acidic conditions.[8]
1. Use Milder Conditions: Replace strong acids (e.g., 1M HCl) with weaker ones (e.g., saturated NH₄Cl solution) or dilute bases (e.g., saturated NaHCO₃ solution) for washes. 2. Temperature Control: Perform extractions at room temperature or below to minimize degradation.
Incomplete Reaction
The reaction may not have gone to completion, even if the starting material spot has disappeared on TLC. The TLC spot may be an intermediate.
1. LC-MS Analysis: Analyze the crude reaction mixture by LC-MS to confirm the presence of the desired product mass. 2. Re-run Reaction: If the product is not detected, consider re-running the reaction with extended time, increased temperature, or fresh reagents.
Issue 2: Persistent Impurities After Column Chromatography
Symptoms:
The purified product shows extra peaks in ¹H NMR or by LC-MS.
The product has a persistent color that does not match the literature description.
Possible Causes & Solutions:
Potential Cause
Explanation
Troubleshooting Steps
Unreacted Starting Material
4-Chloro-2-methoxy-5-nitropyridine can sometimes co-elute with products of similar polarity.
1. Optimize Chromatography: Use a shallower gradient during column chromatography to improve separation. Consider using a different solvent system (e.g., toluene/ethyl acetate instead of hexanes/ethyl acetate). 2. Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.
Hydrolysis Byproduct
The formation of 4-hydroxy-2-methoxy-5-nitropyridine or 4-chloro-5-nitro-1H-pyridin-2-one can occur. These byproducts are often more polar.
1. Aqueous Base Wash: A wash with a mild aqueous base (e.g., saturated NaHCO₃) can help remove the more acidic 4-hydroxy byproduct by converting it to its more water-soluble salt.[7] 2. Silica Gel Treatment: The acidic nature of silica gel can sometimes cause streaking or poor separation of basic pyridine compounds. Consider pre-treating the silica gel with triethylamine (by adding ~1% triethylamine to the eluent) to neutralize acidic sites.
Palladium Catalyst Residue (for Cross-Coupling)
Residual palladium can cause discoloration (often black or dark brown) and interfere with subsequent reactions or biological assays.
1. Filtration: Filter the crude product solution through a pad of Celite® before concentration and chromatography.[9] 2. Aqueous Washes: Wash the organic layer with a solution of aqueous NH₄Cl or thiourea, which can help to scavenge residual palladium.
Experimental Protocols
Standard SNAr Work-up and Extraction
This protocol is a general guideline for the work-up of a nucleophilic aromatic substitution reaction.
Cooling: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction mixture to cool to room temperature.
Solvent Removal (Optional): If the reaction was conducted in a water-miscible solvent such as ethanol, methanol, or acetonitrile, remove the solvent under reduced pressure.
Partitioning: Add water and a suitable organic solvent (e.g., ethyl acetate, 50 mL). Transfer the mixture to a separatory funnel.
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Drain the aqueous layer.
Washing: Wash the organic layer sequentially with:
Water (2 x 25 mL)
Saturated aqueous sodium chloride (brine, 1 x 25 mL)
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[2]
Purification: Purify the crude product by flash column chromatography on silica gel.
Visual Workflow for SNAr Work-up
Caption: General workflow for SNAr reaction work-up.
Visual Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
BenchChem. (2025). A Comparative Guide to Validating Reaction Products of 2,4-Dichloro-5-nitropyridine.
Google Patents. (1990). US4942239A - Process for the production of 2-hydroxypyridine.
BenchChem. (2025). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.
BenchChem. (2025). A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine.
BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines.
BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
BenchChem. (2025). Stability issues of 4-Chloro-2-methyl-3-nitropyridine under acidic conditions.
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
ResearchGate. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
Navigating the Purification of 4-Chloro-2-methoxy-5-nitropyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical support framework for troubleshooting the purification of crude 4-Chloro-2-methoxy-5-nitropyridine. As a Senio...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical support framework for troubleshooting the purification of crude 4-Chloro-2-methoxy-5-nitropyridine. As a Senior Application Scientist, this document synthesizes established purification principles with practical, field-tested insights to empower researchers in obtaining this critical building block with the high purity essential for pharmaceutical and agrochemical research and development.
I. Understanding the Impurity Profile: A Proactive Approach to Purification
Effective purification begins with a foundational understanding of the potential impurities that may be present in the crude product. The synthesis of 4-Chloro-2-methoxy-5-nitropyridine, typically involving the nitration of a substituted pyridine precursor, can introduce several classes of impurities.
Common Impurities to Anticipate:
Unreacted Starting Materials: Incomplete reactions can lead to the presence of the starting material, such as 2-methoxy-4-chloropyridine.
Regioisomers: The nitration of the pyridine ring may not be perfectly selective, potentially yielding isomeric products where the nitro group is at a different position.
Hydrolysis Byproducts: The chloro group is susceptible to hydrolysis, particularly in the presence of water or other nucleophiles, which can lead to the formation of 4-hydroxy-2-methoxy-5-nitropyridine.
Over-nitrated or Under-nitrated Species: Depending on the reaction conditions, byproducts with multiple nitro groups or without the nitro group may be formed.
Residual Solvents and Reagents: Trace amounts of solvents and reagents used in the synthesis and workup can persist in the crude product.
A logical workflow for identifying and separating these impurities is crucial for an efficient purification strategy.
Caption: Initial workflow for purification strategy.
II. Troubleshooting Purification Challenges: A Q&A Approach
This section addresses common issues encountered during the purification of 4-Chloro-2-methoxy-5-nitropyridine in a direct question-and-answer format.
Q1: My crude product is an oil and won't crystallize. What should I do?
A1: Oiling out is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when the concentration of impurities is high.
Initial Steps: Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. Seeding with a small crystal of pure product, if available, is also highly effective.
Solvent System Modification: If initial attempts fail, a change in the solvent system is necessary. A good recrystallization solvent should dissolve the compound when hot but not when cold. A mixture of solvents is often effective. For pyridines, which can be challenging to crystallize, consider solvent systems like n-hexane/acetone, n-hexane/ethyl acetate, or ethanol.[1]
Consider Chromatography: If the product consistently oils out, it may indicate a high level of impurities that are inhibiting crystallization. In such cases, column chromatography is the recommended next step to achieve a preliminary purification.
Q2: I'm getting very low recovery after recrystallization. How can I improve the yield?
A2: Low recovery can be due to several factors:
Solvent Choice: The chosen solvent may be too good at dissolving your compound even at low temperatures. Experiment with a less polar solvent or a solvent mixture.
Volume of Solvent: Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude material.
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals that are easily lost during filtration. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[2]
Filtration Technique: Ensure that the filtration apparatus is properly set up to minimize loss. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving the product.
Table 1: Common Recrystallization Solvents for Pyridine Derivatives [1]
Solvent/Mixture
Polarity
Boiling Point (°C)
Comments
Ethanol
Polar
78
A versatile solvent for many organic compounds.
Isopropanol
Polar
82
Similar to ethanol, can be a good alternative.
Ethyl Acetate/Hexane
Medium
Variable
A common and effective solvent pair for adjusting polarity.
Dichloromethane/Hexane
Medium
Variable
Another useful solvent pair for compounds of intermediate polarity.
Q3: How do I choose the right solvent system (mobile phase) for column chromatography?
A3: The selection of an appropriate mobile phase is critical for achieving good separation. Thin-Layer Chromatography (TLC) is an indispensable tool for this.
TLC Analysis: Spot your crude mixture on a TLC plate and develop it in various solvent systems of differing polarities. A good solvent system will result in the desired compound having an Rf value between 0.2 and 0.4, with clear separation from impurity spots.[3]
Starting Solvent Systems: For chloro-nitro-substituted pyridines, start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Common starting ratios are 9:1 or 4:1 hexane:ethyl acetate.
Gradient Elution: If there is a wide range of impurity polarities, a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, will likely be necessary.
Q4: My compounds are running too fast (or not moving at all) on the column.
A4: This is a direct indication that the polarity of your mobile phase is incorrect.
Compounds Running Too Fast (High Rf): The mobile phase is too polar. Decrease the proportion of the more polar solvent in your mixture.
Compounds Not Moving (Low Rf): The mobile phase is not polar enough. Increase the proportion of the more polar solvent.
Q5: The separation between my desired product and an impurity is poor.
A5: Poor resolution can be addressed in several ways:
Optimize the Mobile Phase: Fine-tune the solvent ratio. Sometimes, a small change in the solvent composition can significantly improve separation. Trying a different solvent system altogether (e.g., dichloromethane/methanol instead of hexane/ethyl acetate) may also be beneficial.
Column Packing: Ensure the column is packed uniformly without any air bubbles or channels, as these can lead to band broadening and poor separation.
Sample Loading: Load the sample onto the column in a concentrated band using a minimal amount of solvent. A broad initial band will result in poor separation.
Flow Rate: A slower flow rate generally allows for better equilibration between the stationary and mobile phases, leading to improved resolution.
Technical Support Center: Enhancing the Solubility of Nitropyridine Compounds
Welcome to the Technical Support Center dedicated to addressing the solubility challenges of nitropyridine compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-d...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center dedicated to addressing the solubility challenges of nitropyridine compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance and practical troubleshooting strategies. Nitropyridine derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery, but their inherent low aqueous solubility often presents a substantial hurdle in experimental and developmental stages.[1][2] This resource offers a structured approach to understanding and overcoming these solubility limitations, ensuring the successful progression of your research and development endeavors.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions researchers often have when working with nitropyridine compounds.
Q1: What are the primary factors contributing to the poor solubility of nitropyridine compounds?
A1: The low solubility of nitropyridine compounds is typically attributed to a combination of their rigid aromatic structure, the presence of the electron-withdrawing nitro group, and strong intermolecular forces in the solid state.[3] These factors can lead to high crystal lattice energy, making it difficult for solvent molecules to break apart the crystal structure and solvate the individual molecules. For instance, 3-Amino-4-nitropyridine is a crystalline solid with noted poor water solubility.[4]
Q2: Why is addressing the poor solubility of nitropyridine compounds critical in research and drug development?
A2: Poor aqueous solubility can significantly impede various stages of research and development. In chemical reactions, it can lead to slow or incomplete reactions and purification difficulties.[4] In a pharmaceutical context, low solubility is a major cause of poor oral bioavailability, which can render a promising therapeutic candidate ineffective.[5] Therefore, enhancing solubility is often a critical step to ensure reliable experimental results and to develop effective drug formulations.
Q3: What are the main categories of techniques used to improve the solubility of nitropyridine compounds?
A3: The strategies to enhance the solubility of nitropyridine and other poorly soluble compounds can be broadly categorized into physical modifications, chemical modifications, and the use of formulation excipients.[5] Physical modifications include techniques like particle size reduction and creating amorphous solid dispersions. Chemical modifications involve altering the molecule itself, such as through salt formation or creating prodrugs. The use of excipients involves adding other substances to the formulation, such as cosolvents, surfactants, or cyclodextrins, to improve the drug's solubility in the solvent system.
Troubleshooting Guide: Common Solubility Issues and Solutions
This section provides a problem-and-solution framework for common solubility-related challenges encountered during experiments with nitropyridine compounds.
Issue 1: Nitropyridine compound fails to dissolve sufficiently in common organic solvents for a reaction.
This is a frequent challenge in synthetic chemistry where achieving a homogeneous reaction mixture is crucial for optimal reactivity and yield.
Troubleshooting Strategies:
Solvent Screening: A systematic screening of a range of solvents with varying polarities should be your first step. For polar crystalline compounds like many nitropyridines, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) can be effective.[4]
Heating: Gently heating the solvent can significantly increase the solubility of many compounds. However, it is crucial to be aware of the thermal stability of your specific nitropyridine derivative and other reactants to avoid degradation.
Particle Size Reduction: Grinding the solid nitropyridine compound to a finer powder increases its surface area, which can enhance the rate of dissolution.[5]
Co-solvent Systems: Employing a mixture of solvents can be highly effective. For instance, adding a small amount of a strong solvent like DMF or DMSO to a less effective solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) can create a co-solvent system with enhanced solubilizing power.[4]
Issue 2: Low and variable oral bioavailability of a nitropyridine-based drug candidate in preclinical studies.
This is a common and critical issue in drug development, often directly linked to poor aqueous solubility in the gastrointestinal tract.
Troubleshooting Strategies:
pH Adjustment and Salt Formation: The solubility of many compounds, including those with a pyridine ring, is pH-dependent.[6] The basic nitrogen atom in the pyridine ring can be protonated to form a salt.[7] If your nitropyropyridine derivative has a suitable pKa, adjusting the pH of the formulation or forming a salt with a pharmaceutically acceptable acid can dramatically increase its aqueous solubility.
Solid Dispersions: Creating a solid dispersion is a powerful technique to improve the dissolution rate and apparent solubility of poorly soluble drugs.[8][9][10][11][12] In this method, the drug is dispersed in a hydrophilic carrier at a solid state. Upon contact with an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine particles, which enhances its dissolution.
Nanosuspensions: This technique involves reducing the drug particles to the nanometer size range.[13][14][15] The significant increase in surface area leads to a higher dissolution velocity and saturation solubility. Nanosuspensions can be a viable option for nitropyridine compounds that are insoluble in both aqueous and organic media.
In-Depth Technical Guides to Key Solubility Enhancement Techniques
This section provides a more detailed exploration of some of the most effective techniques for increasing the solubility of nitropyropyridine compounds, including the scientific principles behind them and step-by-step protocols.
pH Modification and Salt Formation
Scientific Rationale: The pyridine moiety in nitropyridine compounds contains a basic nitrogen atom that can be protonated in acidic conditions to form a more soluble salt.[7] The solubility of a basic compound increases as the pH of the solution decreases.[2]
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
Add an excess amount of the nitropyridine compound to each buffer solution in separate vials.
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure saturation.
After equilibration, filter the samples to remove the undissolved solid.
Analyze the concentration of the dissolved nitropyridine compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Plot the measured solubility as a function of pH to generate the pH-solubility profile.
Visualization of the pH-Solubility Relationship:
Caption: Effect of pH on the ionization and solubility of a nitropyridine compound.
Solid Dispersions
Scientific Rationale: Solid dispersions enhance the dissolution of poorly soluble drugs by dispersing the drug in a hydrophilic carrier matrix.[8][9][10][11][12] This can lead to a reduction in drug particle size to a molecular level, an increase in the surface area available for dissolution, and improved wettability of the drug particles.
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
Select a suitable hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or hydroxypropyl methylcellulose (HPMC)).
Dissolve both the nitropyridine compound and the carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture of solvents).
Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in the formation of a solid mass.
Further dry the solid mass in a vacuum oven to remove any residual solvent.
Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the dispersion and the physical state of the drug.
Visualization of the Solid Dispersion Workflow:
Caption: Workflow for preparing a solid dispersion by the solvent evaporation method.
Cyclodextrin Complexation
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate poorly soluble molecules, like nitropyridine compounds, within their hydrophobic cavity, forming an inclusion complex.[17] This complex has a hydrophilic exterior, which significantly increases the apparent solubility of the guest molecule in aqueous solutions.[18][19]
Experimental Protocol: Preparation of a Nitropyridine-Cyclodextrin Inclusion Complex by Kneading
Select a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD)).
Accurately weigh the nitropyridine compound and the cyclodextrin in a specific molar ratio (e.g., 1:1 or 1:2).
Place the mixture in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.
Knead the paste thoroughly for a specified period (e.g., 30-60 minutes).
Dry the resulting product in an oven at a controlled temperature until a constant weight is achieved.
Pulverize the dried complex and store it in a desiccator.
Confirm the formation of the inclusion complex using analytical techniques such as DSC, XRPD, FTIR, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualization of Cyclodextrin Complexation:
Caption: Schematic of cyclodextrin inclusion complex formation with a nitropyridine.
Prodrug Approach
Scientific Rationale: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[20] This approach can be used to overcome undesirable properties of the parent drug, including poor solubility. For nitropyridine compounds, a common strategy is to attach a polar, ionizable promoiety to the molecule, which increases its aqueous solubility.[21]
General Strategy for Prodrug Design:
Identify a suitable functional group on the nitropyridine molecule for chemical modification (e.g., an amino or hydroxyl group).
Select a promoiety that is polar and will be cleaved in vivo by enzymatic or chemical means to release the parent drug. Examples include phosphates, amino acids, or short polyethylene glycol (PEG) chains.
Synthesize the prodrug by chemically linking the promoiety to the nitropyridine compound.
Evaluate the prodrug's properties , including its aqueous solubility, chemical stability, and the rate of conversion back to the parent drug under physiological conditions (e.g., in plasma or simulated intestinal fluid).
Technical Support Center: Crystallization of 4-Chloro-2-methoxy-5-nitropyridine Derivatives
Welcome to the technical support center for the crystallization of 4-Chloro-2-methoxy-5-nitropyridine and its derivatives. As a Senior Application Scientist, I understand that achieving high-purity, crystalline material...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the crystallization of 4-Chloro-2-methoxy-5-nitropyridine and its derivatives. As a Senior Application Scientist, I understand that achieving high-purity, crystalline material is a critical step in drug development and chemical synthesis. These nitropyridine derivatives, while vital intermediates, can present unique crystallization challenges.[1] This guide is structured to provide direct, actionable solutions to common issues encountered in the lab, grounded in established crystallographic principles.
Troubleshooting Common Crystallization Issues
This section addresses specific problems in a question-and-answer format, explaining the causality behind the issue and providing a logical path to a solution.
Question 1: I've followed my procedure, but no crystals have formed after cooling. What's wrong?
Answer: The absence of crystals typically points to one of two primary causes: insufficient supersaturation or the presence of nucleation inhibitors.
Cause A: Insufficient Supersaturation: Your compound may be too soluble in the chosen solvent, even at lower temperatures.[2] The driving force for crystallization is achieving a state where the concentration of the solute in the solution is higher than its equilibrium solubility (supersaturation).
Solution 1: Concentrate the Solution. Gently heat the solution and evaporate a portion of the solvent.[3] This increases the solute concentration. Allow the concentrated solution to cool slowly again.
Solution 2: Introduce an Anti-Solvent. If concentrating is not ideal, you can add an "anti-solvent" – a solvent in which your compound is poorly soluble but which is miscible with your primary solvent.[4][5] Add the anti-solvent dropwise to the solution at room temperature until slight turbidity persists, then warm gently until the solution is clear again before slow cooling. This is a powerful technique for inducing crystallization.[6]
Solution 3: Re-evaluate Your Solvent Choice. You may need a solvent system where the compound has a steeper solubility curve—highly soluble when hot, but poorly soluble when cold.[2]
Cause B: Kinetic Barrier to Nucleation: Even in a supersaturated solution, the initial formation of a stable crystal nucleus can be kinetically hindered.
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for nucleation.[3]
Solution 2: Seeding. Introduce a "seed crystal"—a tiny speck of the pure solid compound—into the supersaturated solution.[3] This bypasses the initial nucleation step and provides a template for further crystal growth.
Question 2: My compound is "oiling out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the supersaturated solution cools to a temperature below the compound's melting point in that specific solvent environment, causing it to separate as a liquid phase instead of a solid.
Cause A: High Impurity Levels: Impurities can significantly depress the melting point of your compound and interfere with the ordering process required for lattice formation.[7][8] Foreign molecules can disrupt crystal growth and favor a disordered, liquid state.[9][10]
Solution: Enhance Purity. Before crystallization, ensure your starting material is as pure as possible. Consider re-purifying the crude material using column chromatography or another suitable method to remove residual reactants or by-products.[2][9]
Cause B: Excessive Supersaturation/Rapid Cooling: If the solution becomes supersaturated too quickly or at too high a temperature, the system may not have time to organize into a crystal lattice.
Solution 1: Use More Solvent. Your solution might be too concentrated. Return the mixture to the heat, add a small amount of additional solvent (10-20%) to ensure the compound stays in solution longer during the cooling phase, and then cool it much more slowly.[3]
Solution 2: Reduce the Cooling Rate. Insulate the flask to ensure very slow cooling. A gradual temperature decrease gives the molecules sufficient time to orient themselves correctly into a crystal lattice.
Question 3: My product crashed out of solution as a fine powder immediately after cooling. Is this a problem?
Answer: Yes, this is a significant problem. Rapid precipitation, or "crashing out," is an uncontrolled process that traps impurities within the crystal lattice, defeating the purpose of crystallization as a purification technique.[3] The goal is slow, controlled crystal growth.
Cause: Excessive Supersaturation. The solution was likely far too concentrated, leading to a massive, instantaneous nucleation event upon a slight temperature drop.
Solution 1: Dilute and Re-dissolve. Add more of the primary solvent, gently heat the mixture until the solid completely re-dissolves, and then cool the solution slowly.[3] The aim is to find a concentration that allows crystals to form gradually over a period of 20-60 minutes.
Solution 2: Use a Better Solvent System. A solvent in which the compound is slightly more soluble at room temperature can provide a wider metastable zone, allowing for more controlled cooling without spontaneous precipitation. Experiment with solvent mixtures to fine-tune solubility.[2]
Question 4: I'm getting crystals, but they are very fine needles or agglomerates. How can I grow larger, single crystals?
Answer: Crystal morphology is heavily influenced by the solvent environment and the rate of growth.[11][12] Fine needles or agglomerates often result from rapid growth or secondary nucleation.
Cause A: High Supersaturation. As with crashing out, high levels of supersaturation favor rapid nucleation over slow, ordered growth on existing crystal faces.
Solution: Reduce Supersaturation. Use a slightly more dilute solution or cool the solution at a much slower rate. A slower growth process allows molecules to add to the existing crystal lattice in a more orderly fashion, leading to larger, more well-defined crystals.
Cause B: Solvent Effects. The solvent itself interacts with the growing crystal faces and can influence the final shape.[11]
Solution: Solvent Screening. Experiment with different solvents or solvent/anti-solvent combinations. Aromatic solvents like toluene can sometimes promote better crystal habits.[13] The polarity and hydrogen-bonding capability of the solvent can selectively inhibit or promote growth on different crystal faces, altering the final morphology.[12]
Question 5: My characterization data (e.g., melting point, XRPD) is inconsistent between batches. Could this be polymorphism?
Answer: Yes, inconsistent analytical data is a classic indicator of polymorphism. Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. Pyridine derivatives are known to be sensitive to thermal conditions during crystallization, which can lead to the formation of different polymorphs.[14]
Cause: Different Crystallization Conditions. Factors like solvent choice, cooling rate, agitation, and temperature can all influence which polymorphic form is thermodynamically or kinetically favored.
Solution: Strict Procedural Control. To ensure you are isolating the same polymorph every time, you must rigorously control all crystallization parameters. Document the solvent system, concentration, cooling profile (rate and temperature range), and agitation method.
Solution 2: Polymorph Screen. Conduct a systematic screen using various solvents and crystallization techniques (slow cooling, anti-solvent addition, evaporation) to intentionally produce and identify different polymorphs. This allows you to define the conditions needed to obtain the desired form consistently.
Visualizations & Key Workflows
A logical approach is crucial for efficient troubleshooting. The following diagrams illustrate key decision-making processes.
Caption: General Troubleshooting Workflow for Crystallization.
Caption: Workflow for Anti-Solvent Crystallization.
Data & Protocols
Table 1: Recommended Solvent Systems for Screening
The polarity of 4-Chloro-2-methoxy-5-nitropyridine derivatives allows for a range of potential solvents. Screening should involve solvents of varying polarity and hydrogen-bonding capability.
Polarity
Solvent Class
Examples
Potential Anti-Solvent
Comments
High
Alcohols
Methanol, Ethanol, Isopropanol
Water, Heptane
Good for cooling crystallization; high solubility when hot.
Medium
Ketones / Esters
Acetone, Ethyl Acetate
Hexane, Heptane
Often provide a good balance of solubility for many derivatives.
Medium
Ethers
Tetrahydrofuran (THF)
Hexane, Heptane
Good dissolving power but can sometimes lead to oiling out.[13]
Medium
Halogenated
Dichloromethane (DCM)
Hexane, Pentane
Volatile, useful for slow evaporation methods.
Low
Aromatic
Toluene
Hexane, Heptane
Can sometimes promote better crystal habits (less needle-like).[13]
Experimental Protocols
Protocol 1: Standard Cooling Crystallization
Dissolution: In an appropriately sized flask, add the crude 4-Chloro-2-methoxy-5-nitropyridine derivative. Add a small amount of the chosen solvent (e.g., isopropanol).
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Continue adding the solvent in small portions until a clear, saturated solution is obtained at or near the solvent's boiling point.
Slow Cooling: Remove the flask from the heat source, cover it to prevent rapid evaporation, and allow it to cool slowly to room temperature. To slow the process further, the flask can be placed in an insulated container.
Maturation: Once crystals have formed, cool the flask further in an ice bath for 30-60 minutes to maximize the yield by decreasing the compound's solubility.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.[10]
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Anti-Solvent Crystallization
Dissolution: At room temperature, dissolve the compound in the minimum amount of a "good" solvent (e.g., acetone) in which it is highly soluble.
Filtration: Filter the solution to remove any insoluble impurities.
Anti-Solvent Addition: While stirring, add a "poor" solvent or anti-solvent (e.g., heptane) dropwise until the solution becomes faintly cloudy (turbid).[15] This indicates the point of saturation has been reached.
Clarification: Gently warm the solution just until it becomes clear again.
Crystal Growth: Cover the vessel and allow it to stand undisturbed at room temperature. Crystals should form as the system slowly equilibrates.
Isolation & Drying: Isolate, wash with the anti-solvent, and dry the crystals as described in the cooling crystallization protocol.
Frequently Asked Questions (FAQs)
Q1: How pure does my material need to be before I start crystallization?
A1: As pure as practically possible. Crystallization is a purification technique, but it is most effective at removing small amounts of impurities. Significant quantities of impurities can inhibit crystal formation entirely, lead to oiling out, or become incorporated into the crystal lattice, reducing final product purity.[8][9]
Q2: What is the best way to induce crystal formation if my solution refuses to nucleate?
A2: First, ensure the solution is truly supersaturated. If it is, the most effective method is "seeding," where you add a tiny crystal of the pure compound.[3] This provides a pre-formed template for growth. If no seed crystal is available, scratching the inner surface of the flask with a glass rod is the next best option.[3]
Q3: Can the nitro group on the pyridine ring cause specific crystallization challenges?
A3: Yes, the nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. This high polarity can lead to strong intermolecular interactions, potentially resulting in very stable (and sometimes difficult to dissolve) crystal lattices. It can also lead to specific solvent interactions that may favor one polymorph over another.
Q4: Why is avoiding "oiling out" so important for pharmaceutical applications?
A4: An oil is an amorphous, non-crystalline state. It has no ordered lattice to exclude impurities, so it is often just as impure as the starting material. Furthermore, an oil can solidify into an amorphous solid or a mixture of polymorphs upon further cooling, leading to severe issues with batch-to-batch consistency, stability, and bioavailability.
References
Vasylyeva, V., et al. (2015). Polymorphism of Pyridine-N-oxide and Its Deuterated Analogues. Crystal Growth & Design. Available at: [Link]
Tan, H., et al. (2023). Impact of impurities on crystal growth. Nature. Available at: [Link]
Urwin, S. J., et al. (2020). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Organic Process Research & Development. Available at: [Link]
ter Horst, J. H., et al. (2019). The Influence of Impurities and Additives on Crystallization. Handbook of Industrial Crystallization. Cambridge University Press. Available at: [Link]
Al-Naddaf, Q., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. Available at: [Link]
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
ResearchGate (n.d.). The influence of impurities and solvents on crystallization. Request PDF. Available at: [Link]
Unknown Author (n.d.).
Thorat, A. A., & Dalvi, S. V. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications. Available at: [Link]
Zhang, T., et al. (2022). Recent progress in antisolvent crystallization. CrystEngComm. Available at: [Link]
MDPI (n.d.). Special Issue : Anti-Solvent Crystallization. MDPI. Available at: [Link]
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. Available at: [Link]
Chen, J. (2020). Anti-Solvent Crystallization. MDPI. Available at: [Link]
Titov, V. V., et al. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]
Chempanda (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. Available at: [Link]
A Senior Application Scientist's Guide to the Spectroscopic Scrutiny of 4-Chloro-2-methoxy-5-nitropyridine: A Comparative ¹H and ¹³C NMR Analysis
For the discerning researcher in drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of...
Author: BenchChem Technical Support Team. Date: January 2026
For the discerning researcher in drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of this process, offering unparalleled insight into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-Chloro-2-methoxy-5-nitropyridine, a substituted pyridine with significant potential as a building block in medicinal chemistry.
This document moves beyond a simple recitation of spectral data. Herein, we will dissect the underlying principles governing the observed chemical shifts and coupling constants, drawing upon the electronic interplay of the chloro, methoxy, and nitro substituents. By comparing the spectral features of the target molecule with those of structurally related pyridine derivatives, we aim to equip the reader with the expertise to confidently identify and characterize this class of compounds.
The Foundational Principles: Substituent Effects in Pyridine NMR
The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic character significantly influences the chemical shifts of its ring protons and carbons. The introduction of substituents further perturbs this electronic environment, leading to predictable upfield or downfield shifts.
Electron-Donating Groups (EDGs) , such as the methoxy group (-OCH₃), increase electron density on the ring, particularly at the ortho and para positions. This increased shielding results in an upfield shift (lower ppm values) for the corresponding nuclei.
Electron-Withdrawing Groups (EWGs) , such as the chloro (-Cl) and nitro (-NO₂) groups, decrease electron density on the ring. This deshielding effect causes a downfield shift (higher ppm values). The magnitude of this effect is generally proportional to the electron-withdrawing strength of the group.
These fundamental principles are critical for the interpretation of the NMR spectra of substituted pyridines like 4-Chloro-2-methoxy-5-nitropyridine.
Analysis of 4-Chloro-2-methoxy-5-nitropyridine Spectra
The structure of 4-Chloro-2-methoxy-5-nitropyridine presents a fascinating case study in the interplay of these electronic effects.
¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum of 4-Chloro-2-methoxy-5-nitropyridine is expected to exhibit two singlets in the aromatic region, corresponding to the protons at the C3 and C6 positions, and a singlet in the aliphatic region for the methoxy group protons.
H-3: This proton is situated between the electron-donating methoxy group at C2 and the electron-withdrawing chloro group at C4. The net effect will likely result in a chemical shift that is moderately downfield.
H-6: This proton is adjacent to the strongly electron-withdrawing nitro group at C5 and the ring nitrogen. This environment will cause significant deshielding, leading to a pronounced downfield shift, likely the most downfield of the aromatic protons.
-OCH₃: The methoxy protons will appear as a sharp singlet, typically in the range of 3.9-4.1 ppm.[1]
¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum will display six distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly dependent on the attached substituents.
C-2: Attached to the electron-donating methoxy group and the ring nitrogen, this carbon will be significantly shielded and appear at a relatively upfield position for an aromatic carbon.
C-3: This carbon is influenced by the adjacent methoxy and chloro groups.
C-4: Directly bonded to the electronegative chlorine atom, this carbon will experience a downfield shift.
C-5: Attached to the strongly electron-withdrawing nitro group, this carbon will be significantly deshielded and shifted downfield.
C-6: Positioned between the nitro group and the ring nitrogen, this carbon will also be deshielded and appear at a downfield chemical shift.
-OCH₃: The methoxy carbon will resonate in the typical aliphatic region for such groups, generally between 50 and 60 ppm.[1]
Comparative NMR Data Analysis
To provide a robust framework for the identification of 4-Chloro-2-methoxy-5-nitropyridine, it is instructive to compare its expected spectral data with that of related, commercially available or synthetically accessible pyridine derivatives. The following table summarizes key ¹H and ¹³C NMR chemical shifts for relevant compounds.
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
This comparative data clearly illustrates the individual and combined effects of the substituents on the pyridine ring, providing a solid basis for the interpretation of the spectra of 4-Chloro-2-methoxy-5-nitropyridine.
Experimental Protocol for NMR Analysis
To ensure the acquisition of high-quality, reproducible NMR data for 4-Chloro-2-methoxy-5-nitropyridine and its analogues, the following experimental protocol is recommended.
1. Sample Preparation:
Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good starting point for this class of compounds.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
Cap the NMR tube and gently agitate until the sample is fully dissolved.
2. NMR Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
Spectral Width: Approximately 12-16 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds.
Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.
4. ¹³C NMR Acquisition Parameters:
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
Spectral Width: Approximately 200-220 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.
5. Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the resulting spectrum to obtain pure absorption peaks.
Perform baseline correction to ensure a flat baseline.
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
Visualizing Substituent Effects
The following diagram illustrates the logical flow of how the electronic properties of the substituents on the pyridine ring influence the resulting NMR chemical shifts.
Caption: Workflow of substituent influence on NMR chemical shifts.
Conclusion
The structural characterization of 4-Chloro-2-methoxy-5-nitropyridine via ¹H and ¹³C NMR spectroscopy is a clear and achievable objective when guided by a sound understanding of fundamental spectroscopic principles. The interplay of the electron-donating methoxy group and the electron-withdrawing chloro and nitro groups creates a unique and predictable spectral fingerprint. By following the detailed experimental protocol and utilizing the provided comparative data, researchers can confidently identify this valuable synthetic intermediate and distinguish it from related isomers and byproducts. This rigorous analytical approach is indispensable for advancing research and development in the pharmaceutical and chemical sciences.
References
PubChem. 4-Methoxy-3-nitropyridine. Available at: [Link]
ACD/Labs. Methoxy groups just stick out. Available at: [Link]
Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Available at: [Link]
LC-MS characterization of 4-Chloro-2-methoxy-5-nitropyridine derivatives
An In-Depth Guide to the LC-MS Characterization of 4-Chloro-2-methoxy-5-nitropyridine Derivatives: A Comparative Analysis Authored by a Senior Application Scientist The precise characterization of active pharmaceutical i...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Guide to the LC-MS Characterization of 4-Chloro-2-methoxy-5-nitropyridine Derivatives: A Comparative Analysis
Authored by a Senior Application Scientist
The precise characterization of active pharmaceutical ingredients (APIs) and their related impurities is a cornerstone of modern drug development and manufacturing. 4-Chloro-2-methoxy-5-nitropyridine and its derivatives serve as critical building blocks in the synthesis of numerous pharmaceutical compounds. Their inherent reactivity and the complexity of synthetic routes necessitate robust analytical methodologies to ensure identity, purity, and quality. Impurity profiling, in particular, is not merely a regulatory requirement but a fundamental aspect of ensuring drug safety and efficacy.[1][2]
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) techniques for the characterization of these nitropyridine derivatives. We will delve into the causality behind experimental choices, compare methodologies with viable alternatives, and provide a field-proven, self-validating protocol for immediate application by researchers, scientists, and drug development professionals.
The Power of Hyphenation: Why LC-MS is the Gold Standard
LC-MS has become an indispensable tool in pharmaceutical analysis, combining the potent separation capabilities of liquid chromatography with the unparalleled detection specificity and structural elucidation power of mass spectrometry.[3] This hyphenated technique is particularly adept at identifying and quantifying impurities, even at trace levels, within complex matrices.[4][5]
The LC component separates the target analyte and its related impurities based on their physicochemical properties, while the MS component provides two critical pieces of information: the molecular weight of the eluting compounds and, through fragmentation, a veritable fingerprint of their chemical structure.[4] This dual-layered analysis provides a high degree of confidence that is often unattainable with other techniques alone.
Below is a conceptual workflow of a typical LC-MS system.
Caption: General workflow of an LC-MS system.
Part 1: The Separation Challenge — Chromatographic Strategy
The subject molecules, containing a polar nitro group and a basic pyridine nitrogen, present a distinct challenge for chromatographic retention and separation. Traditional reversed-phase (RP-HPLC) methods, which use a nonpolar stationary phase, often struggle to adequately retain such polar compounds, leading to poor resolution from the solvent front and potential ion suppression in the mass spectrometer.[6]
To address this, alternative chromatographic modes are superior.
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is arguably the most effective for retaining and separating highly polar analytes.[7] HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar solvent like acetonitrile.[6] A water-rich layer forms on the surface of the stationary phase, into which polar analytes partition, leading to strong retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[6] This high organic content is also advantageous for ESI-MS, as it promotes efficient desolvation and enhances ionization, leading to improved sensitivity.[6]
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering multiple mechanisms for retention and often providing unique selectivity for complex mixtures of polar and nonpolar compounds.[8]
Comparative Overview of Chromatographic Techniques
Technique
Stationary Phase
Mobile Phase
Retention Mechanism
Suitability for Nitropyridines
Key Advantage
Reversed-Phase (RP)
Nonpolar (e.g., C18)
Polar (High Aqueous)
Hydrophobic Partitioning
Moderate; may require polar-embedded columns for sufficient retention.[7]
Ubiquitous, wide variety of column chemistries available.
HILIC
Polar (e.g., Silica, Diol)
Nonpolar (High Organic)
Aqueous Layer Partitioning
Excellent ; strong retention of polar analytes.[6][9]
Enhanced MS sensitivity and superior retention of polar compounds.[6]
Orthogonal selectivity can resolve difficult co-elutions.
Part 2: The Identification Puzzle — Mass Spectrometric Fragmentation
Once separated chromatographically, the compounds are ionized and analyzed by the mass spectrometer. Electrospray Ionization (ESI) in positive ion mode is the preferred technique for these molecules due to the basicity of the pyridine nitrogen, which is readily protonated to form a stable [M+H]⁺ ion.[10]
Tandem mass spectrometry (MS/MS) is employed for structural confirmation. The protonated molecule is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, diagnostic fragment ions. Understanding these fragmentation pathways is crucial for confident identification. For a molecule like 4-Chloro-2-methoxy-5-nitropyridine, the fragmentation is predictable and driven by the lability of its substituent groups.[10]
Key fragmentation pathways include:
Loss of the Nitro Group: A neutral loss of the NO radical (30 Da) or the entire NO₂ group (46 Da) is a highly characteristic fragmentation for nitroaromatic compounds.[11][12]
Loss of Chlorine: Cleavage of the C-Cl bond will result in a loss of 35 Da. The presence of chlorine's isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will produce a characteristic isotopic pattern in chlorine-containing fragments, providing a powerful diagnostic tool.[10]
Pyridine Ring Cleavage: Under higher collision energy, the stable aromatic ring can also fragment, yielding further structural information.[10]
Caption: Plausible MS/MS fragmentation pathways.
Part 3: Performance Comparison — LC-MS vs. Alternative Techniques
While LC-MS is a premier technique, it is essential to understand its performance in the context of other available analytical tools for impurity profiling.
Absolute structure elucidation of isolated impurities.[5]
Capillary Electrophoresis (CE)
Good
High
None
Moderate
Separation of charged species, chiral separations.[13]
As the data shows, LC-MS provides the optimal balance of sensitivity, specificity, and structural elucidation capability required for comprehensive impurity profiling in a regulated environment.
Part 4: A Field-Proven, Self-Validating Experimental Protocol
This section provides a detailed HILIC-MS/MS protocol designed for robust and reproducible characterization of 4-Chloro-2-methoxy-5-nitropyridine and its polar derivatives. The choices within this protocol are deliberate and grounded in established chromatographic and spectrometric principles.
Step 1: Sample and Standard Preparation
Rationale: Accurate preparation is critical for quantitative accuracy and reproducibility. Using a high-organic solvent like acetonitrile ensures compatibility with the initial HILIC mobile phase, preventing peak distortion.
Protocol:
Accurately weigh and dissolve the compound standard or sample in acetonitrile to create a 1 mg/mL stock solution.
Perform serial dilutions using a 90:10 (v/v) acetonitrile/water mixture to achieve a final working concentration of approximately 1 µg/mL.[10]
Filter the final solution through a 0.22 µm PTFE syringe filter to remove particulates.
Step 2: Liquid Chromatography (HILIC) Conditions
Rationale: A HILIC column provides the necessary retention for the polar target analytes. A gradient elution starting with high organic content ensures initial retention, while the gradual increase in the aqueous component facilitates the elution of compounds based on their polarity. Ammonium formate is a volatile salt, making it an ideal buffer for MS applications.[6]
Protocol:
Column: Kinetex HILIC, 100 Å, 2.6 µm, 100 x 2.1 mm (or equivalent polar phase column).[6]
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.2.
Mobile Phase B: Acetonitrile.
Gradient:
0.0 min: 5% A
1.0 min: 5% A
8.0 min: 40% A
8.1 min: 5% A
12.0 min: 5% A (Re-equilibration)
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
Step 3: Mass Spectrometry (MS/MS) Conditions
Rationale: ESI in positive mode is optimal for protonating the basic pyridine nitrogen. The specified voltages and temperatures are typical starting points for ensuring efficient ion generation and transfer. The MS/MS experiment provides the fragmentation data crucial for unambiguous structural confirmation.[10]
MS/MS Experiment: Product ion scan of the protonated molecular ion.
Collision Energy: Ramp from 15-40 eV to generate a comprehensive fragmentation spectrum.
This protocol serves as a robust starting point. The gradient and collision energy can be further optimized to improve the resolution of specific critical pairs of impurities or to enhance the abundance of low-level fragment ions.
Conclusion and Future Outlook
For the comprehensive characterization of 4-Chloro-2-methoxy-5-nitropyridine derivatives, LC-MS stands out as the superior analytical technique. Its ability to couple high-resolution separation with sensitive and structurally specific detection provides the depth of information required in demanding fields like pharmaceutical development. While traditional reversed-phase LC has its place, a well-designed HILIC method offers significant advantages in retention and sensitivity for these polar molecules.
The future of such characterization will likely involve the broader adoption of High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or TOF analyzers. These instruments provide highly accurate mass measurements, enabling the determination of elemental composition for unknown impurities and further increasing the confidence in identification without the need for authentic standards.[5] By integrating these advanced analytical strategies, scientists can ensure the quality and safety of pharmaceuticals from the earliest stages of development through to final production.
References
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
International Journal of Pharmaceutical Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
Pharma Times. (n.d.). Analytical Methods for Profiling Impurities in Pharmaceuticals. Retrieved from [Link]
Heliyon. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Retrieved from [Link]
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]
PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]
YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]
Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Retrieved from [Link]
A Comparative Guide to Synthetic Alternatives for 4-Chloro-2-methoxy-5-nitropyridine in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic campai...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic campaign. 4-Chloro-2-methoxy-5-nitropyridine is a valuable reagent, prized for its activated pyridine core that is amenable to nucleophilic aromatic substitution (SNAr). The strategic placement of the nitro group para to the chloro leaving group, combined with the electronic influence of the methoxy group, provides a reliable platform for introducing diverse functionalities.
This guide offers an in-depth comparison of viable synthetic alternatives to 4-Chloro-2-methoxy-5-nitropyridine. We will dissect the performance of these alternatives, grounded in the fundamental principles of SNAr chemistry, and provide supporting experimental data and protocols to inform your selection process.
The Foundation: Understanding Reactivity in Nitropyridines
Nucleophilic aromatic substitution on the pyridine ring is a cornerstone of heterocyclic chemistry. The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing a suitable leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is the primary determinant of the reaction rate and is influenced by two key factors:
Activation by the Pyridine Nitrogen: The inherent electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack than a corresponding benzene ring. The ring nitrogen effectively stabilizes the negative charge of the Meisenheimer complex through resonance, particularly when the attack occurs at the C2 or C4 positions (ortho or para to the nitrogen).[2][3]
Activation by Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as a nitro group (-NO₂), dramatically increases the reactivity of the ring. The activating effect is most pronounced when the EWG is positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge of the intermediate onto the EWG, providing significant resonance stabilization.[4][5]
The following diagram illustrates the general mechanism for SNAr on an activated chloronitropyridine.
A Comparative Guide to 4-Chloro-2-methoxy-5-nitropyridine and Other Chloronitropyridine Building Blocks for Drug Discovery and Development
For researchers, scientists, and drug development professionals, the selection of the appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the ultimate success...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the selection of the appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the ultimate success of a project. Among the vast arsenal of heterocyclic intermediates, chloronitropyridines stand out as exceptionally versatile scaffolds for the synthesis of a wide range of bioactive molecules.[1][2] This guide provides an in-depth technical comparison of 4-Chloro-2-methoxy-5-nitropyridine against other common chloronitropyridine isomers, offering experimental data and mechanistic insights to inform your selection process.
The Strategic Importance of Chloronitropyridines in Synthesis
Chloronitropyridines are highly valued in medicinal chemistry and materials science due to the electron-deficient nature of the pyridine ring, which is further amplified by the presence of a strongly electron-withdrawing nitro group. This electronic arrangement activates the ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for forging new carbon-heteroatom and carbon-carbon bonds.[3][4] The strategic placement of the chloro and nitro substituents dictates the reactivity and regioselectivity of these transformations, making the choice of isomer a crucial parameter in synthetic design.
At the Core of Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The reactivity of chloronitropyridines is predominantly governed by the SNAr mechanism. This two-step process involves the initial attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the pyridine ring and onto the oxygen atoms of the nitro group, which provides significant stabilization. In the second, typically faster step, the chloride ion is expelled, restoring the aromaticity of the pyridine ring and yielding the substituted product.
Caption: A simplified workflow of the SNAr mechanism.
The stability of the Meisenheimer complex is the lynchpin of this reaction. The more effectively the negative charge can be delocalized, the lower the activation energy for its formation, and the faster the reaction. This is where the relative positions of the nitro group, the chlorine atom, and the pyridine nitrogen become critically important.
A Quantitative Look at Reactivity: Chloronitropyridine Isomers Head-to-Head
To provide a clear, quantitative comparison, we can examine the second-order rate constants for the reaction of various chloronitropyridine isomers with a standard nucleophile, piperidine, under identical conditions.
Substrate
Position of Cl
Position of NO₂
Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)
Relative Reactivity
4-Chloro-3-nitropyridine
4
3
1.80 x 10⁻²
Very High
2-Chloro-3-nitropyridine
2
3
1.17 x 10⁻³
High
5-Chloro-2-nitropyridine
5
2
1.52 x 10⁻⁴
Moderate
2-Chloro-5-nitropyridine
2
5
7.30 x 10⁻⁵
Moderate
3-Chloro-2-nitropyridine
3
2
Very Low
Very Low
3-Chloro-4-nitropyridine
3
4
Very Low
Very Low
Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.[5]
This data reveals a dramatic range in reactivity, underscoring the profound influence of substituent positioning. The exceptional reactivity of 4-chloro-3-nitropyridine can be attributed to the optimal placement of the nitro group ortho to the departing chloride, and the chloride being at the activated 4-position, allowing for maximal resonance stabilization of the Meisenheimer intermediate.
The Unique Profile of 4-Chloro-2-methoxy-5-nitropyridine
The methoxy group exerts two opposing electronic effects:
-I (Inductive) Effect: Being an electronegative oxygen atom, it withdraws electron density through the sigma bond framework, which can contribute to the overall electron deficiency of the ring.
+M (Mesomeric/Resonance) Effect: The lone pairs on the oxygen atom can donate electron density into the pyridine ring through resonance.
In the context of SNAr, the +M effect of the methoxy group at the 2-position can have a significant impact. It can donate electron density to the ring, which would generally be expected to decrease the reactivity towards nucleophilic attack compared to an unsubstituted analogue. However, its position relative to the incoming nucleophile and the developing negative charge in the Meisenheimer complex is crucial.
For 4-Chloro-2-methoxy-5-nitropyridine, the methoxy group is ortho to the pyridine nitrogen and meta to the site of nucleophilic attack (C-4). This positioning means its resonance donation will have a less direct deactivating effect on the reaction compared to if it were at the 3- or 5-position.
Experimental Protocol: A Comparative Kinetic Analysis of Chloronitropyridine Reactivity
To empower researchers to conduct their own comparative studies, the following is a detailed protocol for determining the second-order rate constants of SNAr reactions using UV-Vis spectrophotometry.
Objective: To determine and compare the second-order rate constants for the reaction of various chloronitropyridine isomers with an amine nucleophile (e.g., piperidine) in a suitable solvent at a constant temperature.
UV-Vis spectrophotometer with a thermostatted cell holder
Quartz cuvettes (1 cm path length)
Volumetric flasks and pipettes
Constant temperature water bath
Procedure:
Preparation of Stock Solutions:
Accurately weigh a precise amount of each chloronitropyridine isomer and dissolve it in the chosen anhydrous solvent in separate volumetric flasks to prepare stock solutions of a known concentration (e.g., 1 x 10⁻³ M).
Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M) in the same solvent. The concentration of the nucleophile should be significantly higher (at least 10-fold) than the substrate to ensure pseudo-first-order kinetics.
Determination of λmax:
React a small amount of one of the chloronitropyridine isomers with an excess of piperidine and allow the reaction to go to completion.
Scan the UV-Vis spectrum of the product mixture to determine the wavelength of maximum absorbance (λmax) where the product absorbs strongly, and the starting materials have minimal absorbance.
Kinetic Measurements:
Equilibrate all stock solutions to the desired reaction temperature (e.g., 25°C) in the constant temperature water bath.
Set the UV-Vis spectrophotometer to the predetermined λmax.
To initiate a kinetic run, pipette a known volume of one of the piperidine solutions into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.
Inject a small, precise volume of the chloronitropyridine stock solution into the cuvette, ensuring rapid mixing.
Immediately begin recording the absorbance as a function of time until the reaction is complete (i.e., the absorbance reaches a stable plateau).
Data Analysis:
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
Repeat the kinetic measurements for each of the different piperidine concentrations.
The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of piperidine.
Perform this entire procedure for each of the chloronitropyridine substrates to be compared.
Caption: Workflow for the comparative kinetic analysis of chloronitropyridine reactivity.
Applications and Strategic Advantages of 4-Chloro-2-methoxy-5-nitropyridine
The true value of a building block is realized in its application. 4-Chloro-2-methoxy-5-nitropyridine serves as a key intermediate in the synthesis of a variety of bioactive molecules, particularly in the agrochemical and pharmaceutical industries.[6]
Agrochemicals: It is used in the development of herbicides and plant growth regulators. The substituents on the pyridine ring allow for fine-tuning of the molecule's properties to target specific enzyme systems in plants.[6]
Pharmaceuticals: The 4-chloro-2-methoxy-5-nitropyridine scaffold is a precursor to a range of compounds with potential therapeutic applications. The methoxy group can be retained in the final molecule or can be further functionalized, for example, by demethylation to a hydroxyl group, which can then be used for further derivatization.
The presence of the 2-methoxy group offers several strategic advantages:
Modulation of Physicochemical Properties: The methoxy group can influence the solubility, lipophilicity, and metabolic stability of the final compound, which are critical parameters in drug design.
Fine-tuning of Reactivity: While it may temper the reactivity at the 4-position compared to an unsubstituted analogue, this can be advantageous in providing greater selectivity in molecules with multiple reactive sites.
Introduction of a Handle for Further Functionalization: As mentioned, the methoxy group can be converted to a hydroxyl group, providing a point for further synthetic elaboration.
Conclusion: Making an Informed Choice
The selection of a chloronitropyridine building block is a nuanced decision that should be guided by a thorough understanding of the underlying principles of reactivity and the specific goals of the synthetic campaign.
For reactions requiring the highest possible reactivity at the 4-position, 4-chloro-3-nitropyridine is an excellent choice due to the powerful activating effect of the ortho-nitro group.
2-Chloro-3-nitropyridine and 2-chloro-5-nitropyridine offer a balance of good reactivity at the 2-position and are widely used in the synthesis of a variety of heterocyclic systems.
4-Chloro-2-methoxy-5-nitropyridine presents a more specialized tool. Its moderated reactivity, coupled with the synthetic handle provided by the methoxy group, makes it an ideal choice for the synthesis of more complex and highly functionalized target molecules where fine-tuning of properties and selective transformations are paramount.
By leveraging the comparative data and mechanistic understanding presented in this guide, researchers can make more strategic and informed decisions in the selection of chloronitropyridine building blocks, ultimately accelerating the pace of discovery and development.
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A Comparative Guide to Validating the Structure of Nucleophilic Substitution Products
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure after a nucleophilic substitution reaction is a critical checkpoint.[1][2][3] The subtle yet prof...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure after a nucleophilic substitution reaction is a critical checkpoint.[1][2][3] The subtle yet profound differences between SN1 and SN2 mechanisms—impacting stereochemistry and byproduct formation—necessitate a robust, multi-faceted validation strategy.[4][5][6] This guide provides an in-depth comparison of key analytical techniques, moving beyond procedural lists to explain the causal logic behind experimental choices, ensuring a self-validating workflow.
The Challenge: Beyond Simple Connectivity
Predicting the outcome of a nucleophilic substitution reaction involves considering the substrate's structure, the nucleophile's strength, the leaving group's stability, and the solvent's properties.[7][8] However, theoretical prediction is not a substitute for empirical validation. Potential complications such as rearrangements in SN1 reactions, stereochemical inversion in SN2 reactions, and competing elimination reactions underscore the need for rigorous structural elucidation.[4][5]
A well-designed validation workflow not only confirms the identity of the desired product but also identifies and quantifies any byproducts, providing crucial insights for reaction optimization.
A Multi-Pronged Approach to Structural Validation
No single technique can provide a complete structural picture. A synergistic approach, leveraging the strengths of multiple analytical methods, is the most trustworthy strategy. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.
Workflow for Product Validation
Caption: A general workflow for the validation of nucleophilic substitution products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.[9][10][11] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[12]
Why NMR is the First Step:
Connectivity: Through-bond correlations (COSY, HMBC) map out the carbon-hydrogen framework.
Chemical Environment: The chemical shift of a nucleus in ¹H and ¹³C NMR spectra reveals its electronic surroundings, which is drastically altered by the substitution of a leaving group with a nucleophile.[13][14][15]
Stereochemistry: For chiral centers, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximity of atoms, helping to determine relative stereochemistry.
Comparing ¹H and ¹³C NMR for Product Validation:
Feature
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
Rationale for Use in Substitution Reactions
Information
Provides data on the number and electronic environment of protons.[11][13]
Reveals the number and type of carbon environments (e.g., CH₃, CH₂, CH, C).[12][16]
Changes in the substitution pattern directly impact the chemical shifts of nearby protons and carbons, providing clear evidence of a successful reaction.
Not typically quantitative in standard experiments.[14]
¹H integration helps confirm the ratio of different proton environments in the product.
Coupling
Provides information about neighboring protons.
Proton-decoupled spectra show singlets for each carbon, simplifying the spectrum.[14]
The disappearance of coupling from a proton on the carbon bearing the leaving group can indicate substitution.
Experimental Protocol: 2D NMR for Unambiguous Assignment
Objective: To confirm the connectivity of a purified product from a nucleophilic substitution reaction.
Methodology:
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to assess purity and identify proton signals.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.
COSY (Correlation Spectroscopy) Acquisition: This experiment reveals which protons are coupled to each other, helping to piece together molecular fragments.
HSQC (Heteronuclear Single Quantum Coherence) Acquisition: This experiment correlates each proton with the carbon to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting molecular fragments and confirming the point of substitution.
Data Analysis: Use the combination of these spectra to build the complete molecular structure, confirming that the nucleophile has attached to the expected carbon and the leaving group has departed.[9][10]
Mass Spectrometry (MS): The Molecular Weighing Scale
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide clues about its structure through fragmentation patterns.[17][18] It is an essential tool for confirming that the desired transformation has occurred.
Why MS is a Critical Complement to NMR:
Molecular Weight Confirmation: MS provides a precise molecular weight, allowing for the determination of the molecular formula.[19] This is a direct way to verify that the nucleophile has replaced the leaving group.
Reaction Monitoring: MS can be used for real-time monitoring of reactions, providing insights into kinetics and the formation of intermediates and byproducts.[20][21][22]
Fragmentation Analysis: The way a molecule breaks apart in the mass spectrometer can provide structural information that supports the proposed structure.[23][24]
Comparison of MS Techniques:
Technique
Principle
Information Provided
Best For
Electron Ionization (EI)
High-energy electrons bombard the molecule, causing ionization and extensive fragmentation.
Reproducible fragmentation patterns that can be compared to libraries.
Volatile, thermally stable small molecules.
Electrospray Ionization (ESI)
A high voltage is applied to a liquid to create an aerosol, leading to soft ionization.
Primarily provides the molecular ion with minimal fragmentation.
Polar, non-volatile, and large molecules.
High-Resolution MS (HRMS)
Measures mass-to-charge ratio with very high accuracy.
Allows for the unambiguous determination of the elemental composition.
Differentiating between compounds with the same nominal mass but different molecular formulas.
Experimental Protocol: Confirming Molecular Formula with HRMS
Objective: To determine the elemental composition of the reaction product.
Methodology:
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
Infusion: Directly infuse the sample into the mass spectrometer using a syringe pump.
Ionization: Utilize a soft ionization technique like ESI to generate the molecular ion.
Mass Analysis: Use a high-resolution mass analyzer (e.g., Orbitrap or TOF) to measure the mass-to-charge ratio of the molecular ion to at least four decimal places.
Data Analysis: Use software to calculate the possible elemental compositions that match the measured accurate mass. The correct formula should align with the expected product structure.
Single-Crystal X-ray Diffraction: The Definitive Answer
When NMR and MS data are ambiguous, or when the absolute configuration of a chiral center needs to be determined, single-crystal X-ray diffraction is the gold standard.[25][26][27] This technique provides a three-dimensional map of the electron density in a molecule, revealing the precise arrangement of atoms, bond lengths, and bond angles.[28][29]
Why X-ray Crystallography is Authoritative:
Unambiguous Structure Determination: It provides a direct visualization of the molecular structure.[27][28]
Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute stereochemistry, which is crucial in pharmaceutical development.[25][30][31] This is particularly important for SN2 reactions, which proceed with inversion of stereochemistry, and SN1 reactions, which can lead to racemization.[4][5]
Workflow for Single-Crystal X-ray Diffraction
Caption: The workflow for determining a molecular structure via single-crystal X-ray diffraction.
Considerations for X-ray Crystallography:
Crystal Growth: The primary challenge is often growing a single crystal of sufficient quality and size.[32] This can be a time-consuming and empirical process.
Not Always Feasible: Some compounds may be oils or amorphous solids, making this technique inapplicable.
Conclusion: A Synthesis of Evidence
Validating the structure of nucleophilic substitution products requires a logical and systematic application of modern analytical techniques. By integrating the connectivity and stereochemical information from NMR with the molecular weight and formula data from MS, a high degree of confidence in the product's structure can be achieved. For cases requiring the highest level of certainty, particularly concerning absolute stereochemistry, single-crystal X-ray diffraction provides an unambiguous and definitive answer. This multi-technique approach ensures scientific rigor and provides the trustworthy data essential for advancing research and drug development.
References
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Chemistry LibreTexts. (2023, July 18). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference).
A Comparative Guide to HPLC Analysis for Purity Determination of 4-Chloro-2-methoxy-5-nitropyridine
For researchers, scientists, and professionals in drug development, the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. The presence of even minute impurities can signifi...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and professionals in drug development, the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. The presence of even minute impurities can significantly influence the final Active Pharmaceutical Ingredient's (API) efficacy, safety, and stability.[1] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of 4-Chloro-2-methoxy-5-nitropyridine, a key building block in the synthesis of various pharmaceutical compounds.[2]
High-Performance Liquid Chromatography is widely regarded as the "gold standard" for purity analysis in the pharmaceutical industry due to its high precision, resolution, and versatility.[3] This guide will delve into a scientifically grounded HPLC method, compare its performance with alternative techniques, and provide detailed experimental protocols to empower you in selecting the most appropriate method for your research and development needs.
The Premier Choice: Reversed-Phase HPLC for Purity Analysis
Reversed-phase HPLC (RP-HPLC) is exceptionally well-suited for the analysis of moderately polar compounds like 4-Chloro-2-methoxy-5-nitropyridine. The separation mechanism, based on the differential partitioning of the analyte and impurities between a non-polar stationary phase and a polar mobile phase, provides excellent resolving power for closely related substances.[1]
Causality Behind Experimental Choices
The selection of chromatographic conditions is paramount for developing a robust and reliable stability-indicating HPLC method.[4] A stability-indicating method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation.
Column Chemistry: A C18 column is the workhorse for reversed-phase chromatography. The long alkyl chains provide a high degree of hydrophobicity, leading to strong retention of non-polar and moderately polar compounds. This allows for effective separation from potentially more polar or less polar impurities.[5]
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (like phosphate buffer) and an organic modifier (such as acetonitrile) offers a powerful tool for separating compounds with a range of polarities.[6] The gradient allows for the elution of highly retained components in a reasonable time while still providing good resolution for early-eluting peaks. Adjusting the pH of the aqueous phase can influence the ionization state of the analyte and impurities, thereby altering their retention and improving selectivity.
Detection Wavelength: A UV detector is commonly employed for compounds containing a chromophore, such as the pyridine ring in 4-Chloro-2-methoxy-5-nitropyridine. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity. For purity analysis, a Photo Diode Array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, helping to identify co-eluting peaks and assess peak purity.[7]
Experimental Protocol: HPLC Purity of 4-Chloro-2-methoxy-5-nitropyridine
This protocol outlines a validated, stability-indicating RP-HPLC method for the purity determination of 4-Chloro-2-methoxy-5-nitropyridine.
1. Instrumentation:
HPLC system with a gradient pump, autosampler, column oven, and a PDA detector.[1]
2. Chromatographic Conditions:
Column: C18, 4.6 x 250 mm, 5 µm particle size.
Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
Mobile Phase B: Acetonitrile.
Gradient Elution:
Time (min)
% Mobile Phase B
0
30
20
70
25
70
26
30
| 30 | 30 |
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 270 nm (or the determined λmax).
Injection Volume: 10 µL.
3. Sample Preparation:
Standard Solution: Accurately weigh about 10 mg of 4-Chloro-2-methoxy-5-nitropyridine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. System Suitability:
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
The tailing factor for the main peak should be between 0.8 and 1.5.
The theoretical plates should be not less than 2000.
5. Analysis:
Inject the sample solution and record the chromatogram.
Calculate the percentage purity by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Workflow for HPLC Purity Determination
Caption: Workflow for HPLC Purity Determination.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the preferred method, other techniques can offer complementary information or be used for preliminary screening.[7]
Technique
Principle
Advantages
Disadvantages
Suitability for 4-Chloro-2-methoxy-5-nitropyridine
High-Performance Liquid Chromatography (HPLC)
Differential partitioning between a stationary and mobile phase.[3]
High resolution, high sensitivity, quantitative accuracy, suitable for a wide range of compounds.[3][4]
Higher cost, more complex instrumentation, requires skilled operators.
Excellent: The gold standard for accurate purity determination and impurity profiling.
Gas Chromatography (GC)
Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.[3]
Excellent for volatile and thermally stable compounds, high sensitivity.[3]
Not suitable for non-volatile or thermally labile compounds.
Limited: 4-Chloro-2-methoxy-5-nitropyridine may have limited volatility. Derivatization might be necessary.
Thin-Layer Chromatography (TLC)
Separation based on differential partitioning on a thin layer of adsorbent material.[6]
Simple, rapid, cost-effective, suitable for screening multiple samples.[7]
Lower resolution, not easily quantifiable, less sensitive than HPLC.
Good for Preliminary Screening: Useful for monitoring reaction progress and initial purity checks.
Differential Scanning Calorimetry (DSC)
Measures the difference in heat flow between a sample and a reference as a function of temperature.[8]
Can determine the absolute purity of highly pure crystalline substances without a reference standard.[8]
Only applicable to crystalline solids, less effective for amorphous materials or complex mixtures.
Potentially Useful: Can provide an orthogonal measure of purity if the compound is a stable, crystalline solid.
UV-Visible Spectroscopy
Measures the absorption of light in the ultraviolet-visible region.[9]
Simple, rapid, and cost-effective.
Low specificity; cannot separate the main compound from impurities that absorb at the same wavelength.
Limited for Purity: Can be used for quantification if the impurity profile is well-known and does not interfere.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Measures the magnetic properties of atomic nuclei.
Provides detailed structural information, can be used for quantitative analysis (qNMR).[10]
Lower sensitivity than HPLC, requires more expensive instrumentation and specialized expertise.
Excellent for Structural Confirmation and Quantification: Complements HPLC by providing structural information about impurities.
Conclusion
For the definitive purity assessment of 4-Chloro-2-methoxy-5-nitropyridine, a well-developed and validated reversed-phase HPLC method stands as the most robust and reliable choice. Its ability to separate and quantify the main component from closely related process impurities and potential degradants is unmatched by other techniques. While methods like TLC and UV-Vis spectroscopy can serve as valuable screening tools, and techniques such as DSC and NMR provide complementary information, HPLC remains the cornerstone for ensuring the high purity required in pharmaceutical development and manufacturing. The detailed protocol and comparative analysis provided in this guide are intended to equip researchers and scientists with the necessary knowledge to implement effective purity control strategies for this critical pharmaceutical intermediate.
References
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Muszalska, I., еLadowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE.
Benchchem. (n.d.). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
ResearchGate. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol.
Benchchem. (n.d.). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
The Shifting Loyalties of Leaving Groups: A Comparative Guide to Reactivity in Nitropyridines
A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry and Drug Development In the intricate world of heterocyclic chemistry, nitropyridines stand out as privileged scaffolds. The potent electron-w...
Author: BenchChem Technical Support Team. Date: January 2026
A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry and Drug Development
In the intricate world of heterocyclic chemistry, nitropyridines stand out as privileged scaffolds. The potent electron-withdrawing nature of the nitro group, coupled with the inherent electron deficiency of the pyridine ring, renders these molecules highly susceptible to nucleophilic aromatic substitution (SNAr). This activation is the cornerstone of their utility, allowing for the strategic introduction of a vast array of functional groups. However, the success and efficiency of these transformations hinge critically on the lability of the leaving group. This guide provides a comparative analysis of leaving group reactivity in nitropyridine systems, grounded in experimental data, to inform rational synthetic design and optimization.
The Mechanics of Departure: Understanding SNAr in Nitropyridines
The journey of a nucleophile replacing a leaving group on a nitropyridine ring is not a simple, one-step event. It proceeds through a well-established two-step addition-elimination mechanism.[1][2][3] The stability of the intermediate formed in this process is paramount to the overall reaction rate.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction initiates with the attack of a nucleophile on the carbon atom bearing the leaving group. This is typically the rate-determining step of the reaction.[1] This attack forms a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial, and it's here that the activating role of the nitro group and the pyridine nitrogen becomes evident. They effectively delocalize the negative charge through resonance, lowering the activation energy of this step.[1][2][4]
Step 2: Restoration of Aromaticity
In the second, generally faster step, the aromaticity of the pyridine ring is restored by the expulsion of the leaving group.[2] The facility of this step depends on the leaving group's ability to stabilize the negative charge it carries away.
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
A Tale of Two Steps: The Decisive Factors in Leaving Group Reactivity
The identity of the leaving group (LG) can profoundly influence the reaction rate, and its effect is intimately tied to which of the two mechanistic steps is rate-limiting.
Case 1: Rate-Determining Nucleophilic Attack (k₁)
When the initial attack of the nucleophile is the slow step, the leaving group's primary role is to stabilize the transition state leading to the Meisenheimer complex. This is achieved through a strong inductive electron-withdrawing effect. More electronegative atoms are more effective at this, leading to the characteristic "element effect" reactivity order for halogens: F > Cl > Br > I .[5] The highly electronegative fluorine atom powerfully polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This effect on the first, rate-limiting step outweighs the fact that the C-F bond is the strongest among the carbon-halogen bonds.
Case 2: Rate-Determining Leaving Group Expulsion (k₂)
In some cases, particularly with very strong nucleophiles or when the Meisenheimer complex is exceptionally stable, the second step—the expulsion of the leaving group—can become rate-determining. Here, the crucial factor is the stability of the departing anion (i.e., its weakness as a base) and the strength of the carbon-leaving group bond. Weaker C-LG bonds are broken more easily. This leads to a reversal of the halogen reactivity order, which now follows the trend of leaving group ability seen in SN2 reactions: I > Br > Cl > F .[6]
Quantitative Comparison: Leaving Group Performance Under Scrutiny
To move from theory to practice, we must examine kinetic data. While comprehensive datasets comparing all possible leaving groups on a single neutral nitropyridine substrate are scarce, studies on closely related activated systems provide invaluable, quantifiable insights.
A seminal study by Bowler et al. investigated the reaction of 2-substituted N-methylpyridinium ions with piperidine in methanol.[5] The permanent positive charge on the pyridinium ion makes it an excellent model for a highly activated system. The data, presented in Table 1, reveals a fascinating deviation from the classic "element effect".
Table 1: Kinetic Parameters for the Reaction of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol
Leaving Group (LG)
k₃ (L² mol⁻² s⁻¹)
ΔH‡ (kcal mol⁻¹)
TΔS‡ (kcal mol⁻¹)
Relative Reactivity (vs. Iodo)
Iodo (I)
1.82
14.9
-14.4
1.00
Bromo (Br)
1.82
13.9
-17.8
1.00
Chloro (Cl)
1.80
12.0
-23.8
0.99
Fluoro (F)
1.83
14.6
-15.4
1.01
Cyano (CN)
91.1
14.2
-10.0
~50
Data sourced from Bowler, D. R., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(31), 5894-5902.[5][7]
Analysis of the Data:
Halogen Equivalence: Strikingly, the reactivities of the four halogen leaving groups (F, Cl, Br, I) are nearly identical. This indicates that for this highly activated system, the rate-determining step is not the initial nucleophilic attack (which would favor F) nor the C-LG bond cleavage (which would favor I).
A Shift in the Rate-Determining Step: The authors concluded that the reaction is second-order in piperidine, meaning two molecules of the nucleophile are involved in the rate-determining step.[5][7] The proposed mechanism involves a rapid pre-equilibrium formation of the Meisenheimer complex, followed by a rate-limiting, base-assisted deprotonation of the complex by a second molecule of piperidine.[5] Because the leaving group departs after this new rate-limiting step, its electronic nature has a minimal impact on the overall rate, leading to the observed convergence of reactivity for the halogens.
Superiority of Cyano: The cyano group is approximately 50 times more reactive than the halogens. This is attributed to the strong electron-withdrawing influence of the cyano group, which facilitates the crucial deprotonation step.[5][7]
The Case of the Nitro Leaving Group
The nitro group itself can act as a leaving group, a testament to its powerful electron-withdrawing nature which can stabilize the resulting nitrite anion.[8] In competitive studies on 3-nitro-5-halopyridines reacting with thiols, the 3-nitro group was found to be more readily displaced than a halogen at the 5-position.[8] This highlights its status as a viable, and sometimes superior, leaving group, particularly when positioned for optimal activation. This is a critical consideration in the design of tandem or sequential substitution reactions.
Experimental Protocol: A Self-Validating System for Kinetic Analysis
Accurate determination of reaction kinetics is essential for a robust comparative study. UV-Vis spectrophotometry is a powerful and accessible technique for this purpose, allowing for real-time monitoring of the reaction by observing the formation of the typically colored substitution product.
Causality Behind Experimental Choices:
Why UV-Vis Spectrophotometry? SNAr reactions of nitropyridines with nucleophiles like amines or alkoxides often result in products that are more conjugated and absorb light at a longer wavelength (i.e., are more colored) than the reactants. This change in absorbance provides a direct, non-invasive handle to monitor the reaction's progress in real-time.[9][10][11]
Why Pseudo-First-Order Conditions? By using a large excess of the nucleophile (at least 10-fold), its concentration remains effectively constant throughout the reaction. This simplifies the kinetics, allowing the reaction to be treated as a pseudo-first-order process with respect to the nitropyridine substrate. This makes the data analysis significantly more straightforward, enabling the determination of a pseudo-first-order rate constant (kobs).[9]
Why is Temperature Control Crucial? Reaction rates are highly sensitive to temperature. Maintaining a constant and precise temperature (e.g., ± 0.1°C) using a thermostatted cuvette holder is essential for obtaining reproducible and accurate kinetic data.[9]
Step-by-Step Methodology:
Preparation of Stock Solutions:
Prepare a stock solution of the nitropyridine substrate (e.g., 10 mM in a suitable solvent like acetonitrile or DMSO).
Prepare a series of stock solutions of the nucleophile (e.g., piperidine) at various concentrations (e.g., 0.1 M, 0.2 M, 0.3 M) in the chosen reaction solvent (e.g., ethanol).
Spectrophotometer Setup:
Set up a UV-Vis spectrophotometer with a thermostatted cuvette holder at the desired reaction temperature (e.g., 40.0 ± 0.1°C).
Determine the wavelength of maximum absorbance (λmax) for the expected substitution product while ensuring the starting materials have minimal absorbance at this wavelength.
Kinetic Run:
Pipette the nucleophile solution into a quartz cuvette and allow it to equilibrate to the set temperature inside the spectrophotometer.
Initiate the reaction by injecting a small, known volume of the nitropyridine stock solution into the cuvette. Quickly mix by inverting the cuvette.
Immediately begin recording the absorbance at λmax as a function of time. Continue data collection for at least 3-5 half-lives, or until the absorbance value plateaus.
Data Analysis:
The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst.
Repeat the experiment for each concentration of the nucleophile.
The second-order rate constant (k₂) is determined from the slope of a plot of kobs versus the concentration of the nucleophile ([Nu]).
Caption: Experimental Workflow for Kinetic Analysis via UV-Vis Spectrophotometry.
Conclusion and Outlook
The reactivity of a leaving group in the SNAr of nitropyridines is a nuanced interplay between the substrate's electronic activation, the nature of the nucleophile, and the reaction conditions. While the classic F > Cl > Br > I order holds when nucleophilic attack is rate-limiting, this can be misleading. In highly activated systems like N-methylpyridinium ions, the rate-determining step can shift to a subsequent proton transfer, rendering the halogen leaving groups kinetically equivalent.
For the synthetic chemist, this guide underscores a critical lesson: do not assume a single, universal order of leaving group reactivity. The choice of leaving group should be a strategic decision based on the specific nitropyridine core and the intended nucleophile. For routine substitutions where the "element effect" is expected to operate, fluoro-substituted nitropyridines often provide the highest reactivity. However, for highly activated systems or when exploring complex, multi-step syntheses, other leaving groups, including chloro, bromo, iodo, and even the nitro group itself, may offer equivalent or superior performance, along with potential advantages in cost or availability. A thorough understanding of the underlying mechanistic principles, supported by targeted kinetic analysis, remains the most powerful tool for predicting and optimizing these vital synthetic transformations.
References
Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 881731. [Link]
Wikipedia contributors (2024). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]
Bowler, D. R., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(31), 5894-5902. [Link]
Nikol'skiy, V. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5649. [Link]
Bakke, J. M. (2004). Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry, 76(5), 977-984. [Link]
Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 247-251. [Link]
Jaworski, J. S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4797. [Link]
Campodónico, P. R., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 583. [Link]
Khan, A. S., & Williams, I. H. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(44), 15748-15751. [Link]
National Institutes of Health (NIH). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
ChemRxiv (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]
Li, Y., et al. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY. Molecules, 28(17), 6296. [Link]
Virtual Labs, Amrita Vishwa Vidyapeetham (2023). Study of kinetics of a reaction by using spectrophotometric method. [Link]
Assessing the biological activity of 4-Chloro-2-methoxy-5-nitropyridine derivatives
An In-Depth Comparative Guide to the Biological Activity of 4-Chloro-2-methoxy-5-nitropyridine Derivatives Introduction: The Strategic Importance of the Pyridine Scaffold In the landscape of medicinal chemistry, the pyri...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Comparative Guide to the Biological Activity of 4-Chloro-2-methoxy-5-nitropyridine Derivatives
Introduction: The Strategic Importance of the Pyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a quintessential "privileged structure."[1][2] Its presence in numerous FDA-approved drugs is a testament to its versatile physicochemical properties and ability to form key interactions with biological targets.[2] Among the vast array of pyridine-based building blocks, 4-Chloro-2-methoxy-5-nitropyridine emerges as a particularly valuable precursor.[3][4] Its chemical architecture, featuring an electron-withdrawing nitro group and a strategically positioned, reactive chlorine atom, makes it an ideal starting point for synthesizing diverse compound libraries via nucleophilic aromatic substitution (SNAr).[1][5]
This guide provides a comparative analysis of the biological activities of derivatives synthesized from this scaffold, focusing on their anticancer and antimicrobial potential. We will delve into the experimental data that underpins these findings and provide detailed, validated protocols to empower researchers in their own drug discovery campaigns.
The Synthetic Gateway: Derivatization via Nucleophilic Aromatic Substitution (SNAr)
The core strategy for functionalizing the 4-Chloro-2-methoxy-5-nitropyridine scaffold is the SNAr reaction. The chlorine at the C4 position is an excellent leaving group, activated by the electron-withdrawing effect of the nitro group at C5 and the ring nitrogen. This allows for the facile introduction of a wide range of nucleophiles (amines, thiols, alcohols), leading to a diverse library of derivatives with distinct pharmacological profiles.
Caption: General workflow for the synthesis of 4-substituted-2-methoxy-5-nitropyridine derivatives.
Part 1: Comparative Anticancer Activity
Nitropyridine derivatives have shown significant promise as anticancer agents, largely due to their ability to function as kinase inhibitors.[1][6] Kinases are pivotal enzymes in cell signaling pathways that control cell growth, proliferation, and survival; their aberrant activity is a hallmark of many cancers.[7]
Derivatives of 4-Chloro-2-methoxy-5-nitropyridine, particularly those incorporating substituted anilines or other aromatic moieties at the C4 position, have been developed as potent inhibitors of key oncogenic kinases such as VEGFR-2 and others.[8]
Data Presentation: In Vitro Kinase Inhibition and Antiproliferative Activity
The following table summarizes the activity of representative derivatives against key cancer-related targets and cell lines. Lower IC50 values indicate higher potency.
Table 1: Comparative Anticancer Activity of 4-Substituted Derivatives
This protocol is a standard, reliable method for assessing the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.
Expertise & Experience: The choice of the MTT assay is based on its robustness, high throughput, and direct correlation between mitochondrial activity and cell viability. It provides a quantitative measure of a compound's ability to inhibit cell proliferation.
Cell Seeding:
Culture cancer cells (e.g., MCF-7) to ~80% confluency in appropriate media.
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment:
Prepare a stock solution of the test derivative in DMSO.
Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
Remove the old media from the 96-well plate and add 100 µL of the media containing the test compound dilutions. Include wells with a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
Incubate for 48-72 hours.
MTT Addition and Incubation:
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
Formazan Solubilization and Measurement:
Carefully remove the media from the wells.
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
Shake the plate gently for 10 minutes.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Trustworthiness: This protocol is self-validating through the inclusion of positive and negative controls. The positive control (a known cytotoxic drug) confirms the assay is working, while the vehicle control establishes the baseline for 100% cell viability.
Caption: Inhibition of a kinase signaling pathway by a 4-substituted-nitropyridine derivative.
Part 2: Comparative Antimicrobial Activity
The pyridine nucleus is a common feature in many antimicrobial agents.[12][13] The introduction of the nitro group can enhance this activity, as nitroaromatic compounds can be reduced within microbial cells to produce toxic radical species that damage DNA and other critical biomolecules.[14] Derivatives of 4-Chloro-2-methoxy-5-nitropyridine have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1]
Data Presentation: Minimum Inhibitory Concentration (MIC)
The MIC is a standard measure of antimicrobial effectiveness, representing the lowest concentration of a compound that prevents visible microbial growth.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 4-Substituted Derivatives
Experimental Protocol: Broth Microdilution MIC Assay
This is the gold-standard method for determining the MIC of a potential antimicrobial agent in a liquid medium.
Expertise & Experience: The broth microdilution method is chosen over agar diffusion because it provides a quantitative result (the MIC value) rather than a qualitative one (zone of inhibition). This allows for more precise comparison between compounds and with standard antibiotics.
Preparation of Inoculum:
Culture the microbial strain (e.g., S. aureus) on an appropriate agar plate overnight.
Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
Compound Dilution:
In a 96-well microtiter plate, add 50 µL of broth to wells 2 through 12.
Add 100 µL of the test compound (at 2x the highest desired test concentration) to well 1.
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, discarding the final 50 µL from well 11. Well 12 serves as a growth control (no compound).
Inoculation:
Add 50 µL of the prepared microbial inoculum to each well (wells 1-12). The final volume in each well is 100 µL.
Incubation:
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
Reading the MIC:
The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). This can be determined by visual inspection or by using a plate reader.
Trustworthiness: This protocol adheres to standards set by bodies like the Clinical and Laboratory Standards Institute (CLSI). The inclusion of a growth control (well 12) is critical to ensure the microbe is viable and that any lack of growth in other wells is due to the compound's activity.
Conclusion
The 4-Chloro-2-methoxy-5-nitropyridine scaffold is a demonstrably fertile ground for the discovery of new bioactive molecules. The synthetic accessibility and the ability to readily introduce diverse chemical functionalities have led to the identification of potent anticancer and antimicrobial agents. The data clearly indicate that modification at the C4 position is a highly effective strategy for tuning biological activity, whether for inhibiting specific protein kinases in cancer cells or for disrupting the viability of pathogenic microbes. Future work should focus on optimizing lead compounds for improved selectivity, metabolic stability, and in vivo efficacy to translate these promising findings into tangible therapeutic candidates.
References
Koutentis, P. A., & Podgórski, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(1), 1-35. [Link]
Gomtsyan, A. (2012). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 17(10), 12344-12368. [Link]
Iacob, A. A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Pharmaceuticals, 15(7), 876. [Link]
Dongre, R. S., et al. (2018). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. New Journal of Chemistry, 42(22), 18273-18285. [Link]
Abdel-Ghani, T. M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1438. [Link]
Singh, S., & Kumar, V. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 1-13. [Link]
Kumar, A., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 65-71. [Link]
Jber, N. R., et al. (2021). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 11(S1), 1-8. [Link]
Medina, F., & Tovar, A. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia, 2(3), 1205-1215. [Link]
Patil, U., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Drug Invention Today, 14(7), 1-9. [Link]
Naud, S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(13), 9034-9047. [Link]
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567-8583. [Link]
Al-Ostath, A. I., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Journal of Medicinal Chemistry, 66(24), 16641–16664. [Link]
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Operational Guide for the Safe Disposal of 4-Chloro-2-methoxy-5-nitropyridine
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-Chloro-2-methoxy-5-nitropyridine (CAS No. 955395-98-9).
Author: BenchChem Technical Support Team. Date: January 2026
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-Chloro-2-methoxy-5-nitropyridine (CAS No. 955395-98-9). Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.
Hazard Identification and Risk Assessment
4-Chloro-2-methoxy-5-nitropyridine is a substituted pyridine derivative. The combination of a chlorinated aromatic ring, a nitro group, and a pyridine core necessitates its classification as a hazardous substance.[1][2] Proper risk assessment begins with a clear understanding of its hazard profile.
Rationale: The molecular structure contributes to its reactivity and potential toxicity. Chlorinated organic compounds can generate hazardous byproducts upon incomplete combustion, and nitro-aromatic compounds are often associated with toxicity. Pyridine derivatives themselves can be harmful if swallowed, inhaled, or in contact with skin.[1][3]
Table 1: Hazard Profile of 4-Chloro-2-methoxy-5-nitropyridine
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation.[4][5] | Warning[4] |
Pre-Disposal Safety Protocols
Before handling the chemical for disposal, ensure all necessary safety measures are in place. This preparation is non-negotiable and forms the foundation of a safe disposal workflow.
Mandatory Personal Protective Equipment (PPE)
All personnel handling 4-Chloro-2-methoxy-5-nitropyridine must use the appropriate PPE to prevent exposure.
Rationale: Direct contact with the skin or eyes can cause significant irritation, and inhalation of dust or aerosols can lead to respiratory tract irritation.[6][7] The use of proper PPE provides the primary barrier against chemical exposure.
Table 2: Required Personal Protective Equipment (PPE)
Protection Type
Specification
Rationale
Eye Protection
Chemical safety goggles or a face shield conforming to EU EN166 or OSHA 29 CFR 1910.133 standards.[8][9]
Protects against splashes and airborne particles causing serious eye irritation.
Hand Protection
Chemical-resistant nitrile rubber gloves. Inspect for tears or holes before use.[10][11]
Prevents skin contact and irritation. Double-gloving is recommended for added protection.[1]
Body Protection
A fully-buttoned lab coat. An impervious apron may be required for larger quantities.[7][10]
Protects skin and personal clothing from contamination.
| Respiratory | Not typically required if handled within a certified chemical fume hood.[10][12] If dust may be generated outside a hood, a NIOSH-approved respirator (e.g., N95) is necessary.[7][13] | Prevents inhalation of airborne particles that may cause respiratory irritation. |
Engineering Controls
All handling and preparation for disposal of 4-Chloro-2-methoxy-5-nitropyridine must be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[7][12] An emergency eyewash station and safety shower must be readily accessible.[8][12]
Rationale: A fume hood contains vapors and fine particulates, minimizing the risk of inhalation exposure for the operator and others in the laboratory.
Step-by-Step Disposal Protocol
The disposal of 4-Chloro-2-methoxy-5-nitropyridine must be managed as hazardous waste in accordance with all applicable local, state, and federal regulations.[2][7]
Step 1: Waste Classification and Segregation
Classify all materials contaminated with 4-Chloro-2-methoxy-5-nitropyridine as hazardous chemical waste.[1] This includes the pure substance, solutions, contaminated labware (e.g., weigh boats, spatulas, pipette tips), and used PPE.
Segregate this waste stream. Do not mix it with other incompatible waste, such as strong oxidizing agents, acids, or bases.[9][12]
Rationale: Segregation prevents potentially violent chemical reactions from occurring in the waste container and simplifies the final disposal process for waste management professionals.
Step 2: Waste Collection
Solid Waste: Collect the pure compound and any contaminated solid disposables in a dedicated, sealable, and chemically compatible hazardous waste container, such as one made of high-density polyethylene (HDPE).[1][12]
Liquid Waste: Collect any solutions containing the compound in a labeled, leak-proof hazardous waste container designed for liquids.
Contaminated PPE: Place disposable gloves, lab coats, and other contaminated PPE into a designated hazardous waste bag or container.[1]
Step 3: Container Labeling
Clearly label all waste containers with the words "Hazardous Waste."[1][12]
The label must include the full chemical name: "4-Chloro-2-methoxy-5-nitropyridine."
Indicate the approximate quantity of the waste and the date of generation.[1]
Rationale: Accurate labeling is a legal requirement and is essential for the safety of everyone who will handle the container, from lab personnel to the final disposal facility staff.
Step 4: Temporary Storage
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.[1][12]
Ensure the storage area is away from sources of ignition and incompatible materials.[12]
Step 5: Final Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for collection.[1][7]
Provide a full and accurate description of the waste.
The standard and recommended final disposal method for chlorinated organic waste is high-temperature incineration at a permitted hazardous waste facility.[2][14]
Emergency Procedures for Spills and Exposures
In the event of accidental release or exposure, immediate and correct action is crucial.
Spill:
Evacuate all non-essential personnel from the immediate area.[7]
Ensure the area is well-ventilated; if the spill is in a fume hood, keep it running.[7]
Wearing the full PPE described in Section 2.1, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[1][3][7] Do not use combustible materials like paper towels.
Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a labeled hazardous waste container for disposal.[3][15]
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.[1]
Skin Contact:
Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8][10]
Remove contaminated clothing and wash it before reuse.[6][8]
Seek medical attention if irritation develops or persists.[8][10]
Eye Contact:
Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[8][10]
Remove contact lenses if present and easy to do. Continue rinsing.[8]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2-methoxy-5-nitropyridine
As professionals in research and drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling highly reactive intermediates like 4-Chloro-2-methoxy-5-ni...
Author: BenchChem Technical Support Team. Date: January 2026
As professionals in research and drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling highly reactive intermediates like 4-Chloro-2-methoxy-5-nitropyridine demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring both your safety and the validity of your experimental outcomes. The guidance herein is synthesized from safety data for structurally analogous chlorinated and nitrated pyridine derivatives, establishing a robust safety margin.
Hazard Analysis: Understanding the "Why" Behind the "What"
4-Chloro-2-methoxy-5-nitropyridine belongs to a class of compounds—chlorinated nitroaromatic pyridines—that present a multi-faceted hazard profile. While a specific Safety Data Sheet (SDS) for this exact molecule is not always available, data from close structural analogs allow us to anticipate its toxicological properties with a high degree of confidence.
The primary hazards are consistently identified across related compounds as:
Skin Corrosion/Irritation (Category 2): The chlorinated and nitro-functionalized aromatic ring can cause significant skin irritation upon contact.[1][2]
Serious Eye Damage/Irritation (Category 2): Direct contact with the eyes is likely to cause serious and potentially lasting irritation.[1][2][3]
Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of dust or vapors may lead to respiratory tract irritation, causing symptoms like coughing and shortness of breath.[1][2]
Acute Toxicity (Harmful): Related compounds are often classified as harmful if swallowed, inhaled, or in contact with skin.[4][5]
These classifications are the cornerstone of our PPE strategy. The goal is not merely to wear equipment, but to establish an impermeable barrier between you and the chemical, mitigating all potential routes of exposure.
Core Protective Equipment: A Task-Specific Approach
Effective protection relies on selecting the right equipment for the task at hand. The following table summarizes the essential PPE required for handling 4-Chloro-2-methoxy-5-nitropyridine.
PPE Category
Specification
Rationale for Selection
Eye and Face Protection
Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][6] A full-face shield should be worn over goggles when there is a significant risk of splashing (e.g., during large-scale reactions or transfers).[4]
Protects against accidental splashes and airborne particles, preventing serious eye irritation or damage. The pyridine structure and its substituents can be highly irritating to mucous membranes.
Skin Protection
Gloves: Chemical-resistant, impervious gloves (e.g., Nitrile or Neoprene). Inspect for tears or degradation before each use.[7] Clothing: A flame-resistant lab coat is mandatory. For larger quantities or tasks with high splash potential, impervious clothing or a chemical-resistant apron over the lab coat is required.[7]
Prevents direct skin contact, which can cause chemical burns and irritation. Nitrile and Neoprene offer broad protection against aromatic and chlorinated compounds.
Respiratory Protection
A NIOSH/MSHA or European Standard EN 149 approved respirator is required when engineering controls are insufficient or when handling the powder outside of a certified fume hood.[1][6][8] For weighing powders, a half-mask respirator with N95 (or better) particulate filters is appropriate. If irritation is experienced or vapor exposure is possible, an organic vapor cartridge should be added.[4][9]
Mitigates the risk of inhaling fine particles or vapors, which can cause acute respiratory irritation. The selection of the cartridge type must be based on a risk assessment of the specific procedure.
Operational and Disposal Plans: From Preparation to Decontamination
A self-validating safety protocol extends beyond simply wearing PPE. It encompasses the entire workflow, from initial setup to final disposal.
Engineering Controls: Your First Line of Defense
Before any PPE is donned, ensure proper engineering controls are in place and functional.
Ventilation: Always handle 4-Chloro-2-methoxy-5-nitropyridine inside a certified chemical fume hood to control airborne concentrations.[10]
Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and unobstructed.[1][4][8]
Experimental Protocol: Donning and Doffing PPE
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Donning Sequence:
Lab Coat/Apron: Put on your lab coat and any additional chemical-resistant clothing.
Respirator: If required, perform a seal check on your respirator.
Eye Protection: Put on safety goggles and a face shield if necessary.
Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Sequence (to be performed in a designated area):
Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them in the designated hazardous waste container.
Face Shield/Goggles: Remove eye and face protection from the back.
Lab Coat/Apron: Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.
Respirator: Remove your respirator from the back.
Hand Hygiene: Wash your hands thoroughly with soap and water after all PPE has been removed.[1][3]
Disposal Plan
All materials contaminated with 4-Chloro-2-methoxy-5-nitropyridine must be treated as hazardous waste.
Solid Waste: Contaminated gloves, weigh paper, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste container.
Chemical Waste: Unused material and reaction residues must be disposed of according to your institution's and local regulations for chlorinated and nitrated organic compounds.[1][3][6] Do not pour down the drain.
Workflow for PPE Selection
The specific level of PPE required can vary based on the experimental procedure. The following diagram illustrates a decision-making workflow for selecting appropriate protection.